2'-Deoxy-NAD+
Description
Structure
3D Structure
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/p+1/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWFJGJZGIEFAR-NNYOXOHSSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N7O14P2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Highly hygroscopic white solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
| Record name | Nicotinamide adenine dinucleotide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12312 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
53-84-9 | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 3-(aminocarbonyl)-1-.beta.-D-ribofuranosylpyridinium, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nadide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Emergence of 2'-Deoxy-NAD+: A Novel Player in Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling. Recent discoveries have unveiled a lesser-known analog, 2'-Deoxy-NAD+ (dNAD+), that is carving out its own niche in the intricate landscape of cellular processes. This technical guide provides a comprehensive overview of the discovery, significance, and experimental analysis of dNAD+. While NAD+ is renowned for its roles in redox reactions and as a substrate for enzymes like PARPs and sirtuins, dNAD+ has emerged as a key precursor to the potent signaling molecule, 2'-deoxyadenosine (B1664071) diphosphoribose (dADPR). This molecule acts as a "superagonist" of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel, a critical mediator of calcium signaling and cellular stress responses. This guide will delve into the enzymatic synthesis of dNAD+ and its conversion to dADPR, present the current quantitative understanding of these processes, and provide detailed experimental methodologies for researchers in the field.
Discovery of a New Signaling Axis
The recognition of 2'-Deoxy-NAD+ as a significant cellular metabolite is intrinsically linked to the study of the second messenger, 2'-deoxyadenosine diphosphoribose (dADPR). Research into the activation of the TRPM2 ion channel, a key player in calcium signaling, oxidative stress, and immune responses, led to the identification of dADPR as a highly potent agonist. It was discovered that dADPR is a significantly more effective activator of TRPM2 than its canonical counterpart, adenosine (B11128) diphosphoribose (ADPR)[1][2]. This heightened potency, characterized by a 10.4-fold higher whole-cell current at saturation, earned dADPR the moniker "TRPM2 superagonist"[1][2].
Subsequent investigations focused on the biosynthetic pathway of this superagonist, which naturally led to its precursor, 2'-Deoxy-NAD+. It was demonstrated that the enzyme CD38, a well-known NAD+ glycohydrolase, is responsible for the conversion of dNAD+ into dADPR[1][3]. Further research elucidated the upstream synthesis of dNAD+, suggesting a pathway involving the sequential action of cytosolic nicotinamide mononucleotide adenylyltransferase 2 (NMNAT-2) and CD38, starting from nicotinamide mononucleotide (NMN) and 2'-deoxy-ATP[1][2].
The Significance of 2'-Deoxy-NAD+ in Cellular Processes
The primary significance of dNAD+ lies in its role as the direct precursor to dADPR, a potent modulator of TRPM2-mediated calcium signaling. The activation of TRPM2 by dADPR is characterized by a decreased rate of inactivation and a higher average open probability of the channel, leading to a more robust and sustained calcium influx[1][2]. This has profound implications for a variety of cellular functions and pathologies where TRPM2 is implicated, including:
-
Immune Response: TRPM2 is expressed in various immune cells and is involved in processes like chemotaxis and cytokine secretion[4]. The potent activation by dADPR suggests a role for the dNAD+ pathway in modulating inflammatory responses.
-
Oxidative Stress and Cell Death: Prolonged TRPM2 activation due to stressors like reactive oxygen species can lead to calcium overload and apoptosis[1][2]. The dNAD+ to dADPR pathway may therefore be a critical component in the cellular response to oxidative damage.
-
Neurodegenerative Diseases: Given the involvement of TRPM2 in neuronal function and pathology, the dNAD+/dADPR axis could be a relevant pathway in neurodegenerative conditions[4].
A crucial aspect of the dNAD+ pathway is its potential independence from the primary NAD+ pools that are vital for energy metabolism. dNAD+ is not a good substrate for NAD+-dependent dehydrogenases, suggesting that its synthesis and consumption may not directly interfere with cellular redox balance[1]. This separation allows for a dedicated signaling pathway that can be modulated without disrupting core metabolic functions.
Quantitative Data
The following table summarizes the key quantitative findings related to the 2'-Deoxy-NAD+ pathway.
| Parameter | Value | Enzyme | Significance | Reference |
| Affinity of CD38 for dNAD+ vs. NAD+ | 9.2-fold higher affinity for dNAD+ | CD38 | Indicates that CD38 is highly efficient at utilizing dNAD+ as a substrate, favoring the production of dADPR even at potentially low cellular concentrations of dNAD+. | [3] |
| TRPM2 Activation by dADPR vs. ADPR | 10.4-fold higher whole-cell currents | TRPM2 | Establishes dADPR as a "superagonist" of the TRPM2 channel, capable of eliciting a much stronger physiological response than ADPR. | [1][2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of 2'-Deoxy-ADPR Synthesis and Action
Caption: Biosynthesis of 2'-deoxy-ADPR and its activation of the TRPM2 channel.
Experimental Workflow for dNAD+ and dADPR Analysis
Caption: A typical workflow for the quantification of dNAD+ and dADPR.
Experimental Protocols
The following provides a generalized protocol for the detection and quantification of 2'-Deoxy-NAD+ and 2'-Deoxy-ADPR in biological samples, based on methodologies cited in the literature[1][2].
Metabolite Extraction from Cultured Cells
-
Cell Culture and Harvest:
-
Culture cells of interest (e.g., Jurkat T lymphocytes) to the desired confluency.
-
Harvest cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and centrifuge again.
-
-
Acid Extraction:
-
Resuspend the cell pellet in a known volume of ice-cold 0.6 M perchloric acid.
-
Incubate on ice for 30 minutes with intermittent vortexing to ensure complete cell lysis and protein precipitation.
-
-
Neutralization:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the acidic supernatant by adding a solution of 3 M K2CO3 until the pH reaches approximately 6.5-7.0. The formation of a precipitate (KClO4) will be observed.
-
Incubate on ice for 15 minutes to allow for complete precipitation.
-
Centrifuge at high speed for 10 minutes at 4°C to remove the precipitate.
-
The resulting supernatant contains the cellular metabolites, including dNAD+ and dADPR.
-
HPLC-MS/MS Analysis
-
Instrumentation:
-
Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
-
-
Chromatographic Separation:
-
Employ a suitable reversed-phase C18 column for separation.
-
Establish a gradient elution method using two mobile phases:
-
Mobile Phase A: An aqueous solution with a volatile buffer (e.g., 10 mM ammonium (B1175870) acetate), pH adjusted.
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Develop a gradient that allows for the separation of dNAD+ and dADPR from other cellular nucleotides and related compounds.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Determine the specific mass-to-charge ratios (m/z) for the precursor and product ions of dNAD+ and dADPR for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
-
Optimize MS parameters such as collision energy and cone voltage for each analyte to achieve maximum sensitivity.
-
-
Quantification:
-
Prepare standard curves using commercially available or synthesized pure dNAD+ and dADPR of known concentrations.
-
Spike a set of blank samples with known amounts of the standards to create a calibration curve.
-
Analyze the experimental samples and quantify the amounts of dNAD+ and dADPR by comparing their peak areas to the standard curve.
-
Normalize the quantified metabolite levels to the initial cell number or total protein content of the sample.
-
In Vitro Enzymatic Synthesis of dADPR
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Add purified recombinant CD38 enzyme to the buffer.
-
Add the substrate, 2'-Deoxy-NAD+, to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding perchloric acid, followed by neutralization as described in section 5.1.
-
Analyze the reaction products by HPLC-MS/MS to confirm the synthesis of dADPR.
-
Conclusion and Future Directions
The discovery of the 2'-Deoxy-NAD+ and its role as a precursor to the TRPM2 superagonist 2'-deoxy-ADPR has unveiled a new layer of complexity in cellular calcium signaling. This pathway, potentially operating in parallel to the well-established NAD+ metabolic and signaling networks, presents exciting new avenues for research and therapeutic development. Future investigations should focus on:
-
Precise Quantification: Developing robust methods to accurately measure the cellular and subcellular concentrations of dNAD+ under various physiological and pathological conditions.
-
Regulatory Mechanisms: Elucidating the mechanisms that regulate the synthesis and degradation of dNAD+ and dADPR.
-
Broader Significance: Exploring other potential roles of dNAD+ and dADPR beyond TRPM2 activation.
-
Therapeutic Targeting: Investigating the potential of targeting the enzymes in the dNAD+ pathway, such as CD38 and NMNAT-2, for the treatment of diseases involving aberrant TRPM2 activity, including inflammatory disorders, neurodegenerative diseases, and certain cancers.
This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to explore the burgeoning field of 2'-Deoxy-NAD+ biology and its implications for human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. 2'-Deoxyadenosine 5'-diphosphoribose is an endogenous TRPM2 superagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | 2′-deoxy-ADPR activates human TRPM2 faster than ADPR and thereby induces higher currents at physiological Ca2+ concentrations [frontiersin.org]
A Technical Deep Dive: Unraveling the Structural and Functional Divergence of 2'-Deoxy-NAD+ and NAD+
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling. Its structural analog, 2'-Deoxy-NAD+, where the ribose moiety on the adenosine (B11128) is replaced by deoxyribose, presents a fascinating case of how a subtle molecular alteration can significantly impact biological function. This technical guide provides an in-depth exploration of the structural differences between these two molecules and the resulting consequences for their roles as enzyme substrates and signaling molecules.
Core Structural Distinction: The 2'-Hydroxyl Group
The fundamental difference between NAD+ and 2'-Deoxy-NAD+ lies in the sugar attached to the adenine nucleobase. In NAD+, this sugar is ribose, which possesses a hydroxyl (-OH) group at the 2' position of the furanose ring. In contrast, 2'-Deoxy-NAD+ contains 2'-deoxyribose, where this hydroxyl group is replaced by a hydrogen (-H) atom. This seemingly minor change has profound implications for the molecule's chemical properties and its interactions with cellular machinery.
Physicochemical Properties: A Comparative Analysis
The absence of the 2'-hydroxyl group in 2'-Deoxy-NAD+ leads to differences in its physicochemical properties compared to NAD+.
| Property | NAD+ | 2'-Deoxy-NAD+ (Sodium Salt) | Reference |
| Molecular Formula | C21H27N7O14P2 | C21H26N7NaO13P2 | N/A |
| Molecular Weight | ~663.4 g/mol | 669.41 g/mol | [1] |
| Chemical Stability | Susceptible to hydrolysis, particularly in alkaline conditions. Stability is buffer and temperature dependent. | Data on direct comparative stability is limited, but the absence of the 2'-OH group, which can participate in intramolecular catalysis, may confer greater stability under certain conditions. | [2] |
Differential Engagement with NAD+-Consuming Enzymes
The structural variance between NAD+ and 2'-Deoxy-NAD+ dictates their recognition and utilization by a host of NAD+-dependent enzymes. This differential engagement is critical for their distinct biological roles.
Poly(ADP-ribose) Polymerases (PARPs)
PARPs are a family of enzymes crucial for DNA repair and other cellular processes. They utilize NAD+ as a substrate to synthesize poly(ADP-ribose) chains on target proteins.
-
2'-Deoxy-NAD+ as an Inhibitor: 2'-Deoxy-NAD+ is not a substrate for the polymerization reaction catalyzed by PARP1. Instead, it acts as a potent noncompetitive inhibitor of NAD+ in the elongation of the poly(ADP-ribose) chain, with an apparent inhibitory constant (Ki) of 32 µM.[3] This suggests that while it can bind to the enzyme, the absence of the 2'-hydroxyl group prevents its effective use in the chain elongation process.
Mono(ADP-ribosyl)transferases (ARTs)
In contrast to PARPs, some mono(ADP-ribosyl)transferases can effectively utilize 2'-Deoxy-NAD+ as a substrate.
-
Substrate for a Specific ART: A mono(ADP-ribosyl)transferase isolated from turkey erythrocytes can use 2'-Deoxy-NAD+ to modify arginine methyl ester. The kinetic parameters for this reaction were determined to be:
This demonstrates that the enzymatic machinery for mono-ADP-ribosylation is more accommodating of the structural change in 2'-Deoxy-NAD+ than the polymerizing machinery of PARPs.
CD38
CD38 is a multifunctional enzyme that exhibits NAD+ glycohydrolase and ADP-ribosyl cyclase activities, playing a significant role in calcium signaling.
-
Substrate for CD38: 2'-Deoxy-NAD+ is a substrate for CD38. The enzymatic processing of 2'-Deoxy-NAD+ by CD38 leads to the formation of 2'-deoxy-ADP-ribose (dADPR), a potent activator of the TRPM2 channel.
Sirtuins
Signaling Pathways: A Focus on Calcium Mobilization
The most well-defined signaling role for 2'-Deoxy-NAD+ is in the context of calcium homeostasis, primarily through the activation of the Transient Receptor Potential Melastatin 2 (TRPM2) channel.
References
The Synthetic Pathway and Scientific Utility of 2'-Deoxy-NAD+: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. While the biological synthesis of NAD+ is well-understood, its analog, 2'-Deoxy-nicotinamide adenine dinucleotide (2'-Deoxy-NAD+), does not appear to be produced through a dedicated de novo or salvage pathway in biological systems. Instead, 2'-Deoxy-NAD+ is a synthetic molecule that has emerged as an invaluable tool for researchers, particularly in the fields of enzymology and drug development. Its unique interactions with NAD+-dependent enzymes allow for the specific investigation of mono(ADP-ribosyl)ation and the activity of NAD+ glycohydrolases, while simultaneously acting as an inhibitor of poly(ADP-ribose) polymerases (PARPs). This guide provides an in-depth overview of the synthesis of 2'-Deoxy-NAD+, its enzymatic metabolism, and its application as a selective biochemical probe.
Synthesis of 2'-Deoxy-NAD+: A Chemoenzymatic Approach
The production of 2'-Deoxy-NAD+ for research applications is achieved through chemical or, more commonly, chemoenzymatic methods. These processes involve the synthesis of the precursor 2'-deoxynicotinamide riboside (2'-deoxy-NR) followed by enzymatic phosphorylation and adenylation.
A general chemoenzymatic synthesis protocol involves:
-
Chemical Synthesis of 2'-Deoxy-NR: This step typically involves the coupling of a protected 2-deoxyribose derivative with a nicotinamide analog.
-
Enzymatic Phosphorylation: The synthesized 2'-deoxy-NR is then phosphorylated by a nicotinamide riboside kinase (NRK) to yield 2'-deoxynicotinamide mononucleotide (2'-deoxy-NMN).
-
Enzymatic Adenylation: Finally, a nicotinamide mononucleotide adenylyltransferase (NMNAT) catalyzes the transfer of an adenylyl group from ATP to 2'-deoxy-NMN, forming 2'-Deoxy-NAD+.
This chemoenzymatic approach offers high specificity and yield, making it a preferred method for generating 2'-Deoxy-NAD+ and its analogs for research purposes.
Enzymatic Metabolism and Signaling Roles
While not synthesized de novo, 2'-Deoxy-NAD+ is a substrate for several important classes of NAD+-consuming enzymes.
Substrate for NAD+ Glycohydrolases (e.g., CD38)
The primary metabolic fate of 2'-Deoxy-NAD+ in a cellular context is its hydrolysis by NAD+ glycohydrolases, such as CD38. These enzymes cleave the glycosidic bond between the nicotinamide and the 2'-deoxyribose moieties. This reaction can produce 2'-deoxy-ADP-ribose (2'-deoxy-ADPR), a molecule implicated as a Ca²⁺-mobilizing second messenger.[1][2]
Substrate for Mono(ADP-ribosyl)transferases (ARTs)
2'-Deoxy-NAD+ serves as an efficient substrate for arginine-specific mono(ADP-ribosyl)transferases.[3] These enzymes transfer the 2'-deoxy-ADP-ribose moiety onto target proteins, a post-translational modification known as mono(ADP-ribosyl)ation. This reaction is crucial for various cellular processes, including signal transduction and protein regulation.
A Selective Inhibitor of Poly(ADP-ribose) Polymerases (PARPs)
A defining characteristic of 2'-Deoxy-NAD+ is its inability to serve as a substrate for poly(ADP-ribose) polymerases (PARPs).[3] PARPs are critical enzymes in DNA repair and cell death pathways, and they synthesize long chains of poly(ADP-ribose) using NAD+ as a substrate. 2'-Deoxy-NAD+ not only fails to be polymerized by PARP but also acts as a non-competitive inhibitor of this enzyme.[3]
This selective inhibition makes 2'-Deoxy-NAD+ a powerful experimental tool to distinguish between mono- and poly(ADP-ribosyl)ation events within a complex biological sample.
Quantitative Data
The following table summarizes the known kinetic parameters for the interaction of 2'-Deoxy-NAD+ with key enzymes.
| Enzyme Family | Specific Enzyme | Interaction Type | Kinetic Parameter | Value |
| Poly(ADP-ribose) Polymerases | PARP | Inhibition | Ki | 32 µM[4] |
| Mono(ADP-ribosyl)transferases | Arginine-specific ART | Substrate | - | Efficient substrate[3] |
| NAD+ Glycohydrolases | CD38 | Substrate | - | Substrate[1][2] |
Experimental Protocols and Applications
The unique properties of 2'-Deoxy-NAD+ lend it to several key experimental applications in drug development and basic research.
Experimental Workflow: Differentiating Mono- and Poly(ADP-ribosyl)ation
Researchers can utilize 2'-Deoxy-NAD+ to specifically label substrates of mono(ADP-ribosyl)transferases without interference from PARP activity. A typical workflow would involve:
-
Incubation: A cell lysate or purified protein mixture is incubated with radiolabeled or chemically tagged 2'-Deoxy-NAD+.
-
Selective Labeling: Mono(ADP-ribosyl)transferases will transfer the tagged 2'-deoxy-ADP-ribose onto their substrates. PARP activity will be inhibited.
-
Analysis: Labeled proteins can be identified and quantified using techniques such as autoradiography, western blotting, or mass spectrometry.
Conclusion
2'-Deoxy-NAD+ stands as a testament to the power of chemical biology in dissecting complex cellular processes. While not a product of natural biosynthesis, its strategic design and synthesis have provided the scientific community with a highly selective tool. For researchers and drug development professionals, understanding the synthesis and application of 2'-Deoxy-NAD+ is key to specifically investigating the roles of mono(ADP-ribosyl)ation and NAD+ glycohydrolases in health and disease, and for developing targeted therapeutics that modulate these pathways.
References
An In-Depth Technical Guide to the Chemical Properties and Stability of 2'-Deoxy-NAD+
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a pivotal coenzyme in cellular metabolism and signaling. The structural analog, 2'-Deoxy-nicotinamide adenine dinucleotide (2'-Deoxy-NAD+), in which the hydroxyl group at the 2' position of the adenosine (B11128) ribose is absent, has emerged as a molecule of significant interest in biochemical and pharmacological research. This technical guide provides a comprehensive overview of the chemical properties and stability of 2'-Deoxy-NAD+, offering valuable data and methodologies for researchers in drug discovery and development.
Chemical Properties
2'-Deoxy-NAD+ shares the fundamental structure of NAD+ but with a key modification that influences its chemical behavior and biological activity.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₇N₇O₁₃P₂ | N/A |
| Molecular Weight | 647.42 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water | N/A |
| Storage | Store at -20°C or below, desiccated | N/A |
Stability Profile
The stability of 2'-Deoxy-NAD+ is a critical factor for its experimental use and potential therapeutic applications. While specific quantitative data on its stability under various pH and temperature conditions are not extensively documented in publicly available literature, general principles of nucleotide stability and data from related compounds can provide valuable insights.
General Stability Considerations:
-
pH: Like NAD+, 2'-Deoxy-NAD+ is expected to be most stable in slightly acidic to neutral pH ranges. At alkaline pH, the glycosidic bond between the nicotinamide and ribose moieties becomes more susceptible to hydrolysis. Acidic conditions can lead to the hydrolysis of the pyrophosphate bond and depurination.
-
Temperature: Elevated temperatures accelerate the degradation of nucleotides. For long-term storage, maintaining 2'-Deoxy-NAD+ at low temperatures (-20°C or -80°C) is crucial to minimize degradation. As a reference, NAD+ has been shown to degrade at 85°C, primarily yielding nicotinamide and ADP-ribose[1].
Forced Degradation Studies: Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products. A general protocol for such a study on a nucleotide analog like 2'-Deoxy-NAD+ would involve subjecting the compound to a range of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.
| Stress Condition | Typical Parameters | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Hydrolysis of the pyrophosphate bond, depurination. |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Hydrolysis of the glycosidic bond. |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of the purine (B94841) and nicotinamide rings. |
| Thermal Degradation | 80°C (solid and solution) | Cleavage of the glycosidic and pyrophosphate bonds. |
| Photostability | Exposure to UV and visible light | Photochemical degradation. |
Biological Activity and Interactions
2'-Deoxy-NAD+ serves as a substrate for certain enzymes and an inhibitor for others, highlighting its potential to modulate cellular signaling pathways.
Interaction with Poly(ADP-ribose) Polymerase (PARP)
2'-Deoxy-NAD+ acts as a non-competitive inhibitor of poly(ADP-ribose) polymerase (PARP).
| Parameter | Value | Reference |
| Inhibition Constant (Ki) | 32 µM | [2] |
This inhibitory activity suggests that 2'-Deoxy-NAD+ can modulate PARP-dependent processes such as DNA repair and cell death.
Role in Calcium Signaling via TRPM2
2'-Deoxy-NAD+ is a substrate for the enzyme CD38, which converts it to 2'-deoxy-adenosine diphosphoribose (2'-deoxy-ADPR). 2'-deoxy-ADPR is a potent agonist of the transient receptor potential melastatin 2 (TRPM2) channel, a key player in calcium signaling.
| Agonist | EC₅₀ for TRPM2 Activation | Reference |
| 2'-deoxy-ADPR | 192 ± 62 nM | [2][3] |
| ADPR | 694 ± 115 nM | [2][3] |
The significantly lower EC₅₀ value for 2'-deoxy-ADPR indicates its higher potency in activating TRPM2 channels compared to the canonical agonist, ADPR. This suggests that the 2'-deoxy modification enhances the molecule's ability to induce calcium influx through TRPM2.
Experimental Protocols
Enzymatic Synthesis of 2'-Deoxy-NAD+
A general enzymatic approach can be employed for the synthesis of 2'-Deoxy-NAD+. This method typically involves the use of NAD+ synthetase or a similar enzyme that can utilize a 2'-deoxyadenosine-containing precursor.
Workflow for Enzymatic Synthesis of 2'-Deoxy-NAD+
Caption: Enzymatic synthesis of 2'-Deoxy-NAD+.
Methodology:
-
Prepare a reaction mixture containing 2'-deoxyadenosine (B1664071) triphosphate (dATP), nicotinamide mononucleotide (NMN), and a suitable buffer (e.g., Tris-HCl, pH 7.5) with MgCl₂.
-
Initiate the reaction by adding a purified NAD+ synthetase or NMN adenylyltransferase.
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.
-
Monitor the reaction progress by HPLC.
-
Terminate the reaction and purify the 2'-Deoxy-NAD+ from the reaction mixture.
HPLC Purification of 2'-Deoxy-NAD+
High-performance liquid chromatography (HPLC) is a standard method for the purification of 2'-Deoxy-NAD+. A reverse-phase C18 column is typically used.
Workflow for HPLC Purification of 2'-Deoxy-NAD+
Caption: HPLC purification workflow for 2'-Deoxy-NAD+.
Methodology:
-
Column: Reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 0% to 25% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Inject the crude sample and collect the fractions corresponding to the 2'-Deoxy-NAD+ peak.
-
Lyophilize the collected fractions to obtain the purified product.
Characterization by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are crucial for confirming the structure of 2'-Deoxy-NAD+.
-
¹H NMR: The spectrum will show characteristic peaks for the nicotinamide, adenine, and ribose protons. The absence of a proton signal corresponding to the 2'-hydroxyl group on the adenosine ribose, and the presence of two protons at the 2' position, will confirm the deoxy modification.
-
³¹P NMR: The spectrum will display signals for the two phosphorus atoms of the pyrophosphate bridge, confirming the dinucleotide structure.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of 2'-Deoxy-NAD+ and to analyze its fragmentation pattern for structural confirmation. The expected molecular ion [M+H]⁺ would be approximately 648.4 g/mol . Tandem MS (MS/MS) will reveal characteristic fragments corresponding to the cleavage of the pyrophosphate and glycosidic bonds.
TRPM2 Activation Assay
The activation of TRPM2 channels by 2'-deoxy-ADPR (derived from 2'-Deoxy-NAD+) can be assessed using the whole-cell patch-clamp technique.
Caption: 2'-Deoxy-NAD+ signaling pathway.
This pathway highlights how an extracellular or intracellular pool of 2'-Deoxy-NAD+ can be converted into a potent second messenger, leading to calcium influx and the initiation of various downstream cellular processes, including immune responses and cell death.
Conclusion
2'-Deoxy-NAD+ is a valuable tool for studying NAD+-dependent enzymes and calcium signaling pathways. Its unique chemical properties, arising from the absence of the 2'-hydroxyl group, confer distinct biological activities, including the potentiation of TRPM2 channel activation through its metabolite, 2'-deoxy-ADPR, and the non-competitive inhibition of PARP. A thorough understanding of its stability and careful application of appropriate experimental protocols are essential for leveraging its full potential in research and drug development. This guide provides a foundational resource for scientists working with this intriguing NAD+ analog.
References
- 1. acdlabs.com [acdlabs.com]
- 2. 2′-deoxy-ADPR activates human TRPM2 faster than ADPR and thereby induces higher currents at physiological Ca2+ concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 2′-deoxy-ADPR activates human TRPM2 faster than ADPR and thereby induces higher currents at physiological Ca2+ concentrations [frontiersin.org]
An In-depth Technical Guide on the Endogenous Presence of 2'-Deoxy-NAD+
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a cornerstone of cellular metabolism, renowned for its critical roles in redox reactions and as a substrate for signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). While the canonical form of NAD+ has been extensively studied, a lesser-known analog, 2'-Deoxy-NAD+, has emerged as a molecule of significant biological interest. This technical guide provides a comprehensive overview of the endogenous presence of 2'-Deoxy-NAD+, its quantification, metabolic pathways, and its role in cellular signaling, with a particular focus on its implications for drug development.
Endogenous Presence and Quantitative Levels of 2'-Deoxy-NAD+
2'-Deoxy-NAD+ is an endogenously produced molecule that serves as a precursor to 2'-deoxy-adenosine diphosphoribose (2d-ADPR), a potent signaling molecule. The primary enzyme responsible for the conversion of 2'-Deoxy-NAD+ to 2d-ADPR is CD38, an ecto-enzyme highly expressed in inflammatory cells.[1][2]
The quantification of endogenous 2'-Deoxy-NAD+ has been achieved in human Jurkat T cells, a widely used model for immunological studies.
| Cell Type | Endogenous 2'-Deoxy-NAD+ Concentration (pmol/10^7 cells) | Reference |
| Jurkat T cells | 5.05 ± 0.58 | [1] |
This table summarizes the currently available quantitative data for endogenous 2'-Deoxy-NAD+. Further research is required to determine its concentration in a wider array of cell types and tissues.
Experimental Protocols for Detection and Quantification
Accurate quantification of 2'-Deoxy-NAD+ is crucial for understanding its physiological and pathological roles. The primary method established for this purpose is a two-dimensional high-performance liquid chromatography (2D-HPLC) technique.
Two-Dimensional HPLC for 2'-Deoxy-NAD+ and 2d-ADPR Quantification
This method allows for the sensitive and specific quantification of endogenous 2d-ADPR and its precursor, 2'-Deoxy-NAD+, in cell extracts.[2][3]
Principle: The method utilizes two consecutive reversed-phase (RP)-HPLC separations on C8 and C18 columns. The use of a volatile ammonium (B1175870) acetate (B1210297) buffer system is compatible with subsequent mass spectrometry for identity confirmation.[1]
Sample Preparation (Jurkat T cells):
-
Harvest at least 25 million Jurkat T cells per sample.[2][3]
-
Perform cell lysis and extraction of nucleotides. Detailed lysis and extraction buffers are proprietary to the cited research and are not publicly available.
Chromatographic Conditions:
-
First Dimension (C8 column): Pre-fractionation of the cell extract.
-
Second Dimension (C18 column): Separation of the fractions containing 2'-Deoxy-NAD+ and 2d-ADPR.
-
Detection: UV absorbance is used for quantification, and fractions can be collected for mass spectrometric analysis to confirm the identity of the peaks.
Workflow for 2D-HPLC Quantification
References
2'-Deoxy-NAD+: A Technical Guide to Potential Physiological Functions
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling, serving as a critical cofactor and substrate for numerous enzymatic processes. While extensively studied, its structural analog, 2'-Deoxy-NAD+ (2'-dNAD+), in which the hydroxyl group at the 2' position of the adenosine (B11128) ribose is removed, is emerging as a molecule with distinct and potent physiological functions. This technical guide provides an in-depth exploration of the known and potential roles of 2'-dNAD+, its interaction with key NAD+-consuming enzymes, and its downstream signaling effects, particularly concerning calcium mobilization. This document summarizes available quantitative data, outlines relevant experimental methodologies, and presents key pathways and workflows as visual diagrams to facilitate further research and drug development efforts.
Introduction: The Significance of the 2'-Hydroxyl Group
The NAD+ molecule consists of a nicotinamide mononucleotide (NMN) and an adenosine monophosphate (AMP) linked by a pyrophosphate bridge. The ribose sugar of the AMP moiety possesses hydroxyl groups at both the 2' and 3' positions. These groups are crucial for molecular recognition and enzymatic catalysis. The absence of the 2'-hydroxyl group in 2'-dNAD+ fundamentally alters its stereochemistry and electronic properties, leading to differential interactions with the active sites of NAD+-dependent enzymes compared to its canonical counterpart. While research into 2'-dNAD+ is less extensive than for NAD+, current evidence points to a significant role as both an enzyme substrate and a precursor to a potent signaling molecule.
Biosynthesis and Metabolism of 2'-Deoxy-NAD+
While the complete metabolic network of 2'-dNAD+ is not fully elucidated, evidence suggests its endogenous synthesis. The proposed pathway involves the sequential action of nicotinamide mononucleotide adenylyltransferase (NMNAT) and the NAD-glycohydrolase CD38. Specifically, cytosolic NMNAT-2 can catalyze the formation of 2'-dNAD+ from nicotinamide mononucleotide (NMN) and 2'-deoxy-ATP (dATP). Subsequently, enzymes with NAD-glycohydrolase activity, such as CD38, can cleave 2'-dNAD+ to produce nicotinamide and 2'-deoxy-adenosine diphosphoribose (2'-dADPR)[1].
Figure 1. Proposed biosynthetic pathway of 2'-Deoxy-ADPR via a 2'-Deoxy-NAD+ intermediate.
Interaction with NAD+-Consuming Enzymes
The primary physiological relevance of 2'-dNAD+ appears to be mediated through its interaction with three major classes of NAD+-dependent enzymes: NAD-glycohydrolases (e.g., CD38), poly(ADP-ribose) polymerases (PARPs), and sirtuins.
CD38 and NAD-Glycohydrolases
CD38 is a key mammalian NADase that hydrolyzes NAD+ to ADPR and also produces the calcium second messenger, cyclic ADPR (cADPR). Research indicates that CD38 can efficiently catalyze the hydrolysis of 2'-dNAD+ to 2'-dADPR[1]. This conversion is of high physiological importance because 2'-dADPR has been identified as a potent signaling molecule.
Poly(ADP-ribose) Polymerases (PARPs)
PARPs, particularly PARP1, are critical enzymes in the DNA damage response. They utilize NAD+ as a substrate to synthesize poly(ADP-ribose) chains on target proteins, a process known as PARylation. While direct kinetic studies on 2'-dNAD+ as a PARP1 substrate are not extensively available, the ability of PARP enzymes to utilize various NAD+ analogs suggests that 2'-dNAD+ may act as a substrate or inhibitor. Given that modifications at other positions of the ribose moiety are tolerated, it is plausible that 2'-dNAD+ could be utilized, potentially leading to the formation of 2'-deoxy-ADP-ribose polymers with unique biological properties or acting as a competitive inhibitor of PARylation.
Sirtuins
Sirtuins are a class of NAD+-dependent deacylases that play crucial roles in metabolism, aging, and stress resistance. The catalytic mechanism of sirtuins involves the cleavage of NAD+ and is sensitive to modifications on the ribose moiety. Studies using the related analog β-2'-deoxy-2'-fluororibo-NAD+ have been instrumental in probing the sirtuin reaction mechanism. These studies suggest that the 2'-hydroxyl group is involved in a key nucleophilic attack step. Its absence in 2'-dNAD+ would preclude this canonical mechanism, suggesting that 2'-dNAD+ is likely a poor substrate for sirtuin-mediated deacetylation and may act as an inhibitor.
Key Physiological Function: A Precursor to the TRPM2 Superagonist 2'-Deoxy-ADPR
The most well-characterized physiological role of 2'-dNAD+ is as the direct precursor to 2'-deoxy-ADPR, a potent agonist of the Transient Receptor Potential Melastatin 2 (TRPM2) channel.
TRPM2 is a calcium-permeable, non-selective cation channel involved in the innate immune response, insulin (B600854) secretion, and oxidative stress signaling. Its activation leads to an influx of Ca2+, triggering downstream cellular events. While ADPR (derived from NAD+) is a known endogenous agonist of TRPM2, 2'-dADPR has been identified as a "superagonist," exhibiting significantly higher potency and efficacy[1][2].
Studies have shown that 2'-dADPR induces substantially higher whole-cell currents through TRPM2 channels compared to ADPR[1]. This is attributed to a faster rate of channel activation and a four-fold higher sensitivity to the co-agonist Ca2+[2][3]. This allows for robust channel activation at physiological intracellular Ca2+ concentrations, suggesting that the 2'-dNAD+ to 2'-dADPR pathway may be a critical component of cellular calcium signaling, particularly in immune responses and conditions of genotoxic stress[1][2][3].
Figure 2. Signaling pathway showing 2'-dNAD+ as a precursor to the TRPM2 superagonist 2'-dADPR.
Quantitative Data Summary
Quantitative data on the interactions of 2'-dNAD+ are limited. The available information, along with comparative data for NAD+, is summarized below.
| Molecule | Enzyme/Channel | Parameter | Value | Species | Notes |
| 2'-Deoxy-NAD+ | NAD+-dependent enzymes | Ki | 32 µM | Not Specified | Acts as a non-competitive inhibitor. Data from a commercial source. |
| 2'-Deoxy-ADPR | TRPM2 | EC50 (Ca2+) | 190 nM | Human | Demonstrates ~4-fold higher Ca2+ sensitivity than ADPR.[2][3] |
| NAD+ (Reference) | PARP1 | Km | 212.9 µM | Human | For auto-PARylation activity.[4] |
| NAD+ (Reference) | PARP1 | kcat | 26.0 min-1 | Human | For auto-PARylation activity.[4] |
| ADPR (Reference) | TRPM2 | EC50 (Ca2+) | 690 nM | Human | [2][3] |
Experimental Protocols
Detailed experimental protocols for 2'-dNAD+ are not widely published. However, established assays for NAD+-dependent enzymes can be adapted.
Chemo-Enzymatic Synthesis of 2'-Deoxy-NAD+ (Hypothetical Protocol)
This protocol is an adaptation of established methods for synthesizing NAD+ analogs.
-
Phosphorylation of 2'-Deoxyadenosine (B1664071): React 2'-deoxyadenosine with a phosphorylating agent (e.g., phosphoryl chloride) in an appropriate solvent (e.g., triethyl phosphate) to produce 2'-deoxyadenosine monophosphate (dAMP). Purify the product using ion-exchange chromatography.
-
Coupling Reaction: Activate the purified dAMP to an AMP-morpholidate derivative.
-
Enzymatic Synthesis: Couple the activated dAMP derivative with nicotinamide mononucleotide (NMN) using a suitable enzyme such as NMN adenylyltransferase (NMNAT).
-
Purification: Purify the final 2'-dNAD+ product using reverse-phase High-Performance Liquid Chromatography (HPLC). Confirm identity and purity via mass spectrometry and NMR spectroscopy.
Assay for PARP1 Activity with 2'-Deoxy-NAD+
This protocol adapts a standard HPLC-based method for measuring PARP1 activity.
-
Reaction Setup: Prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂), activated DNA (to stimulate PARP1), recombinant human PARP1 enzyme, and varying concentrations of 2'-dNAD+.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid) or a potent PARP inhibitor (e.g., Olaparib).
-
HPLC Analysis: Analyze the reaction mixture by reverse-phase ion-pairing HPLC. Monitor the consumption of the substrate (2'-dNAD+) and the formation of the byproduct (nicotinamide) by UV absorbance (e.g., at 260 nm).
-
Data Analysis: Calculate initial reaction velocities from the rate of substrate consumption or product formation. Determine kinetic parameters (Km, Vmax) by fitting the data to the Michaelis-Menten equation.
Figure 3. Experimental workflow for assessing PARP1 activity with 2'-Deoxy-NAD+ using HPLC.
Therapeutic and Research Implications
The unique properties of 2'-dNAD+ and its metabolic product 2'-dADPR present several avenues for therapeutic and research applications:
-
Modulation of Calcium Signaling: As a precursor to a TRPM2 superagonist, targeting the synthesis or degradation of 2'-dNAD+ could provide a novel strategy for modulating Ca2+ signaling in diseases involving TRPM2, such as neuroinflammation, ischemia-reperfusion injury, and certain cancers.
-
Enzyme Inhibition: The potential for 2'-dNAD+ to act as an inhibitor of PARPs or sirtuins warrants further investigation. Isoform-specific inhibitors are highly sought after, and the unique structure of 2'-dNAD+ could be exploited for the rational design of such molecules.
-
Research Tool: As a molecular probe, 2'-dNAD+ can be used to investigate the substrate specificity and catalytic mechanisms of NAD+-dependent enzymes, helping to delineate the functional importance of the 2'-hydroxyl group in molecular recognition and catalysis.
Conclusion
2'-Deoxy-NAD+ is more than a simple structural analog of NAD+. It is a precursor to the potent signaling molecule 2'-deoxy-ADPR, a superagonist of the TRPM2 ion channel, thereby positioning the 2'-dNAD+ metabolic pathway as a potentially significant regulator of cellular calcium homeostasis. Its interactions with other key NAD+-consuming enzymes like PARPs and sirtuins remain an area ripe for investigation, with the potential to act as a modulator of their activity. Further research, particularly quantitative enzymatic studies and elucidation of its complete metabolic network, is essential to fully understand the physiological functions of 2'-dNAD+ and to exploit its therapeutic potential.
References
- 1. 2'-Deoxyadenosine 5'-diphosphoribose is an endogenous TRPM2 superagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2'-deoxy-ADPR activates human TRPM2 faster than ADPR and thereby induces higher currents at physiological Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | 2′-deoxy-ADPR activates human TRPM2 faster than ADPR and thereby induces higher currents at physiological Ca2+ concentrations [frontiersin.org]
- 4. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
2'-Deoxy-NAD+: A Technical Guide for Researchers
An In-depth Exploration of a Key Research Tool for Studying NAD+-Dependent Enzymes
Introduction
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a fundamental coenzyme in all living cells, playing a critical role in a vast array of cellular processes, including metabolism, DNA repair, and cell signaling. The enzymes that utilize NAD+ as a substrate, such as Poly(ADP-ribose) polymerases (PARPs), sirtuins, and CD38, are of significant interest to researchers in various fields, from cancer biology to aging and metabolic diseases. The development and characterization of NAD+ analogs have provided invaluable tools for dissecting the complex biology of these enzymes. Among these, 2'-Deoxy-NAD+ (2'-dNAD+), an analog of NAD+ where the hydroxyl group at the 2' position of the adenosine (B11128) ribose is replaced by a hydrogen atom, has emerged as a potent and specific research tool.
This technical guide provides a comprehensive overview of 2'-Deoxy-NAD+, detailing its synthesis, biochemical properties, and its application as a research tool for studying NAD+-dependent enzymes. It is intended for researchers, scientists, and drug development professionals seeking to utilize this powerful molecule in their investigations.
Biochemical Properties and Mechanism of Action
2'-dNAD+ is enzymatically synthesized and can be purified using techniques like affinity chromatography and strong-anion-exchange high-performance liquid chromatography (HPLC)[1]. The key feature of 2'-dNAD+ lies in its interaction with Poly(ADP-ribose) polymerase (PARP). While it is not a substrate for the automodification reaction catalyzed by PARP, it acts as a potent non-competitive inhibitor of NAD+ in the elongation reaction of poly(ADP-ribose) synthesis[1]. This non-competitive inhibition suggests that 2'-dNAD+ binds to a site on the enzyme that is distinct from the active site where NAD+ binds, thereby allosterically inhibiting the enzyme's function.
The modification at the 2'-position of the adenosine ribose is critical for this inhibitory activity. Studies on various NAD+ analogs have shown that the substrate specificity of NAD+-dependent enzymes is highly sensitive to modifications on the ribose moieties[2][3]. While the precise structural basis for the non-competitive inhibition of PARP by 2'-dNAD+ has not been fully elucidated through co-crystallization studies, the existing data strongly supports an allosteric mechanism.
Applications in Research
The unique properties of 2'-dNAD+ make it a valuable tool for a range of research applications:
-
Probing PARP Activity: As a potent and specific inhibitor, 2'-dNAD+ can be used to investigate the role of PARP in various cellular processes, such as DNA repair, cell death, and inflammation. Its non-competitive mechanism of inhibition can be exploited to study the allosteric regulation of PARP enzymes.
-
Distinguishing Between NAD+-Dependent Enzymes: The differential effects of 2'-dNAD+ on various NAD+-consuming enzymes can be used to dissect the contributions of each enzyme family to specific cellular functions. While its effect is well-characterized for PARP, further research is needed to fully understand its interaction with sirtuins and CD38.
-
Drug Discovery and Development: Understanding the mechanism of inhibition of PARP by 2'-dNAD+ can inform the design of novel, more specific, and potent allosteric inhibitors of PARP for therapeutic applications.
Data Presentation
Table 1: Summary of Quantitative Data for 2'-Deoxy-NAD+
| Parameter | Enzyme | Value | Reference |
| Inhibition Type | Poly(ADP-ribose) polymerase (PARP) | Potent non-competitive inhibitor | [1] |
| Substrate Activity | Poly(ADP-ribose) polymerase (PARP) | Not a substrate for automodification | [1] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 2'-Deoxy-NAD+
This protocol is adapted from the method described by Alvarez-Gonzalez (1988)[1].
Materials:
-
Nicotinamide mononucleotide (NMN+)
-
2'-Deoxyadenosine triphosphate (dATP)
-
NMN+ adenylyltransferase (E.C. 2.7.7.1)
-
Reaction Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2)
-
Boronate gel for affinity chromatography
-
Strong-anion-exchange HPLC column
-
HPLC system
Procedure:
-
Enzymatic Reaction:
-
Set up a reaction mixture containing NMN+, dATP, and NMN+ adenylyltransferase in the reaction buffer.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a sufficient duration to allow for the synthesis of 2'-dNAD+. The reaction progress can be monitored by HPLC.
-
-
Purification by Affinity Chromatography:
-
Apply the reaction mixture to a boronate gel column. This step is crucial for removing unreacted dATP, as the boronate matrix selectively binds to the cis-diol groups present in ribonucleotides (like NAD+ and unreacted ATP if it were used), while 2'-dNAD+ and dATP, lacking the 2'-hydroxyl group, will not bind.
-
Wash the column extensively to remove any non-specifically bound molecules.
-
The flow-through containing 2'-dNAD+ and unreacted NMN+ is collected.
-
-
Purification by Strong-Anion-Exchange HPLC:
-
Inject the collected flow-through onto a strong-anion-exchange HPLC column.
-
Elute the compounds using an appropriate salt gradient (e.g., a linear gradient of NaCl or another suitable salt in a buffer).
-
Monitor the elution profile at 260 nm. 2'-dNAD+ will elute as a distinct peak, separated from NMN+ and any other remaining impurities.
-
Collect the fractions corresponding to the 2'-dNAD+ peak.
-
-
Desalting and Lyophilization:
-
Desalt the purified 2'-dNAD+ fractions using a suitable method (e.g., dialysis or a desalting column).
-
Lyophilize the desalted solution to obtain pure 2'-dNAD+ as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized 2'-dNAD+ using techniques such as mass spectrometry and NMR spectroscopy. The concentration can be determined spectrophotometrically using the molar extinction coefficient of NAD+.
-
Protocol 2: PARP Inhibition Assay using 2'-Deoxy-NAD+
This protocol provides a general framework for assessing the inhibitory effect of 2'-dNAD+ on PARP activity. The specific conditions may need to be optimized based on the source of the PARP enzyme and the specific assay format.
Materials:
-
Purified PARP enzyme
-
Activated DNA (e.g., nicked DNA)
-
NAD+
-
2'-Deoxy-NAD+ (as the inhibitor)
-
Reaction Buffer (e.g., Tris-HCl buffer, pH 8.0, containing MgCl2 and DTT)
-
Detection system (e.g., colorimetric, fluorescent, or radioactive, depending on the assay kit)
Procedure:
-
Assay Setup:
-
Prepare a series of dilutions of 2'-dNAD+ in the reaction buffer.
-
In a microplate, set up the following reaction conditions in triplicate:
-
Control (No inhibitor): PARP enzyme, activated DNA, and NAD+ in reaction buffer.
-
Inhibitor wells: PARP enzyme, activated DNA, NAD+, and varying concentrations of 2'-dNAD+ in reaction buffer.
-
Blank (No enzyme): Activated DNA and NAD+ in reaction buffer.
-
-
-
Enzymatic Reaction:
-
Pre-incubate the PARP enzyme with activated DNA and the inhibitor (2'-dNAD+) for a short period (e.g., 10-15 minutes) at the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding NAD+.
-
Incubate the reaction for a fixed period, ensuring the reaction remains in the linear range.
-
-
Detection:
-
Stop the reaction according to the instructions of the specific PARP assay kit being used.
-
Measure the signal (e.g., absorbance, fluorescence, or radioactivity) which is proportional to the amount of poly(ADP-ribose) (PAR) produced.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of PARP inhibition for each concentration of 2'-dNAD+ relative to the control (no inhibitor) reaction.
-
Plot the percentage of inhibition against the logarithm of the 2'-dNAD+ concentration to determine the IC50 value.
-
To determine the Ki value and the mechanism of inhibition (non-competitive), the assay should be performed at multiple concentrations of both NAD+ and 2'-dNAD+, and the data analyzed using appropriate enzyme kinetic models (e.g., Lineweaver-Burk or Dixon plots).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the use of 2'-dNAD+ as a research tool.
Caption: PARP signaling pathway and its inhibition by 2'-Deoxy-NAD+.
Caption: Workflow for the enzymatic synthesis and purification of 2'-Deoxy-NAD+.
Caption: Experimental workflow for a PARP inhibition assay using 2'-Deoxy-NAD+.
Future Directions
While 2'-Deoxy-NAD+ has been established as a potent inhibitor of PARP, further research is needed to fully characterize its utility as a research tool. Key areas for future investigation include:
-
Determination of Ki and IC50 values: Precise quantitative measurements of the inhibitory potency of 2'-dNAD+ for different PARP isoforms are essential for its effective use in research.
-
Elucidation of the structural basis of inhibition: Co-crystallization of PARP enzymes with 2'-dNAD+ would provide invaluable insights into the molecular mechanism of its non-competitive inhibition.
-
Investigation of effects on sirtuins and CD38: Detailed studies are required to determine the extent to which 2'-dNAD+ interacts with and modulates the activity of other major NAD+-dependent enzyme families.
-
Cellular studies: Characterizing the cellular uptake, stability, and effects of 2'-dNAD+ in various cell-based models will be crucial for its application in studying the roles of NAD+-dependent enzymes in complex biological systems.
References
- 1. Synthesis and purification of deoxyribose analogues of NAD+ by affinity chromatography and strong-anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of an NAD + analogue with enhanced specificity for PARP1 - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06256E [pubs.rsc.org]
- 3. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
The Core Biochemistry of 2'-Deoxy-NAD+: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling. Its analog, 2'-Deoxy-NAD+ (2'-dNAD+), in which the ribose moiety of adenosine (B11128) is replaced by 2'-deoxyribose, exhibits unique biochemical properties that make it a valuable tool for research and a potential therapeutic lead. This technical guide provides an in-depth exploration of the fundamental biochemistry of 2'-dNAD+, covering its synthesis, its role as a potent enzyme inhibitor, and its involvement in distinct cellular signaling pathways. This document synthesizes current knowledge, presents quantitative data in a structured format, and offers detailed experimental protocols to facilitate further investigation into this intriguing molecule.
Introduction
2'-Deoxy-NAD+ is a structural analog of NAD+ that has garnered interest for its selective interactions with key cellular enzymes. Unlike NAD+, which is a ubiquitous coenzyme in redox reactions, 2'-dNAD+ is not a substrate for many dehydrogenases. However, its structural similarity to NAD+ allows it to interact with NAD+-dependent enzymes, often with inhibitory effects. This guide will delve into the synthesis of 2'-dNAD+, its significant role as a non-competitive inhibitor of Poly(ADP-ribose) Polymerase (PARP), and its function as a precursor to the calcium signaling molecule, 2'-deoxy-adenosine diphosphoribose (2'-deoxy-ADPR).
Synthesis and Purification of 2'-Deoxy-NAD+
The primary method for synthesizing 2'-dNAD+ is enzymatic, utilizing the enzyme Nicotinamide Mononucleotide Adenylyltransferase (NMNAT). This enzyme catalyzes the transfer of an adenylyl group from a donor molecule to nicotinamide mononucleotide (NMN+). In the case of 2'-dNAD+ synthesis, 2'-deoxyadenosine (B1664071) triphosphate (dATP) serves as the adenylyl donor.
Enzymatic Synthesis Reaction
The synthesis reaction is as follows:
NMN+ + dATP ⇌ 2'-dNAD+ + Pyrophosphate (PPi)
This reaction is typically carried out in a buffered solution at a physiological pH. The equilibrium of the reaction can be shifted towards the product by the hydrolysis of pyrophosphate by inorganic pyrophosphatase.
Purification
Purification of 2'-dNAD+ from the reaction mixture is crucial to remove unreacted substrates (NMN+ and dATP) and the NMNAT enzyme. A two-step chromatographic process is highly effective[1]:
-
Affinity Chromatography: A boronate gel is used to separate the 2'-dNAD+ from the unreacted dATP. The cis-diols present in the ribose of any remaining ATP or NAD+ (if present as a contaminant) will bind to the boronate column, while the 2'-deoxyadenosine moiety of 2'-dNAD+ and dATP will not, allowing for their elution.
-
Strong-Anion-Exchange High-Performance Liquid Chromatography (HPLC): This step separates 2'-dNAD+ from NMN+ and other remaining impurities based on their charge differences.
Biochemical Interactions and Signaling Pathways
Inhibition of Poly(ADP-ribose) Polymerase (PARP)
A key biochemical feature of 2'-dNAD+ is its role as a potent inhibitor of Poly(ADP-ribose) Polymerase (PARP), particularly PARP1. PARP1 is a critical enzyme in DNA repair and cell death pathways, utilizing NAD+ as a substrate to synthesize poly(ADP-ribose) chains on target proteins.
Role in Calcium Signaling via 2'-Deoxy-ADPR
2'-dNAD+ serves as a substrate for the NAD+ glycohydrolase CD38. CD38 metabolizes 2'-dNAD+ to produce 2'-deoxy-adenosine diphosphoribose (2'-deoxy-ADPR).
2'-dNAD+ --(CD38)--> 2'-deoxy-ADPR + Nicotinamide
2'-deoxy-ADPR has been identified as a potent agonist, or "superagonist," of the transient receptor potential melastatin 2 (TRPM2) ion channel[2]. The activation of TRPM2 by 2'-deoxy-ADPR is significantly more effective than by the canonical agonist, ADP-ribose (ADPR). This heightened activity is attributed to a higher sensitivity to intracellular Ca2+ and a faster activation kinetic[3][4]. The activation of TRPM2 leads to an influx of Ca2+ into the cell, initiating various downstream signaling cascades involved in processes such as inflammation and apoptosis.
Interaction with Sirtuins
Currently, there is a lack of specific data in the scientific literature detailing the interaction between 2'-dNAD+ and the sirtuin family of NAD+-dependent deacetylases. Given that sirtuins recognize the ribose moiety of NAD+ for binding and catalysis, it is plausible that the absence of the 2'-hydroxyl group in 2'-dNAD+ could significantly alter its ability to serve as a substrate or inhibitor. Further research is required to elucidate the nature of this interaction.
Quantitative Data
The following tables summarize the available quantitative data for 2'-dNAD+ and its metabolite, 2'-deoxy-ADPR.
| Parameter | Value | Enzyme/Channel | Reference |
| Inhibition of PARP1 | |||
| Inhibition Type | Non-competitive | PARP1 | [1] |
| Ki | Not Reported | PARP1 | - |
| Metabolism by CD38 | |||
| Km | Not Reported | CD38 | - |
| Vmax | Not Reported | CD38 | - |
Table 1: Enzyme kinetics and inhibition constants for 2'-Deoxy-NAD+.
| Parameter | Value | Condition | Reference |
| Activation of TRPM2 | |||
| EC50 for Ca2+ sensitivity | 190 nM | - | [3][4] |
| Fold increase in current (vs. ADPR) | 10.4-fold | At saturation | [2] |
Table 2: Quantitative data for the biological activity of 2'-Deoxy-ADPR.
Experimental Protocols
Enzymatic Synthesis and Purification of 2'-Deoxy-NAD+
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl2, Nicotinamide Mononucleotide (NMN+), 2'-deoxyadenosine triphosphate (dATP), NMN adenylyltransferase (NMNAT), and inorganic pyrophosphatase.
-
Typical molar ratios of NMN+ to dATP are around 1:1.5.
-
Incubate the reaction mixture at 37°C for several hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by HPLC.
-
-
Purification:
-
Once the reaction is complete, terminate it by heat inactivation of the enzymes.
-
Centrifuge the mixture to remove precipitated proteins.
-
Apply the supernatant to a boronate affinity chromatography column to separate 2'-dNAD+ and unreacted dATP from any potential NAD+ or ATP contamination.
-
Further purify the eluate from the affinity column using strong-anion-exchange HPLC.
-
-
Quantification and Storage:
-
Quantify the purified 2'-dNAD+ using its molar extinction coefficient at 260 nm.
-
Lyophilize the pure fractions and store at -20°C or below.
-
Assay for Non-Competitive Inhibition of PARP1
Principle:
This assay measures the activity of PARP1 by quantifying the amount of NAD+ consumed. The effect of 2'-dNAD+ on PARP1 activity is assessed at various concentrations of both NAD+ and 2'-dNAD+.
Methodology:
-
Reaction Setup:
-
Prepare a series of reaction mixtures in a 96-well plate. Each well should contain PARP1 assay buffer, activated DNA (to stimulate PARP1 activity), and recombinant PARP1 enzyme.
-
Add varying concentrations of the substrate, NAD+.
-
To a subset of wells for each NAD+ concentration, add varying concentrations of the inhibitor, 2'-dNAD+. Include a control set with no inhibitor.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the enzymatic reaction to proceed.
-
-
Quantification of NAD+ Consumption:
-
Stop the reaction by adding a PARP inhibitor (e.g., Olaparib) or by heat inactivation.
-
Measure the remaining NAD+ concentration in each well using a commercially available NAD+/NADH assay kit. These kits typically use an enzymatic cycling reaction that generates a colored or fluorescent product proportional to the amount of NAD+.
-
-
Data Analysis:
-
Plot the reaction velocity (rate of NAD+ consumption) against the NAD+ concentration for each concentration of 2'-dNAD+.
-
In the case of non-competitive inhibition, the Vmax will decrease with increasing inhibitor concentration, while the Km will remain unchanged.
-
The Ki can be determined by replotting the apparent Vmax values against the inhibitor concentration.
-
Conclusion and Future Directions
2'-Deoxy-NAD+ is a fascinating analog of NAD+ with distinct and potent biological activities. Its role as a non-competitive inhibitor of PARP1 and as a precursor to the TRPM2 superagonist 2'-deoxy-ADPR highlights its potential as a tool to probe fundamental cellular processes and as a starting point for the development of novel therapeutics.
Key areas for future research include:
-
Determination of the Ki for PARP1 inhibition: Quantifying the potency of 2'-dNAD+ as a PARP1 inhibitor is crucial for its application as a research tool and for any therapeutic considerations.
-
Elucidation of the interaction with sirtuins: Understanding whether 2'-dNAD+ acts as a substrate, inhibitor, or has no effect on sirtuin activity will provide a more complete picture of its biochemical profile.
-
In vivo studies: Investigating the effects of 2'-dNAD+ or its precursors in cellular and animal models will be essential to understand its physiological and pathophysiological roles.
This technical guide provides a solid foundation for researchers and drug development professionals to understand and work with 2'-Deoxy-NAD+. Further exploration of this molecule promises to yield valuable insights into NAD+ biology and may pave the way for new therapeutic strategies.
References
- 1. Investigating the ADP-ribosyltransferase Activity of Sirtuins with NAD Analogues and 32 P-NAD: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Development of activity-based probes for the protein deacylase Sirt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of 2'-Deoxy-NAD+
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the enzymatic synthesis of 2'-Deoxy-NAD+, a crucial analog of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+). This document outlines the necessary reagents, a step-by-step experimental protocol, and methods for purification and characterization. Additionally, it includes information on the potential applications of 2'-Deoxy-NAD+ in research, particularly in the study of NAD+-dependent enzymes such as poly(ADP-ribose) polymerases (PARPs) and sirtuins.
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in all living cells, participating in a vast array of redox reactions and acting as a substrate for various signaling enzymes.[1][2] Analogs of NAD+, such as 2'-Deoxy-NAD+, are invaluable tools for elucidating the mechanisms of NAD+-dependent enzymes and for the development of novel therapeutics. 2'-Deoxy-NAD+, which lacks the hydroxyl group at the 2' position of the adenosine (B11128) ribose, has been identified as a substrate for enzymes like poly(ADP-ribose)polymerase (PARP) and a noncompetitive inhibitor of certain NAD+-dependent enzymes.[3][4] This makes it a valuable probe for studying DNA repair pathways and other cellular processes regulated by NAD+ metabolism.
The enzymatic synthesis of 2'-Deoxy-NAD+ offers several advantages over chemical synthesis, including high specificity, mild reaction conditions, and the production of the biologically active β-anomer. The key enzyme in this synthesis is Nicotinamide Mononucleotide Adenylyltransferase (NMNAT), which catalyzes the transfer of an adenylyl group from ATP (or an analog) to Nicotinamide Mononucleotide (NMN).[5][6]
Principle of the Reaction
The enzymatic synthesis of 2'-Deoxy-NAD+ is a single-step reaction catalyzed by NMNAT. The enzyme facilitates the formation of a phosphodiester bond between the monophosphate of NMN and the α-phosphate of 2'-deoxyadenosine-5'-triphosphate (dATP), with the release of pyrophosphate (PPi).
Reaction: dATP + NMN <-- NMNAT --> 2'-Deoxy-NAD+ + PPi
To drive the reaction towards the synthesis of 2'-Deoxy-NAD+, inorganic pyrophosphatase can be added to the reaction mixture to hydrolyze the pyrophosphate byproduct.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| 2'-Deoxyadenosine-5'-triphosphate (dATP) | Sigma-Aldrich | D0150 |
| Nicotinamide Mononucleotide (NMN) | Sigma-Aldrich | N3501 |
| Recombinant Human NMNAT3 | Sigma-Aldrich | N8284 |
| Inorganic Pyrophosphatase from E. coli | Sigma-Aldrich | P7359 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| Magnesium Chloride (MgCl2) | Sigma-Aldrich | M8266 |
| Hydrochloric Acid (HCl) | Fisher Scientific | A144-212 |
| Sodium Hydroxide (NaOH) | Fisher Scientific | S318-500 |
| DEAE-Sephadex A-25 | GE Healthcare | 17-0170-01 |
| Triethylammonium Bicarbonate (TEAB) Buffer | Sigma-Aldrich | T7408 |
| Acetonitrile (HPLC grade) | Fisher Scientific | A998-4 |
Experimental Protocol
I. Preparation of Reagents
-
1 M Tris-HCl Buffer (pH 7.5): Dissolve 121.14 g of Tris base in 800 mL of deionized water. Adjust the pH to 7.5 with concentrated HCl. Bring the final volume to 1 L with deionized water.
-
1 M MgCl2 Stock Solution: Dissolve 95.21 g of MgCl2 in 1 L of deionized water.
-
Substrate Solutions: Prepare 100 mM stock solutions of dATP and NMN in deionized water. Adjust the pH to 7.0 with 1 M NaOH if necessary. Store at -20°C.
-
Enzyme Solutions: Prepare stock solutions of NMNAT3 (1 mg/mL) and inorganic pyrophosphatase (100 units/mL) in 10 mM Tris-HCl (pH 7.5). Store at -20°C.
II. Enzymatic Synthesis of 2'-Deoxy-NAD+
-
In a sterile microcentrifuge tube, combine the following reagents in the order listed:
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| Deionized Water | - | 700 | - |
| Tris-HCl (pH 7.5) | 1 M | 100 | 100 mM |
| MgCl2 | 1 M | 20 | 20 mM |
| dATP | 100 mM | 50 | 5 mM |
| NMN | 100 mM | 50 | 5 mM |
| Inorganic Pyrophosphatase | 100 U/mL | 10 | 1 U/mL |
| NMNAT3 | 1 mg/mL | 70 | 70 µg/mL |
| Total Volume | 1000 |
-
Mix the components gently by pipetting.
-
Incubate the reaction mixture at 37°C for 4-6 hours. The progress of the reaction can be monitored by HPLC.
III. Purification of 2'-Deoxy-NAD+ by Ion-Exchange Chromatography
-
Terminate the reaction by heating the mixture at 95°C for 5 minutes.
-
Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated enzymes.
-
Transfer the supernatant to a new tube.
-
Equilibrate a DEAE-Sephadex A-25 column (1 x 20 cm) with 25 mM TEAB buffer (pH 7.5).
-
Load the supernatant onto the equilibrated column.
-
Wash the column with 2-3 column volumes of 25 mM TEAB buffer.
-
Elute the bound nucleotides with a linear gradient of 25 mM to 1 M TEAB buffer (pH 7.5) over 10 column volumes.
-
Collect fractions and monitor the absorbance at 260 nm. 2'-Deoxy-NAD+ will elute between NAD+ and dATP.
-
Pool the fractions containing 2'-Deoxy-NAD+ and lyophilize.
-
Resuspend the lyophilized powder in a minimal volume of deionized water for characterization and storage.
IV. Characterization of 2'-Deoxy-NAD+
-
Purity Assessment: Analyze the purified product by reverse-phase HPLC. A single major peak should be observed.
-
Structural Confirmation: Confirm the identity of the product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7][8] The expected mass for 2'-Deoxy-NAD+ is approximately 647.4 g/mol . 1H NMR spectroscopy can be used to confirm the absence of the 2'-hydroxyl proton signal.[7]
Quantitative Data
While a specific yield for the enzymatic synthesis of 2'-Deoxy-NAD+ has not been extensively reported in the literature, similar enzymatic syntheses of NAD+ analogs have achieved yields ranging from moderate to high, often exceeding 80-90% conversion of the limiting substrate. The final yield will depend on the optimization of reaction conditions, including enzyme and substrate concentrations, and the efficiency of the purification process.
The kinetic parameters of NMNAT enzymes with dATP as a substrate are not well-documented. However, NMNAT3 is known for its broad substrate tolerance, suggesting it is a promising candidate for this synthesis.[9] For comparison, the kinetic parameters of poly(ADP-ribose)polymerase using 3'-deoxy-NAD+ as a substrate were reported to have a Km of 20 µM and a Vmax of 80 nmol/min/mg of protein, indicating that deoxy-analogs can be recognized and utilized by NAD+-dependent enzymes.[4]
| Parameter | Expected Value/Range | Reference |
| Purity (HPLC) | >95% | Standard practice |
| Molecular Weight (MS) | ~647.4 g/mol | Calculated |
| Yield | Variable (Potentially >80%) | Based on similar syntheses |
| Km (for PARP with 3'-deoxy-NAD+) | 20 µM | [4] |
| Vmax (for PARP with 3'-deoxy-NAD+) | 80 nmol/min/mg | [4] |
Visualizations
Enzymatic Synthesis Workflow
References
- 1. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The human NAD metabolome: Functions, metabolism and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 4. 3'-Deoxy-NAD+ as a substrate for poly(ADP-ribose)polymerase and the reaction mechanism of poly(ADP-ribose) elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of human nicotinamide/nicotinic acid mononucleotide adenylyltransferase. Basis for the dual substrate specificity and activation of the oncolytic agent tiazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The key role of the NAD biosynthetic enzyme nicotinamide mononucleotide adenylyltransferase in regulating cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Subcellular compartmentation and differential catalytic properties of the three human nicotinamide mononucleotide adenylyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2'-Deoxy-NAD+ as a Substrate for CD38
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD38 is a multifunctional ectoenzyme that plays a crucial role in cellular signaling and NAD+ metabolism. It is a primary consumer of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) in mammalian cells, catalyzing both its hydrolysis to adenosine (B11128) diphosphate-ribose (ADPR) and nicotinamide, and its conversion to the calcium-mobilizing second messenger, cyclic ADP-ribose (cADPR). Given its central role in regulating cellular NAD+ pools, CD38 has emerged as a significant therapeutic target for a range of conditions, including cancer, metabolic diseases, and age-related pathologies.
The study of CD38's enzymatic mechanism and the development of specific inhibitors are critical areas of research. The use of NAD+ analogs, such as 2'-Deoxy-NAD+, provides a valuable tool to probe the enzyme's active site, understand its catalytic mechanism, and screen for novel therapeutic agents. This document provides detailed application notes and protocols for the utilization of 2'-Deoxy-NAD+ as a substrate for CD38.
Application Notes
Rationale for Using 2'-Deoxy-NAD+
The primary rationale for using 2'-Deoxy-NAD+ in CD38 research is to investigate the role of the 2'-hydroxyl group of the NAD+ ribose moiety in substrate binding and catalysis. The catalytic mechanism of CD38 is understood to involve interactions with the ribosyl hydroxyl groups of NAD+. By removing the 2'-hydroxyl group, researchers can assess its importance in:
-
Enzyme-Substrate Recognition: Determining if the 2'-hydroxyl is a critical contact point for binding to the CD38 active site.
-
Catalytic Activity: Evaluating the impact of the absence of the 2'-hydroxyl on the rates of both the NAD+ glycohydrolase and ADP-ribosyl cyclase activities of CD38.
-
Conformational Changes: Studying how the lack of this functional group affects the conformational dynamics of the enzyme during the catalytic cycle.
-
Inhibitor Screening: Using 2'-Deoxy-NAD+ in competitive binding assays to identify inhibitors that may interact with the ribose-binding pocket of the enzyme.
Expected Outcomes
Based on the known mechanism of CD38, it is anticipated that the removal of the 2'-hydroxyl group will alter the kinetic parameters of the enzymatic reaction. This may manifest as:
-
An increased Michaelis constant (Km), indicating weaker binding of the substrate to the enzyme.
-
A decreased maximal velocity (Vmax), suggesting a slower rate of catalysis.
The analysis of these changes provides valuable insights into the enzyme's structure-function relationship.
Quantitative Data
While specific kinetic data for 2'-Deoxy-NAD+ with CD38 is not extensively available in the public domain, studies on analogous compounds provide a basis for expected results. For instance, research on 2'-deoxy-2'-aminoribo-NAD+ has been conducted to probe the CD38 active site. The following table summarizes hypothetical comparative kinetic parameters for NAD+ and 2'-Deoxy-NAD+ with human CD38, which should be determined experimentally using the protocols provided below.
| Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) |
| NAD+ | 20 - 50 | 100 - 500 |
| 2'-Deoxy-NAD+ | To be determined | To be determined |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the CD38 signaling pathway and a general experimental workflow for assessing the enzymatic activity of CD38 with 2'-Deoxy-NAD+.
Figure 1. CD38 signaling pathway with NAD+ and its 2'-deoxy analog.
Figure 2. Experimental workflow for CD38 activity assay with 2'-Deoxy-NAD+.
Experimental Protocols
Protocol 1: Synthesis of 2'-Deoxy-NAD+
The synthesis of 2'-Deoxy-NAD+ is a multi-step process that is typically performed by specialized chemists. For researchers who do not have access to synthetic chemistry facilities, it is recommended to source 2'-Deoxy-NAD+ from a commercial supplier. A general enzymatic synthesis approach involves the following steps:
-
Phosphorylation of 2'-Deoxyadenosine (B1664071): 2'-Deoxyadenosine is phosphorylated to 2'-deoxyadenosine 5'-monophosphate (dAMP).
-
Coupling Reaction: The dAMP is then coupled with nicotinamide mononucleotide (NMN) using an appropriate enzyme, such as NAD+ synthetase or a chemical coupling agent.
-
Purification: The resulting 2'-Deoxy-NAD+ is purified using chromatographic techniques, such as ion-exchange chromatography or HPLC.
Protocol 2: In Vitro CD38 Enzymatic Assay using HPLC
This protocol describes the determination of CD38 activity by monitoring the conversion of 2'-Deoxy-NAD+ to its products using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Recombinant human CD38 (soluble ectodomain)
-
2'-Deoxy-NAD+
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.4
-
Quenching Solution: 1 M Perchloric Acid
-
Neutralization Solution: 3 M K2CO3
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 50 mM Ammonium Acetate, pH 5.5
-
Mobile Phase B: Acetonitrile
-
Thermomixer or water bath
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant CD38 in a suitable buffer (e.g., PBS) and store at -80°C.
-
Prepare a stock solution of 2'-Deoxy-NAD+ in the Reaction Buffer. Determine the precise concentration by UV spectroscopy (A260).
-
Prepare all other solutions as listed above.
-
-
Enzymatic Reaction:
-
Set up reaction tubes in a thermomixer or water bath pre-heated to 37°C.
-
For a standard 100 µL reaction, add the following components in order:
-
Reaction Buffer (to a final volume of 100 µL)
-
2'-Deoxy-NAD+ (to the desired final concentration, e.g., 10-500 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding a pre-determined amount of recombinant CD38 (e.g., 0.1-1 µg).
-
Incubate the reaction at 37°C. Collect aliquots at various time points (e.g., 0, 5, 10, 20, 30 minutes).
-
-
Reaction Quenching:
-
To stop the reaction, add 10 µL of the aliquot to 10 µL of ice-cold 1 M Perchloric Acid.
-
Vortex briefly and incubate on ice for 10 minutes to precipitate the enzyme.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Neutralize the sample by adding 3 µL of 3 M K2CO3.
-
Centrifuge again to pellet the potassium perchlorate (B79767) precipitate.
-
-
HPLC Analysis:
-
Inject the supernatant onto the C18 RP-HPLC column.
-
Elute the substrate and products using a gradient of Mobile Phase B in Mobile Phase A. A typical gradient might be:
-
0-5 min: 0% B
-
5-25 min: 0-20% B
-
25-30 min: 20% B
-
30-35 min: 20-0% B
-
35-40 min: 0% B
-
-
Monitor the elution profile at 260 nm.
-
Identify the peaks corresponding to 2'-Deoxy-NAD+ and its degradation products (e.g., 2'-Deoxy-ADPR) by comparing their retention times with those of standards, if available.
-
-
Data Analysis:
-
Integrate the peak areas of the substrate and product(s).
-
Calculate the amount of product formed at each time point.
-
Plot the product concentration against time to determine the initial reaction velocity (V₀).
-
Repeat the assay with varying concentrations of 2'-Deoxy-NAD+ to determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
-
Conclusion
The use of 2'-Deoxy-NAD+ as a substrate for CD38 offers a powerful approach to dissect the enzyme's catalytic mechanism and to facilitate the discovery of novel inhibitors. The protocols and application notes provided herein serve as a comprehensive guide for researchers to design and execute experiments aimed at understanding the intricate role of CD38 in NAD+ metabolism and cellular signaling. The successful application of these methods will contribute to the development of new therapeutic strategies targeting CD38-related pathologies.
Application Notes and Protocols: 2'-Deoxy-NAD+ as a Non-Competitive Inhibitor of PARP Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to a variety of cellular processes, most notably DNA repair and the maintenance of genomic stability.[1] Upon detecting DNA single-strand breaks, PARP1, the most abundant member of the family, binds to the damaged site.[2] It then utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins, a process called PARylation.[3] This PAR scaffold recruits other DNA repair factors to the site of damage, facilitating chromatin remodeling and subsequent repair.[1]
Given their central role in DNA repair, PARP inhibitors have emerged as a successful class of anticancer agents, particularly for tumors with deficiencies in other repair pathways, such as those with BRCA1/2 mutations (a concept known as synthetic lethality).[1] Most clinical PARP inhibitors act as small molecules that compete with NAD+ for the enzyme's catalytic pocket.[4]
1.1 2'-Deoxy-NAD+: A Unique Tool for Studying PARP Activity
2'-Deoxy-NAD+ (2'-dNAD+) is a structural analog of the natural PARP substrate, NAD+. A key study has identified 2'-dNAD+ not as a substrate, but as a potent inhibitor of PARP.[5] Unlike its isomer, 3'-deoxy-NAD+, which can be utilized by PARP to form PAR chains, 2'-dNAD+ is not consumed by the enzyme for automodification.[5] This property makes 2'-dNAD+ a valuable research tool for studying the kinetics and mechanisms of PARP enzymes without being incorporated into a polymer chain.
1.2 Mechanism of Action: Non-Competitive Inhibition of PAR Elongation
Research has characterized 2'-dNAD+ as a potent non-competitive inhibitor of NAD+ specifically in the PAR elongation reaction .[5] In classical enzyme kinetics, a non-competitive inhibitor binds to a site on the enzyme distinct from the substrate's active site (an allosteric site) or binds with equal affinity to both the free enzyme and the enzyme-substrate complex.[6][] This type of inhibition leads to a decrease in the maximum reaction velocity (Vmax) without affecting the substrate's binding affinity (Km).[6]
This mechanism is distinct from most synthetic PARP inhibitors, which are competitive with NAD+. The non-competitive nature of 2'-dNAD+ suggests it may allow initial PARP activation and binding to NAD+ but interferes with the subsequent steps of polymer chain extension, providing a unique mode of action for mechanistic studies.
Quantitative and Qualitative Data Summary
| Compound | Target Enzyme(s) | Role | Type of Interaction / Inhibition | Reference(s) |
| NAD+ | PARP Family | Substrate | Co-factor for ADP-ribosylation | [3] |
| 2'-Deoxy-NAD+ | Poly(ADP-ribose) Polymerase | Inhibitor | Non-competitive inhibitor of PAR elongation | [5] |
| 3'-Deoxy-NAD+ | Poly(ADP-ribose) Polymerase | Substrate | Utilized for poly(3'-dADP-ribose) formation | [5] |
| NADP+ | PARP1, PARP2, PARP10 | Inhibitor | Endogenous competitive inhibitor | [8] |
Signaling Pathway Visualization
The following diagram illustrates the role of PARP1 in the DNA damage response and the proposed mechanism of inhibition by 2'-Deoxy-NAD+.
Experimental Protocols and Workflows
Protocol 1: Enzymatic Synthesis and Purification of 2'-Deoxy-NAD+
This protocol is based on the methodology described by Alvarez-Gonzalez (1988).[5] It utilizes NMN+-adenyl transferase to synthesize 2'-dNAD+ from its precursors.
Principle: Nicotinamide mononucleotide (NMN+) and 2'-deoxyadenosine (B1664071) triphosphate (dATP) are enzymatically coupled by NMN+-adenyl transferase to form 2'-Deoxy-NAD+. The product is then purified from unreacted substrates using affinity and ion-exchange chromatography.
Materials:
-
Nicotinamide mononucleotide (NMN+)
-
2'-deoxyadenosine triphosphate (dATP)
-
NMN+-adenyl transferase (E.C. 2.7.7.18)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
Boronate affinity chromatography column
-
Strong-anion-exchange HPLC system
-
Purification buffers (as required for chromatography systems)
Method:
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing NMN+ and a molar excess of dATP in the reaction buffer.
-
Add NMN+-adenyl transferase to initiate the reaction.
-
Incubate at 37°C for a sufficient duration (e.g., 2-4 hours), monitoring reaction progress if possible.
-
Terminate the reaction by heat inactivation or addition of a denaturing agent.
-
-
Purification Step 1 (Affinity Chromatography):
-
Apply the reaction mixture to a boronate gel affinity column.
-
This step is designed to remove unreacted dATP.[5] The cis-diols on the ribose of any remaining NAD+ (if present as a contaminant) would bind, while 2'-dNAD+ and dATP elute. Note: This step primarily removes ATP/NAD+ contaminants; dATP is removed in the next step.
-
-
Purification Step 2 (Anion-Exchange HPLC):
-
Apply the eluate from the affinity column to a strong-anion-exchange HPLC column.
-
Elute using an isocratic or gradient salt buffer (e.g., potassium phosphate (B84403) or Tris-based buffers).
-
This step efficiently separates the negatively charged 2'-dNAD+ from unreacted NMN+.[5]
-
-
Verification and Quantification:
-
Collect fractions corresponding to the 2'-dNAD+ peak.
-
Verify the product identity using techniques such as mass spectrometry or NMR.
-
Quantify the concentration using UV absorbance at 260 nm.
-
Protocol 2: In Vitro PARP Inhibition Assay (Chemiluminescent)
This protocol provides a method to measure the inhibitory effect of 2'-dNAD+ on PARP1 activity in a 96-well plate format.
Principle: Histone-coated plates serve as a substrate for PARP1. In the presence of activated DNA, PARP1 utilizes biotinylated-NAD+ to form biotin-labeled PAR chains on the histones. The amount of incorporated biotin (B1667282) is quantified using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. An inhibitor will reduce the signal.
Materials:
-
White 96-well plate, histone-coated
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., nicked or fragmented DNA)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Biotinylated-NAD+
-
2'-Deoxy-NAD+ (test inhibitor)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Luminometer plate reader
Method:
-
Inhibitor Preparation: Prepare a serial dilution of 2'-dNAD+ in PARP Assay Buffer. Include a "no inhibitor" control (vehicle only) and a "background" control (no enzyme).
-
Reaction Setup:
-
To each well of the histone-coated plate, add 25 µL of the appropriate 2'-dNAD+ dilution or control.
-
Prepare a PARP1 Master Mix containing PARP Assay Buffer, activated DNA, and PARP1 enzyme.
-
Add 25 µL of the PARP1 Master Mix to all wells except the "background" control. Add 25 µL of buffer with activated DNA to the background wells.
-
-
Enzymatic Reaction:
-
Prepare a solution of biotinylated-NAD+ in PARP Assay Buffer.
-
Initiate the reaction by adding 50 µL of the biotinylated-NAD+ solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Wash the plate 3 times with Wash Buffer to remove unincorporated biotinylated-NAD+.
-
Add 100 µL of diluted Streptavidin-HRP to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Wash the plate 3 times with Wash Buffer.
-
Prepare and add 100 µL of chemiluminescent HRP substrate to each well.
-
Immediately read the luminescence signal using a microplate reader.
-
-
Data Analysis:
-
Subtract the average background signal from all other readings.
-
Calculate the percent inhibition for each 2'-dNAD+ concentration relative to the "no inhibitor" control.
-
Plot percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 3: Cell-Based Assay for PARP Inhibition (Western Blot)
This protocol assesses the ability of 2'-dNAD+ to inhibit PARP activity within intact cells by measuring the levels of PARylation after DNA damage.
Principle: Cells are treated with a DNA damaging agent to induce PARP activation and robust PAR synthesis. In the presence of an effective PARP inhibitor, this PAR synthesis will be reduced. Cellular PAR levels are then quantified by Western blot using a specific anti-PAR antibody.
Materials:
-
Cultured cells (e.g., HeLa, U2OS)
-
Cell culture medium and plates
-
DNA damaging agent (e.g., hydrogen peroxide (H2O2) or methyl methanesulfonate (B1217627) (MMS))
-
2'-Deoxy-NAD+ (prepared for cell treatment, may require a delivery vehicle)
-
PBS, ice-cold
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer system (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PAR and a loading control (e.g., anti-Actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection substrate
-
Imaging system (e.g., chemiluminescence imager)
Method:
-
Cell Treatment:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of 2'-dNAD+ or vehicle control for a specified time (e.g., 1 hour).
-
Induce DNA damage by adding H2O2 (e.g., 1 mM for 10 minutes) or MMS to the medium. Include an undamaged control.
-
-
Cell Lysis:
-
Immediately after treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each plate, scrape the cells, and collect the lysate.
-
Clarify the lysates by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration and prepare with Laemmli sample buffer.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal with an imager.
-
Strip the membrane (if necessary) and re-probe for the loading control antibody.
-
Quantify band intensities. A reduction in the PAR signal (a smear, as PARylation adds heterogeneous mass) in the inhibitor-treated lanes compared to the damage-only lane indicates successful inhibition.
-
Troubleshooting
The following decision tree addresses a common issue in the in vitro PARP assay: a low signal or low inhibition observed across the plate.
References
- 1. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical PARP inhibitors do not abrogate PARP1 exchange at DNA damage sites in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-competitive inhibition - Wikipedia [en.wikipedia.org]
- 8. NADP+ is an endogenous PARP inhibitor in DNA damage response and tumor suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Experimental Use of 2'-Deoxy-NAD+ in PARP Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, including DNA repair, genomic stability, and programmed cell death.[1] The catalytic activity of PARPs involves the use of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate to synthesize poly(ADP-ribose) (PAR) chains on target proteins, a post-translational modification known as PARylation.[2] Given their central role in DNA repair, PARP inhibitors have emerged as a significant class of therapeutic agents, particularly in oncology. The exploration of novel inhibitory molecules is a key focus in drug development.
This document provides detailed application notes and protocols for the experimental use of a specific NAD+ analog, 2'-Deoxy-NAD+, in PARP inhibition assays. Structural and functional studies of the PARP catalytic domain have revealed the critical role of the 2'-hydroxyl group on the nicotinamide ribose of NAD+ for the elongation of the PAR chain. Its absence, as in 2'-Deoxy-NAD+, is expected to impede the polymerase activity, suggesting a potential inhibitory role for this molecule. One vendor has characterized 2'-Deoxy-NAD+ as a noncompetitive inhibitor of NAD+ with a reported Kᵢ of 32 μM, although the primary source for this data is not specified.[3] These notes will, therefore, focus on the application of 2'-Deoxy-NAD+ as a potential PARP inhibitor.
Signaling Pathway of PARP1 in DNA Damage Response
Upon DNA damage, PARP1 is one of the first proteins to be recruited to the site of a lesion.[4] Its binding to broken DNA triggers a conformational change that activates its catalytic domain. Activated PARP1 then utilizes NAD+ to synthesize long, branched chains of PAR on itself (automodification) and other acceptor proteins, such as histones.[2] This accumulation of negatively charged PAR serves as a scaffold to recruit other DNA repair proteins to the site of damage, initiating the repair process.[4]
References
- 1. Structural basis for DNA-dependent poly(ADP-ribosyl)ation by human PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DNA Damage Signaling through Poly(ADP-Ribose) - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 2'-Deoxy-NAD+ Concentration In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-nicotinamide adenine (B156593) dinucleotide (2'-Deoxy-NAD+ or 2'-dNAD+) is a structural analog of nicotinamide (B372718) adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. The key difference lies in the substitution of a hydroxyl group with a hydrogen atom at the 2' position of the adenosine (B11128) ribose moiety. This modification significantly alters its biological activity, particularly its interaction with NAD+-dependent enzymes. Notably, 2'-dNAD+ has been identified as a potent non-competitive inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair and genomic stability, but it does not serve as a substrate for PARP's automodification reaction.[1] This property makes the quantification of 2'-dNAD+ essential for studies involving PARP inhibition, drug development, and understanding its potential therapeutic effects.
These application notes provide two distinct protocols for the in vitro measurement of 2'-Deoxy-NAD+ concentration: an indirect method based on its inhibition of PARP1 activity and a direct, highly sensitive method using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
I. Indirect Measurement of 2'-Deoxy-NAD+ via PARP1 Inhibition Assay
This method leverages the inhibitory effect of 2'-Deoxy-NAD+ on PARP1 activity. The concentration of 2'-dNAD+ is determined by measuring the reduction in PARP1-catalyzed poly(ADP-ribosyl)ation (PARylation) in the presence of the sample compared to a standard curve of known 2'-dNAD+ concentrations.
Experimental Protocol: PARP1 Inhibition Assay
A. Materials and Reagents
-
Recombinant Human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD+ solution (as substrate)
-
2'-Deoxy-NAD+ standard (enzymatically synthesized and purified as described by Panzeter et al., 1988)[1]
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 10 mM DTT
-
Biotinylated NAD+ (for non-radioactive detection) or [³²P]NAD+ (for radioactive detection)
-
Streptavidin-coated plates (for biotinylated NAD+ detection)
-
Scintillation fluid and counter (for [³²P]NAD+ detection)
-
Stop Solution: 20% Trichloroacetic Acid (TCA)
-
Wash Buffer: Phosphate Buffered Saline with 0.1% Tween-20 (PBST)
-
Detection Reagent: Streptavidin-HRP and a suitable chromogenic or chemiluminescent substrate
-
Plate reader (absorbance or luminescence)
B. Procedure
-
Preparation of 2'-Deoxy-NAD+ Standard Curve: Prepare a series of dilutions of the 2'-Deoxy-NAD+ standard in the Reaction Buffer. The concentration range should be chosen based on the expected concentration in the samples.
-
Reaction Setup: In a 96-well plate, add the following components in the specified order:
-
Reaction Buffer
-
Activated DNA (final concentration, e.g., 1 µ g/well )
-
Sample containing unknown 2'-Deoxy-NAD+ concentration or 2'-dNAD+ standard
-
Recombinant PARP1 enzyme (final concentration, e.g., 150 nM)[2]
-
-
Initiation of Reaction: Start the reaction by adding a mixture of NAD+ and either biotinylated NAD+ or [³²P]NAD+. The final concentration of total NAD+ should be optimized for the assay (e.g., 50 µM).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stopping the Reaction: Terminate the reaction by adding ice-cold 20% TCA.
-
Detection (Biotinylated NAD+):
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated PAR to bind.
-
Wash the plate multiple times with PBST to remove unbound reagents.
-
Add Streptavidin-HRP and incubate.
-
Wash the plate again and add the HRP substrate.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Detection ([³²P]NAD+):
-
Spot the reaction mixture onto a filter paper.
-
Wash the filter paper with 10% TCA to precipitate the protein-bound PAR.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background signal (reaction without PARP1).
-
Plot the signal as a function of the 2'-Deoxy-NAD+ standard concentration to generate a standard curve.
-
Determine the concentration of 2'-Deoxy-NAD+ in the unknown samples by interpolating their signal on the standard curve.
-
Data Presentation
| 2'-Deoxy-NAD+ (µM) | PARP1 Activity (% of Control) |
| 0 | 100 |
| 0.1 | 85 |
| 1 | 50 |
| 10 | 15 |
| 100 | 5 |
| Sample 1 | Calculated Value |
| Sample 2 | Calculated Value |
Note: The values in this table are for illustrative purposes only and should be determined experimentally.
II. Direct Measurement of 2'-Deoxy-NAD+ by HPLC-MS/MS
This method provides a direct and highly sensitive quantification of 2'-Deoxy-NAD+. It involves the separation of 2'-dNAD+ from other cellular components by High-Performance Liquid Chromatography (HPLC) followed by its specific detection and quantification using Tandem Mass Spectrometry (MS/MS). This approach requires optimization of chromatographic conditions and mass spectrometric parameters for 2'-dNAD+.
Experimental Protocol: HPLC-MS/MS
A. Materials and Reagents
-
2'-Deoxy-NAD+ standard (enzymatically synthesized and purified)[1]
-
Internal Standard (IS): A stable isotope-labeled analog of 2'-dNAD+ or a structurally similar compound not present in the sample.
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure water
-
Perchloric acid (HClO₄) or Trichloroacetic acid (TCA) for extraction
-
Potassium carbonate (K₂CO₃) for neutralization
B. Sample Preparation (Extraction)
-
Acid Extraction: To the in vitro sample, add ice-cold 10% TCA or 0.6 M perchloric acid to precipitate proteins and extract low molecular weight metabolites.
-
Incubation: Incubate on ice for 15-30 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.
-
Neutralization: Transfer the supernatant to a new tube and neutralize with a solution of potassium carbonate.[3]
-
Centrifugation: Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
Internal Standard Spiking: Add a known concentration of the internal standard to the supernatant.
-
Filtration: Filter the sample through a 0.22 µm filter before HPLC-MS/MS analysis.
C. HPLC-MS/MS Analysis
-
HPLC System: A reverse-phase HPLC system with a C18 column is suitable for separation.[3]
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution: A gradient elution from low to high organic phase (Mobile Phase B) is typically used to separate the metabolites. The exact gradient will need to be optimized for 2'-dNAD+.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is recommended.
-
MS/MS Detection (Selected Reaction Monitoring - SRM):
-
The specific precursor ion (m/z) of 2'-Deoxy-NAD+ and its characteristic product ions need to be determined by infusing a pure standard. For NAD+, the [M+H]+ ion is m/z 664.[3] The m/z for 2'-dNAD+ will be slightly different due to the absence of one oxygen atom.
-
Similarly, determine the SRM transitions for the internal standard.
-
Set up the SRM method to monitor the specific transitions for 2'-dNAD+ and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for 2'-dNAD+ and the internal standard.
-
Calculate the ratio of the peak area of 2'-dNAD+ to the peak area of the internal standard.
-
Generate a standard curve by plotting the peak area ratio against the concentration of the 2'-dNAD+ standards.
-
Determine the concentration of 2'-Deoxy-NAD+ in the samples from the standard curve.
-
Data Presentation
| Sample ID | 2'-dNAD+ Peak Area | IS Peak Area | Peak Area Ratio (2'-dNAD+/IS) | Concentration (µM) |
| Standard 1 | Value | Value | Value | 0.1 |
| Standard 2 | Value | Value | Value | 0.5 |
| Standard 3 | Value | Value | Value | 1.0 |
| Standard 4 | Value | Value | Value | 5.0 |
| Standard 5 | Value | Value | Value | 10.0 |
| Sample 1 | Value | Value | Value | Calculated Value |
| Sample 2 | Value | Value | Value | Calculated Value |
Note: The values in this table are for illustrative purposes only and should be determined experimentally.
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of PARP1 by 2'-Deoxy-NAD+.
Experimental Workflow
Caption: Workflow for 2'-Deoxy-NAD+ quantification by HPLC-MS/MS.
References
- 1. Synthesis and purification of deoxyribose analogues of NAD+ by affinity chromatography and strong-anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NADP+ is an endogenous PARP inhibitor in DNA damage response and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Purification of Synthesized 2'-Deoxy-NAD+ by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-nicotinamide adenine (B156593) dinucleotide (2'-Deoxy-NAD+) is a crucial analog of nicotinamide (B372718) adenine dinucleotide (NAD+) utilized in various biological studies, including its role as a substrate for enzymes like poly(ADP-ribose) polymerases and its involvement in calcium signaling pathways.[1][2] The chemical or enzymatic synthesis of 2'-Deoxy-NAD+ often results in a mixture of the desired product, unreacted starting materials such as 2'-deoxyadenosine (B1664071) triphosphate (dATP) and nicotinamide mononucleotide (NMN+), and other byproducts. High-performance liquid chromatography (HPLC) is the method of choice for purifying synthesized 2'-Deoxy-NAD+ to a high degree of homogeneity, essential for accurate downstream applications.
This document provides detailed protocols for two primary HPLC-based purification strategies: Strong Anion-Exchange (SAX) Chromatography and Ion-Pair Reversed-Phase (IP-RP) Chromatography.
Purification Strategies
The selection of the purification method depends on the specific impurities present in the crude synthesis mixture and the desired final purity.
-
Strong Anion-Exchange (SAX) HPLC: This technique separates molecules based on the strength of their negative charge. Since 2'-Deoxy-NAD+, dATP, and NMN+ all possess negatively charged phosphate (B84403) groups, they can be effectively resolved using a salt gradient on a strong anion-exchange column. This method is particularly effective for removing unreacted nucleotide triphosphates.
-
Ion-Pair Reversed-Phase (IP-RP) HPLC: This is a widely used technique for the analysis and purification of nucleotides and their analogs.[3][4][5] It utilizes a standard reversed-phase column (e.g., C18) and a mobile phase containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate). The ion-pairing agent neutralizes the negative charges on the phosphate groups, allowing for the separation of the molecules based on their hydrophobicity.
Experimental Workflow
The general workflow for the purification of synthesized 2'-Deoxy-NAD+ is outlined below.
Caption: General workflow for the purification of 2'-Deoxy-NAD+.
Protocol 1: Strong Anion-Exchange (SAX) HPLC Purification
This protocol is adapted from methodologies used for the purification of NAD+ analogs and is particularly effective for separating 2'-Deoxy-NAD+ from other anionic species like dATP.[6]
Materials:
-
HPLC System: A biocompatible HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A strong anion-exchange column (e.g., a Mono Q column or equivalent).
-
Mobile Phase A: 20 mM Tris-HCl, pH 7.5.
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 7.5.
-
Sample: Crude synthesized 2'-Deoxy-NAD+, filtered through a 0.22 µm syringe filter.
-
Reagents: HPLC-grade water, Tris base, HCl, NaCl.
Methodology:
-
System Preparation: Equilibrate the SAX column with 100% Mobile Phase A at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject the filtered crude sample onto the column. The injection volume will depend on the concentration of the sample and the capacity of the column.
-
Gradient Elution: Elute the bound molecules using a linear gradient of Mobile Phase B.
-
0-5 min: 100% Mobile Phase A (isocratic wash).
-
5-35 min: 0-50% Mobile Phase B (linear gradient).
-
35-40 min: 50-100% Mobile Phase B (linear gradient, column wash).
-
40-45 min: 100% Mobile Phase B (isocratic, column wash).
-
45-50 min: 100-0% Mobile Phase B (linear gradient, return to initial conditions).
-
50-60 min: 100% Mobile Phase A (re-equilibration).
-
-
Detection: Monitor the elution profile at 260 nm.
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Post-Purification: Analyze the collected fractions for purity using analytical HPLC or mass spectrometry. Pool the pure fractions, desalt if necessary, and lyophilize.
Signaling Pathway Logic for SAX Purification
Caption: Separation principle of 2'-Deoxy-NAD+ by SAX-HPLC.
Protocol 2: Ion-Pair Reversed-Phase (IP-RP) HPLC Purification
This protocol is based on established methods for the separation of NAD+ and other nucleotides.[3][5] It is a versatile method that separates compounds based on their relative hydrophobicity.
Materials:
-
HPLC System: Standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase A: 100 mM triethylammonium acetate (B1210297) (TEAA), pH 7.0, in water.
-
Mobile Phase B: 100 mM TEAA, pH 7.0, in 50% acetonitrile.
-
Sample: Crude synthesized 2'-Deoxy-NAD+, filtered through a 0.22 µm syringe filter.
-
Reagents: HPLC-grade water, acetonitrile, triethylamine, and acetic acid.
Methodology:
-
System Preparation: Equilibrate the C18 column with 100% Mobile Phase A at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject the filtered crude sample onto the column.
-
Gradient Elution:
-
0-5 min: 100% Mobile Phase A (isocratic).
-
5-45 min: 0-50% Mobile Phase B (linear gradient).
-
45-50 min: 50-100% Mobile Phase B (linear gradient, column wash).
-
50-55 min: 100% Mobile Phase B (isocratic, column wash).
-
55-60 min: 100-0% Mobile Phase B (linear gradient, return to initial conditions).
-
60-70 min: 100% Mobile Phase A (re-equilibration).
-
-
Detection: Monitor the elution profile at 260 nm.[3]
-
Fraction Collection: Collect fractions corresponding to the peak of interest.
-
Post-Purification: Analyze the purity of the collected fractions. Pool the pure fractions and lyophilize multiple times to remove the volatile TEAA buffer.
Data Presentation
The following table summarizes typical retention times and conditions for the purification of 2'-Deoxy-NAD+ and related compounds based on the described HPLC methods. These values are illustrative and may vary depending on the specific HPLC system, column, and precise mobile phase composition.
| Compound | HPLC Method | Column | Mobile Phase Gradient | Typical Retention Time (min) |
| NMN+ | SAX-HPLC | Strong Anion Exchange | 0-0.5 M NaCl over 30 min | ~10-15 |
| 2'-Deoxy-NAD+ | SAX-HPLC | Strong Anion Exchange | 0-0.5 M NaCl over 30 min | ~20-25 |
| dATP | SAX-HPLC | Strong Anion Exchange | 0-0.5 M NaCl over 30 min | ~28-32 |
| NMN+ | IP-RP HPLC | C18 (5 µm) | 0-25% Acetonitrile (with TEAA) over 40 min | ~8-12 |
| 2'-Deoxy-NAD+ | IP-RP HPLC | C18 (5 µm) | 0-25% Acetonitrile (with TEAA) over 40 min | ~18-23 |
| dATP | IP-RP HPLC | C18 (5 µm) | 0-25% Acetonitrile (with TEAA) over 40 min | ~15-20 |
Conclusion
Both Strong Anion-Exchange and Ion-Pair Reversed-Phase HPLC are robust and effective methods for the purification of synthesized 2'-Deoxy-NAD+. The choice between the two will depend on the nature of the impurities in the crude mixture. For separating highly charged species like unreacted dATP, SAX-HPLC is often preferred. For general purpose purification and when dealing with less polar impurities, IP-RP HPLC provides excellent resolution. Following these protocols will enable researchers to obtain highly pure 2'-Deoxy-NAD+ suitable for a wide range of scientific applications.
References
- 1. An Improved Two-Dimensional HPLC Method for Endogenous 2′-Deoxy-ADPR and 2′-Deoxy-NAD | Springer Nature Experiments [experiments.springernature.com]
- 2. An Improved Two-Dimensional HPLC Method for Endogenous 2'-Deoxy-ADPR and 2'-Deoxy-NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and purification of deoxyribose analogues of NAD+ by affinity chromatography and strong-anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying TRPM2 Channel Activation Using 2'-Deoxy-NAD+
For Researchers, Scientists, and Drug Development Professionals
Introduction: The TRPM2 Channel and its Activation
The Transient Receptor Potential Melastatin 2 (TRPM2) is a non-selective, calcium-permeable cation channel that plays a crucial role in a variety of cellular functions, including immune responses, insulin (B600854) release, and cell death.[1] TRPM2 is considered a "chanzyme" due to its dual function as an ion channel and the presence of a C-terminal enzymatic domain homologous to the NUDT9 ADP-ribose (ADPR) pyrophosphatase, known as the NUDT9-H domain.[1]
Activation of the TRPM2 channel is intricately linked to cellular stress, particularly oxidative stress.[2][3] Under conditions of oxidative stress, such as exposure to reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), the nuclear enzyme poly(ADP-ribose) polymerase (PARP) is activated.[2][4][5] PARP cleaves NAD+ to generate poly(ADP-ribose), which is then hydrolyzed by poly(ADP-ribose) glycohydrolase (PARG) to produce free ADPR.[1][2] This intracellular ADPR, in the presence of Ca²⁺, binds to the NUDT9-H domain of TRPM2, leading to channel gating and an influx of Ca²⁺ and other cations.[1][6][7]
2'-Deoxy-ADPR: A Potent Tool for TRPM2 Research
Recent studies have identified 2'-deoxy-ADP-ribose (2dADPR), a derivative of 2'-Deoxy-NAD+, as a significantly more potent activator of human TRPM2 (hsTRPM2) compared to its canonical agonist, ADPR.[8][9][10] Research indicates that 2dADPR activates hsTRPM2 more rapidly and with a higher sensitivity to intracellular Ca²⁺.[8][9][10][11] This enhanced efficacy makes 2dADPR an invaluable tool for studying the physiological and pathological roles of TRPM2, allowing for channel activation at more physiological intracellular Ca²⁺ concentrations.[9][10]
The use of 2dADPR can provide a more robust and sensitive method for investigating TRPM2 channel dynamics, its role in signaling pathways, and for screening potential therapeutic modulators of the channel.
Signaling Pathways and Experimental Visualization
To elucidate the mechanisms of TRPM2 activation, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
References
- 1. TRPM2: a multifunctional ion channel for calcium signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPM2: bridging calcium and ROS signaling pathways—implications for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Bidirectional regulation mechanism of TRPM2 channel: role in oxidative stress, inflammation and ischemia-reperfusion injury [frontiersin.org]
- 5. TRPM2 channel opening in response to oxidative stress is dependent on activation of poly(ADP-ribose) polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | TRPM2: bridging calcium and ROS signaling pathways—implications for human diseases [frontiersin.org]
- 7. Activators of TRPM2: Getting it right - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | 2′-deoxy-ADPR activates human TRPM2 faster than ADPR and thereby induces higher currents at physiological Ca2+ concentrations [frontiersin.org]
- 9. 2′-deoxy-ADPR activates human TRPM2 faster than ADPR and thereby induces higher currents at physiological Ca2+ concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2'-deoxy-ADPR activates human TRPM2 faster than ADPR and thereby induces higher currents at physiological Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2'-Deoxy-NAD+ Concentration for Enzyme Kinetics
Welcome to the technical support center for the utilization of 2'-Deoxy-NAD+ in enzyme kinetics. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful application of 2'-Deoxy-NAD+ in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2'-Deoxy-NAD+ and how is it used in enzyme kinetics?
A1: 2'-Deoxy-NAD+ is a structural analog of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), where the hydroxyl group at the 2' position of the ribose linked to the adenine moiety is replaced by a hydrogen. This modification can significantly alter its interaction with NAD+-dependent enzymes. In enzyme kinetics, it is often used as a tool to:
-
Investigate the role of the 2'-hydroxyl group in substrate binding and catalysis.
-
Serve as a substrate for certain enzymes, allowing for the study of specific reaction mechanisms.
-
Act as an inhibitor to probe the active site and regulatory mechanisms of NAD+-dependent enzymes.
Q2: For which enzymes is 2'-Deoxy-NAD+ a known substrate or inhibitor?
A2: 2'-Deoxy-NAD+ has been shown to interact with several NAD+-dependent enzymes, most notably:
-
Poly(ADP-ribose) polymerases (PARPs): It can act as a substrate for ADP-ribosylation of non-histone proteins. It has also been reported to be a potent non-competitive inhibitor of PARP1 automodification.
-
Sirtuins (SIRTs): The absence of the 2'-hydroxyl group can affect its utilization by sirtuins, making it a useful tool to study their deacylation mechanisms.
-
CD38: As an NAD+ glycohydrolase, the activity of CD38 can be modulated by 2'-Deoxy-NAD+, providing insights into its substrate specificity and catalytic mechanism.
Q3: How should I store and handle 2'-Deoxy-NAD+ solutions?
A3: Proper storage and handling are crucial for maintaining the integrity of 2'-Deoxy-NAD+.
-
Storage: For long-term storage, it is recommended to store 2'-Deoxy-NAD+ as a solid at -20°C or below, protected from light and moisture.
-
Solution Preparation: Prepare solutions fresh for each experiment. If a stock solution is necessary, it should be prepared in a buffer at a neutral or slightly acidic pH (around 6.0-7.5) and stored in small aliquots at -80°C to minimize freeze-thaw cycles.
-
Stability: The stability of 2'-Deoxy-NAD+ in solution is pH and temperature-dependent. Avoid highly alkaline conditions, as they can accelerate degradation.
Q4: Can I use the same assay conditions for 2'-Deoxy-NAD+ as I use for NAD+?
A4: Not necessarily. While general principles of enzyme kinetics apply, the optimal conditions may differ. It is recommended to perform initial optimization experiments to determine the ideal pH, temperature, and buffer composition for your specific enzyme and assay when using 2'-Deoxy-NAD+. The altered binding affinity may also require different concentration ranges compared to NAD+.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Low Enzyme Activity | 1. Incorrect 2'-Deoxy-NAD+ Concentration: The concentration may be too far below the Michaelis constant (Km) for the enzyme. 2. Degraded 2'-Deoxy-NAD+: Improper storage or handling may have led to degradation. 3. Inhibitory Effects: At high concentrations, 2'-Deoxy-NAD+ can act as an inhibitor for some enzymes. 4. Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be suitable for the enzyme with this analog. | 1. Perform a concentration titration of 2'-Deoxy-NAD+ to determine the optimal range. 2. Prepare fresh 2'-Deoxy-NAD+ solutions from a properly stored solid stock. 3. Test a range of concentrations to identify potential substrate inhibition. 4. Optimize assay conditions (pH, temperature, buffer) specifically for 2'-Deoxy-NAD+. |
| High Background Signal in Fluorescence Assays | 1. Intrinsic Fluorescence of 2'-Deoxy-NAD+: Although generally low, high concentrations might contribute to background. 2. Contaminating Fluorescent Compounds: Impurities in the 2'-Deoxy-NAD+ preparation or other reagents. 3. Non-enzymatic Reduction of 2'-Deoxy-NAD+: Reducing agents in the assay buffer could lead to the formation of fluorescent 2'-Deoxy-NADH. | 1. Run a control with 2'-Deoxy-NAD+ in the absence of the enzyme to determine its contribution to the signal. 2. Use high-purity 2'-Deoxy-NAD+ and other reagents. 3. Ensure the assay buffer is free of strong reducing agents or include appropriate controls. |
| Inconsistent or Non-Reproducible Results | 1. Variability in 2'-Deoxy-NAD+ Concentration: Inaccurate pipetting or serial dilutions. 2. Instability of 2'-Deoxy-NAD+ during the Assay: The compound may be degrading over the course of the experiment. 3. Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation. | 1. Use calibrated pipettes and prepare fresh dilutions for each experiment. 2. Assess the stability of 2'-Deoxy-NAD+ under your specific assay conditions by incubating it in the assay buffer for the duration of the experiment and measuring its concentration. 3. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. |
| Unexpected Inhibition | 1. Product Inhibition: The product of the enzymatic reaction with 2'-Deoxy-NAD+ (e.g., 2'-Deoxy-ADP-ribose) may be inhibiting the enzyme. 2. Non-competitive Inhibition: As observed with PARP1, 2'-Deoxy-NAD+ itself can act as a non-competitive inhibitor. | 1. Perform kinetic studies in the presence of varying concentrations of the suspected inhibitory product. 2. Conduct detailed kinetic analysis (e.g., Lineweaver-Burk plots) to determine the mechanism of inhibition. |
Quantitative Data Summary
The following table summarizes known kinetic parameters for NAD+. While specific Km and Vmax values for 2'-Deoxy-NAD+ are not widely available in the literature and should be determined empirically for each enzyme system, the data for NAD+ can serve as a starting reference point for designing concentration ranges in your experiments.
| Enzyme | Organism | Substrate | Km (µM) | Vmax (relative) | Reference |
| PARP1 | Human | NAD+ | ~25-50 | - | [General knowledge] |
| SIRT1 | Human | NAD+ | ~100-550 | - | [General knowledge] |
| SIRT2 | Human | NAD+ | ~100 | - | [General knowledge] |
| CD38 | Human | NAD+ | ~15-30 | - | [General knowledge] |
Note: The Ki for 2'-Deoxy-NAD+ as a noncompetitive inhibitor of NAD+ with an unspecified enzyme has been reported to be 32 µM[1].
Experimental Protocols
General Protocol for Determining Optimal 2'-Deoxy-NAD+ Concentration
This protocol provides a general framework for determining the optimal concentration of 2'-Deoxy-NAD+ for a given NAD+-dependent enzyme. The specific detection method will depend on the enzyme and the reaction being catalyzed.
1. Materials:
-
Purified enzyme of interest
-
2'-Deoxy-NAD+ solid
-
Appropriate assay buffer (optimized for pH and ionic strength)
-
Substrate for the enzyme (if applicable)
-
Detection reagents (e.g., fluorescent probe, coupling enzymes)
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Microplate reader
2. Procedure:
-
Prepare a stock solution of 2'-Deoxy-NAD+: Dissolve a known amount of solid 2'-Deoxy-NAD+ in the assay buffer to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare serial dilutions: Perform serial dilutions of the 2'-Deoxy-NAD+ stock solution in the assay buffer to create a range of concentrations to be tested (e.g., from 1 µM to 1 mM).
-
Set up the assay: In a 96-well plate, add the assay buffer, the enzyme at a fixed concentration, and the other substrate (if any) at a saturating concentration.
-
Initiate the reaction: Add the different concentrations of 2'-Deoxy-NAD+ to the respective wells to start the reaction.
-
Monitor the reaction: Measure the signal (e.g., fluorescence or absorbance) over time using a microplate reader.
-
Determine initial velocities: Calculate the initial reaction velocity for each 2'-Deoxy-NAD+ concentration from the linear portion of the progress curves.
-
Plot the data: Plot the initial velocities against the corresponding 2'-Deoxy-NAD+ concentrations.
-
Analyze the results: Fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values for 2'-Deoxy-NAD+. The optimal concentration for routine assays is typically 5-10 times the Km value to ensure substrate saturation.
Visualizing the Experimental Workflow
Signaling Pathway Context
The use of 2'-Deoxy-NAD+ can help to elucidate the roles of NAD+-dependent enzymes in various signaling pathways. For instance, in the DNA damage response, PARP1 is a key player. By using 2'-Deoxy-NAD+ as an inhibitor of PARP1's automodification, researchers can dissect the specific contributions of this process to the overall DNA repair pathway.
This technical support center provides a foundational guide for utilizing 2'-Deoxy-NAD+ in your research. As the specific interactions and optimal conditions can be highly dependent on the enzyme and experimental setup, we strongly recommend empirical determination of the key parameters for your system.
References
troubleshooting 2'-Deoxy-NAD+ stability in aqueous buffers
Welcome to the technical support center for 2'-Deoxy-NAD+. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the stability of 2'-Deoxy-NAD+ in aqueous buffers during experimental procedures.
Disclaimer: Specific stability data for 2'-Deoxy-NAD+ is limited. The information provided is largely based on the well-documented stability of Nicotinamide (B372718) Adenine Dinucleotide (NAD+), which is structurally very similar. It is reasonable to assume that 2'-Deoxy-NAD+ will exhibit a comparable stability profile.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments involving 2'-Deoxy-NAD+ in a question-and-answer format.
Q1: My 2'-Deoxy-NAD+ solution seems to be degrading. What are the primary factors that affect its stability in aqueous buffers?
A1: The stability of 2'-Deoxy-NAD+ in aqueous solutions is primarily influenced by three main factors: pH, temperature, and the composition of the buffer itself. Like NAD+, it is susceptible to degradation, and maintaining optimal conditions is crucial for reproducible experimental results.
Q2: What is the optimal pH range for working with 2'-Deoxy-NAD+ solutions?
A2: Based on data for NAD+, neutral to slightly acidic conditions (pH 4-7) are generally where the molecule is most stable.[1] Alkaline conditions (high pH) can lead to base-catalyzed degradation.[2]
Q3: How does temperature affect the stability of 2'-Deoxy-NAD+?
A3: Higher temperatures accelerate the degradation of 2'-Deoxy-NAD+. It is recommended to prepare and use solutions at low temperatures (e.g., on ice) and to store stock solutions frozen at -20°C or -80°C.[2][3] Significant thermal degradation of NAD+ has been observed at temperatures as low as 25°C over extended periods, and this increases substantially at higher temperatures.[2]
Q4: I am observing inconsistent results. Could my choice of buffer be the issue?
A4: Yes, the buffer system can significantly impact the stability of nicotinamide cofactors. Studies on NAD+ have shown that Tris buffer provides greater stability compared to phosphate (B84403) or HEPES buffers.[2][4][5] Phosphate buffers, in particular, have been shown to accelerate the degradation of related compounds.[5]
Q5: How should I prepare and store my 2'-Deoxy-NAD+ stock solutions?
A5: For maximum stability, dissolve solid 2'-Deoxy-NAD+ in a high-quality, nuclease-free aqueous buffer (such as Tris) at a slightly acidic to neutral pH. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When thawing for use, do so quickly and keep the solution on ice.
Q6: I suspect my 2'-Deoxy-NAD+ has degraded. How can I verify this?
A6: Degradation can be assessed by monitoring the absorbance spectrum of your solution. Intact 2'-Deoxy-NAD+ has a characteristic absorbance peak at approximately 260 nm. Degradation can lead to a decrease in this peak's intensity.[2][4] For more precise quantification, enzymatic assays or LC-MS analysis can be employed.
Q7: Can I use the same experimental conditions for 2'-Deoxy-NADH as for 2'-Deoxy-NAD+?
A7: No, the stability profiles of the oxidized (NAD+) and reduced (NADH) forms are different. While 2'-Deoxy-NAD+ is more stable in neutral to acidic conditions, its reduced counterpart, 2'-Deoxy-NADH, is more stable in alkaline conditions (around pH 8.5).[2] Acidic conditions will rapidly degrade 2'-Deoxy-NADH.
Data Presentation
The following table summarizes the stability of the related compound, NADH, in different common aqueous buffers at two different temperatures. This data suggests that Tris buffer at lower temperatures provides the most stable environment.
| Buffer (50 mM, pH 8.5) | Temperature | Degradation Rate (µM/day) | Remaining after 43 days |
| Tris | 19 °C | 4 | >90% |
| Tris | 25 °C | 11 | ~75% |
| HEPES | 19 °C | 18 | ~60% |
| HEPES | 25 °C | 51 | Not Reported |
| Sodium Phosphate | 19 °C | 23 | <50% |
| Sodium Phosphate | 25 °C | 34 | Not Reported |
| Data adapted from studies on NADH stability.[2] |
Experimental Protocols
Protocol: Assessing the Stability of 2'-Deoxy-NAD+ in an Aqueous Buffer
This protocol provides a general method to evaluate the stability of a 2'-Deoxy-NAD+ solution over time using UV-Vis spectrophotometry.
1. Materials:
- 2'-Deoxy-NAD+
- Selected aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.0)
- UV-transparent cuvettes or microplates
- Spectrophotometer capable of reading absorbance at 260 nm
- Incubator or water bath set to the desired temperature (e.g., 25°C or 37°C)
- Calibrated pipettes
2. Procedure:
- Preparation of 2'-Deoxy-NAD+ Solution:
- On ice, dissolve a known amount of 2'-Deoxy-NAD+ in the chosen buffer to a final concentration of, for example, 1 mM.
- Keep the stock solution on ice.
- Initial Absorbance Measurement (Time = 0):
- Dilute the stock solution to a working concentration suitable for your spectrophotometer (e.g., 100 µM).
- Measure the absorbance at 260 nm. This will be your baseline reading.
- Incubation:
- Place your stock solution or aliquots of the working solution in the incubator at the desired temperature.
- Time-Point Measurements:
- At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot of the incubated solution.
- If necessary, dilute to the working concentration.
- Measure the absorbance at 260 nm.
- Data Analysis:
- Plot the absorbance at 260 nm against time. A decrease in absorbance indicates degradation of the 2'-Deoxy-NAD+.
- The percentage of remaining 2'-Deoxy-NAD+ at each time point can be calculated as: (Absorbance at time t / Absorbance at time 0) * 100.
Visualizations
Signaling Pathways and Workflows
Caption: Primary hydrolytic degradation of 2'-Deoxy-NAD+.
Caption: Troubleshooting workflow for 2'-Deoxy-NAD+ instability.
Caption: Relationship between buffer conditions and stability.
References
- 1. Stability of 2′-deoxyxanthosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.nrel.gov [docs.nrel.gov]
- 3. Metabolism Dealing with Thermal Degradation of NAD+ in the Hyperthermophilic Archaeon Thermococcus kodakarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of electrode potential, pH and NAD+ concentration on the electrochemical NADH regeneration - PMC [pmc.ncbi.nlm.nih.gov]
potential degradation products of 2'-Deoxy-NAD+ and their interference
Welcome to the technical support center for 2'-Deoxy-NAD+. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation of 2'-Deoxy-NAD+ and the interference of its degradation products in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation products of 2'-Deoxy-NAD+?
While direct comprehensive studies on the degradation of 2'-Deoxy-NAD+ are limited, we can infer its potential degradation products based on the well-characterized degradation pathways of NAD+. The primary degradation of NAD+ occurs both non-enzymatically and enzymatically, cleaving the N-glycosidic bond between the nicotinamide (B372718) and ribose moieties.[1][2][3] This cleavage results in the formation of nicotinamide and ADP-ribose.
For 2'-Deoxy-NAD+, the key structural difference is the absence of a hydroxyl group at the 2' position of the adenosine (B11128) ribose. It is hypothesized that 2'-Deoxy-NAD+ will degrade into nicotinamide and 2'-deoxy-ADP-ribose .
-
Non-enzymatic degradation: Similar to NAD+, 2'-Deoxy-NAD+ is susceptible to degradation at high temperatures and non-neutral pH, likely yielding nicotinamide and 2'-deoxy-ADP-ribose.[1][2]
-
Enzymatic degradation: The major NAD+-consuming enzyme families are PARPs, sirtuins, and CD38/NAD+ glycohydrolases.[4][5][6]
-
CD38: Notably, CD38 has been shown to be capable of converting 2'-deoxy-NAD+ into 2'-deoxy-ADP-ribose (2dADPR).[7]
-
PARPs and Sirtuins: The substrate specificity of PARPs and sirtuins for 2'-Deoxy-NAD+ is not as well-documented. However, given their catalytic mechanisms, it is plausible that they can also cleave the molecule, producing nicotinamide and leading to the formation of 2'-deoxy-ADP-ribosylated proteins. Further experimental validation is required to confirm the efficiency of 2'-Deoxy-NAD+ as a substrate for these enzymes.
-
Q2: How can the degradation of 2'-Deoxy-NAD+ be monitored?
The degradation of 2'-Deoxy-NAD+ can be monitored using techniques similar to those for NAD+, such as:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate and quantify 2'-Deoxy-NAD+ and its degradation products, nicotinamide and 2'-deoxy-ADP-ribose.[8]
-
Mass Spectrometry (MS): LC-MS can provide sensitive and specific quantification of 2'-Deoxy-NAD+ and its metabolites.[9][10]
-
Enzymatic Assays: Coupled enzymatic assays can be used to measure the formation of nicotinamide.[11][12]
Q3: What are the potential interferences of 2'-Deoxy-NAD+ degradation products in my experiments?
The primary degradation products, nicotinamide and 2'-deoxy-ADP-ribose, can interfere with various assays:
-
Nicotinamide:
-
Sirtuin and PARP Assays: Nicotinamide is a known inhibitor of sirtuins and PARPs, acting as a product feedback inhibitor.[13][14] Its accumulation can lead to an underestimation of enzyme activity.
-
Other Enzymatic Assays: High concentrations of nicotinamide may inhibit other enzymes, such as certain cytochrome P450 enzymes.[15][16]
-
-
2'-deoxy-ADP-ribose:
-
ADP-ribosylation Detection: Assays that detect ADP-ribosylation may not distinguish between ADP-ribose and 2'-deoxy-ADP-ribose, potentially leading to false positives or inaccurate quantification if the detection method is not specific.[17][18]
-
Kinase Assays: ADP-ribose and its derivatives can interfere with kinase assays by competing with ATP for binding to the enzyme.
-
Troubleshooting Guides
Issue 1: Inconsistent results in enzyme activity assays using 2'-Deoxy-NAD+.
Possible Cause: Degradation of 2'-Deoxy-NAD+ into inhibitory products like nicotinamide.
Troubleshooting Steps:
-
Assess Substrate Stability:
-
Protocol: Prepare a solution of 2'-Deoxy-NAD+ in your assay buffer. Incubate aliquots at the assay temperature for different time points (e.g., 0, 30, 60, 120 minutes). Analyze the samples by HPLC to quantify the remaining 2'-Deoxy-NAD+ and the formation of nicotinamide.
-
Expected Outcome: This will determine the stability of 2'-Deoxy-NAD+ under your experimental conditions.
-
-
Use Freshly Prepared Solutions: Always prepare 2'-Deoxy-NAD+ solutions fresh before each experiment to minimize the concentration of degradation products.
-
Include a Nicotinamide Scavenging System:
-
Protocol: Incorporate a nicotinamide-consuming enzyme, such as nicotinamidase, into your assay to convert nicotinamide to nicotinic acid, which is a less potent inhibitor of sirtuins.[11]
-
Consideration: Ensure that the nicotinamidase and its reaction products do not interfere with your primary assay.
-
Issue 2: High background signal in ADP-ribosylation detection assays.
Possible Cause: Non-specific binding of detection reagents to 2'-deoxy-ADP-ribose or its derivatives.
Troubleshooting Steps:
-
Validate Antibody/Reagent Specificity:
-
Protocol: Perform dot blot or Western blot analysis with 2'-deoxy-ADP-ribose, ADP-ribose, and other relevant molecules to check the cross-reactivity of your detection antibody or reagent.
-
Expected Outcome: This will confirm the specificity of your detection method.
-
-
Optimize Washing Steps: Increase the number and duration of washing steps in your protocol to reduce non-specific binding.
-
Use a More Specific Detection Method: Consider using mass spectrometry-based proteomics to identify and quantify 2'-deoxy-ADP-ribosylation sites for higher specificity.
Quantitative Data Summary
Table 1: Stability of NAD+ Analogs Under Different Conditions (Hypothetical Data for 2'-Deoxy-NAD+)
| Condition | Temperature (°C) | pH | Half-life of 2'-Deoxy-NAD+ (hours) |
| Assay Buffer A | 37 | 7.4 | > 24 |
| Assay Buffer B | 37 | 8.0 | 12 |
| Storage Buffer | 4 | 7.0 | > 168 |
| Storage Buffer | -20 | 7.0 | > 720 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.
Experimental Protocols
Protocol 1: HPLC Analysis of 2'-Deoxy-NAD+ Stability
Objective: To quantify the degradation of 2'-Deoxy-NAD+ over time.
Materials:
-
2'-Deoxy-NAD+
-
Assay buffer of interest
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 6.0
-
Mobile Phase B: 100% Methanol
-
Standards: Nicotinamide, 2'-Deoxy-NAD+
Method:
-
Prepare a 1 mM solution of 2'-Deoxy-NAD+ in the assay buffer.
-
Incubate the solution at the desired temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot and immediately stop the reaction by adding an equal volume of ice-cold 0.6 M perchloric acid.
-
Neutralize the samples with 1 M potassium carbonate.
-
Centrifuge to remove the precipitate and filter the supernatant.
-
Inject the samples onto the HPLC system.
-
Use a gradient elution method, for example: 0-5 min, 100% A; 5-15 min, 0-20% B; 15-20 min, 20% B; 20-25 min, 20-0% B; 25-30 min, 100% A.
-
Monitor the absorbance at 260 nm.
-
Quantify the peak areas corresponding to 2'-Deoxy-NAD+ and nicotinamide by comparing them to the standard curves.
Visualizations
Caption: Enzymatic degradation pathways of NAD+.
Caption: Putative degradation pathways of 2'-Deoxy-NAD+.
Caption: Troubleshooting workflow for inconsistent assay results.
References
- 1. Metabolism Dealing with Thermal Degradation of NAD+ in the Hyperthermophilic Archaeon Thermococcus kodakarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 4. The Rate of NAD+ Breakdown Is Maintained Constant against Deletion or Overexpression of NAD+-Degrading Enzymes in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Balancing NAD+ deficits with nicotinamide riboside: therapeutic possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of CD38 in Adipose Tissue: Tuning Coenzyme Availability? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry | PLOS One [journals.plos.org]
- 11. Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Continuous Microplate Assay for Sirtuins and Nicotinamide Producing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substrate specificity and kinetic mechanism of the Sir2 family of NAD+-dependent histone/protein deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibitory effect of nicotinamide on enzymatic activity of selected fungal strains causing skin infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preparation of screening assays for ADP-ribosyl readers and erasers using the GAP-tag as a binding probe - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
Technical Support Center: Chemical Synthesis of 2'-Deoxy-NAD+
Welcome to the technical support center for the chemical synthesis of 2'-Deoxy-NAD+. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important NAD+ analog.
Troubleshooting Guide
This guide addresses specific problems that may arise during the multi-step synthesis of 2'-Deoxy-NAD+.
Issue 1: Low Yield in Glycosylation of Nicotinamide (B372718) with a 2'-Deoxyribose Derivative
Question: I am experiencing low yields during the glycosylation step to form the 2'-deoxy-nicotinamide riboside. What are the potential causes and solutions?
Answer:
Low yields in the glycosylation step are a frequent challenge. The key is to control the stereoselectivity of the reaction and prevent the formation of unwanted anomers and side products.
-
Potential Causes:
-
Anomer Formation: The formation of the undesired α-anomer in addition to the desired β-anomer is a common issue. The ratio of α/β anomers can be influenced by the reaction conditions.
-
Substrate Decomposition: The protected 2'-deoxyribose substrate or the nicotinamide derivative may be unstable under the reaction conditions.
-
Inefficient Activation of the Ribose: The leaving group at the anomeric position of the deoxyribose may not be sufficiently activated for efficient substitution by nicotinamide.
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical for the success of this step.
-
-
Troubleshooting Steps:
-
Choice of Glycosylation Method: The Koenigs-Knorr method, using a protected 1-bromo-2-deoxyribose, is a classic approach. However, other methods using different leaving groups (e.g., trichloroacetimidate) might offer better stereoselectivity and yields.
-
Catalyst Screening: Silver salts (e.g., Ag₂O, AgOTf) are commonly used as promoters. A screening of different catalysts and their stoichiometry might be necessary to optimize the reaction.
-
Temperature Control: Running the reaction at lower temperatures can often improve the β-selectivity, although it may require longer reaction times.
-
Solvent Effects: The choice of solvent can influence the reaction outcome. Less polar, non-participating solvents are often preferred to minimize side reactions.
-
Protection Strategy: Ensure that the protecting groups on the 2'-deoxyribose are stable under the glycosylation conditions and do not interfere with the reaction.
-
Issue 2: Inefficient Phosphorylation of the 2'-Deoxy-nicotinamide Riboside
Question: My phosphorylation of the 2'-deoxy-nicotinamide riboside at the 5'-position is incomplete, and I am observing multiple phosphorylated products. How can I improve this step?
Answer:
Phosphorylation of nucleoside analogs can be challenging due to the potential for reaction at other positions and the formation of byproducts.
-
Potential Causes:
-
Incomplete Reaction: The phosphorylating agent may not be reactive enough, or the reaction time might be insufficient.
-
Formation of Byproducts: The formation of pyrophosphates and other over-phosphorylated species can occur. One study on the phosphorylation of deoxynucleosides noted the formation of pyrophosphates as a byproduct[1].
-
Regioselectivity Issues: Although the 5'-hydroxyl is the most reactive, phosphorylation at the 3'-hydroxyl can occur if it is not properly protected.
-
Degradation of Starting Material: The nucleoside may be unstable in the presence of the phosphorylating agent.
-
-
Troubleshooting Steps:
-
Choice of Phosphorylating Agent: Phosphorous oxychloride (POCl₃) in triethyl phosphate (B84403) is a common and effective phosphorylating agent. Other reagents like pyrophosphoryl chloride can also be used.
-
Reaction Conditions: The reaction is typically run at low temperatures (e.g., 0°C to -20°C) to minimize side reactions. Careful control of the stoichiometry of the phosphorylating agent is crucial.
-
Work-up Procedure: A careful aqueous work-up is necessary to hydrolyze any excess phosphorylating agent and to isolate the monophosphate.
-
Purification: Ion-exchange chromatography is often required to separate the desired 5'-monophosphate from unreacted starting material and phosphorylated byproducts.
-
Issue 3: Low Yield and Byproduct Formation in the Coupling of 2'-Deoxy-NMN⁺ and AMP
Question: The final coupling step between the activated 2'-deoxy-nicotinamide mononucleotide (2'-deoxy-NMN⁺) and adenosine (B11128) monophosphate (AMP) is giving me a low yield of 2'-Deoxy-NAD+. I am also seeing a significant amount of a byproduct that is difficult to separate. What can I do?
Answer:
The formation of the pyrophosphate linkage is a critical and often low-yielding step. The formation of symmetric pyrophosphates and other side products is a common problem.
-
Potential Causes:
-
Inefficient Activation: The activation of the phosphate of 2'-deoxy-NMN⁺, for example as a phosphoroimidazolidate, may be incomplete.
-
Formation of Symmetric Byproducts: Homocoupling of two molecules of activated 2'-deoxy-NMN⁺ or two molecules of AMP can lead to the formation of symmetric pyrophosphates, which reduces the yield of the desired heterodimer.
-
Hydrolysis of Activated Intermediates: The activated phosphate intermediates are often sensitive to moisture and can hydrolyze back to the monophosphate.
-
Difficult Purification: The desired product, starting materials, and byproducts have similar chemical properties, making purification challenging. For instance, the synthesis of some NAD+ analogs has reported the formation of byproducts that are very difficult to separate by HPLC[2].
-
-
Troubleshooting Steps:
-
Activation Method: The use of activating agents like carbonyldiimidazole (CDI) to form a phosphoroimidazolidate is a common strategy. The reaction conditions for this activation step (solvent, temperature, and time) should be optimized.
-
Anhydrous Conditions: This coupling reaction must be performed under strictly anhydrous conditions to prevent hydrolysis of the activated intermediates.
-
Stoichiometry of Reactants: Varying the ratio of the activated 2'-deoxy-NMN⁺ to AMP can help to maximize the formation of the desired product and minimize the formation of symmetric byproducts.
-
Catalyst: The presence of a catalyst, such as a divalent metal salt (e.g., MgCl₂ or ZnCl₂), can facilitate the coupling reaction.
-
Purification Strategy: A multi-step purification protocol is often necessary. This may include a combination of ion-exchange chromatography and reversed-phase HPLC. The use of strong-anion-exchange high-performance liquid chromatography has been shown to be effective in purifying deoxyribose analogs of NAD+[3].
-
Frequently Asked Questions (FAQs)
Q1: What is a common byproduct in the synthesis of NAD+ analogs that is difficult to remove?
A1: In the synthesis of some NAD+ analogs, the formation of cyano derivatives as byproducts during coupling reactions has been reported. These byproducts can be particularly challenging to separate from the desired product by standard HPLC methods[2].
Q2: What are the key considerations for the purification of 2'-Deoxy-NAD+?
A2: The purification of 2'-Deoxy-NAD+ requires techniques that can separate molecules with very similar charge and hydrophobicity. A combination of affinity chromatography and strong-anion-exchange HPLC is an effective strategy. Affinity chromatography can be used to remove unreacted nucleoside triphosphates, while strong-anion-exchange HPLC is well-suited for separating the desired dinucleotide from remaining mononucleotides and other charged impurities[3].
Q3: How can I monitor the progress of the synthesis reactions?
A3: A combination of thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) is typically used to monitor the progress of the reactions. For the final product, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the identity and purity of the 2'-Deoxy-NAD+.
Q4: What are the stability and storage considerations for 2'-Deoxy-NAD+?
A4: Like NAD+, 2'-Deoxy-NAD+ is susceptible to hydrolysis, particularly in acidic or basic solutions. It is best stored as a lyophilized powder at -20°C or below. Solutions should be prepared fresh in a neutral buffer and used promptly.
Summary of Quantitative Data
The following table summarizes typical yields for the key steps in the chemical synthesis of NAD+ analogs, providing a benchmark for researchers.
| Step | Reaction | Typical Yield (%) | Key Parameters |
| 1 | Glycosylation | 40-60 | Catalyst, Temperature, Solvent |
| 2 | Phosphorylation | 50-70 | Phosphorylating agent, Temperature |
| 3 | Coupling | 20-40 | Anhydrous conditions, Stoichiometry |
Experimental Protocols
Protocol 1: General Procedure for the Coupling of 2'-Deoxy-NMN⁺ and AMP via the Phosphoroimidazolidate Method
This protocol is a generalized procedure based on common methods for dinucleotide synthesis.
-
Activation of 2'-Deoxy-NMN⁺:
-
Dissolve 2'-deoxy-NMN⁺ in an anhydrous aprotic solvent (e.g., DMF or DMSO).
-
Add a 3-5 fold molar excess of 1,1'-carbonyldiimidazole (B1668759) (CDI).
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-16 hours until the activation is complete (monitored by TLC or HPLC).
-
-
Coupling Reaction:
-
In a separate flask, dissolve a 1.5-2 fold molar excess of adenosine monophosphate (AMP) as its tri-n-butylammonium salt in anhydrous DMF.
-
Add the solution of activated 2'-deoxy-NMN⁺ dropwise to the AMP solution.
-
Add a 5-10 fold molar excess of anhydrous MgCl₂ or ZnCl₂.
-
Stir the reaction mixture at room temperature for 24-72 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Purify the crude product by ion-exchange chromatography followed by preparative reversed-phase HPLC.
-
Characterize the final product by MS and NMR.
-
Visualizations
Logical Workflow for Troubleshooting 2'-Deoxy-NAD+ Synthesis
Caption: Troubleshooting workflow for the chemical synthesis of 2'-Deoxy-NAD+.
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification strategy for 2'-Deoxy-NAD+.
References
- 1. Prebiotic Phosphorylation and Concomitant Oligomerization of Deoxynucleosides to form DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and purification of deoxyribose analogues of NAD+ by affinity chromatography and strong-anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Synthesis of 2'-Deoxy-NAD+
Welcome to the technical support center for the enzymatic synthesis of 2'-Deoxy-NAD+ (2'-dNAD+). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during this enzymatic process.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme used for the synthesis of 2'-dNAD+?
A1: The primary enzyme used is Nicotinamide (B372718) Mononucleotide Adenylyltransferase (NMNAT) (EC 2.7.7.1/18). This enzyme catalyzes the transfer of an adenylyl moiety from a triphosphate donor to nicotinamide mononucleotide (NMN), or its analogs, to form the corresponding NAD+ analog. In the case of 2'-dNAD+ synthesis, 2'-deoxyadenosine (B1664071) triphosphate (dATP) serves as the adenylyl donor.
Q2: What are the substrates for the enzymatic synthesis of 2'-dNAD+?
A2: The substrates are nicotinamide mononucleotide (NMN) and 2'-deoxyadenosine triphosphate (dATP).
Q3: Why is improving the yield of 2'-dNAD+ important?
A3: 2'-dNAD+ is a valuable tool in biochemical research, particularly as a potent non-competitive inhibitor of enzymes like poly(ADP-ribose) polymerase (PARP).[1] Efficient synthesis is crucial for obtaining sufficient quantities for in vitro and in vivo studies, including drug development and mechanistic investigations of NAD+-dependent enzymes.
Q4: What is a common strategy to drive the enzymatic reaction towards product formation?
A4: A common and effective strategy is to include inorganic pyrophosphatase (PPase) in the reaction mixture. NMNAT produces pyrophosphate (PPi) as a byproduct, which can lead to product inhibition. PPase catalyzes the hydrolysis of PPi into two molecules of inorganic phosphate, thereby shifting the reaction equilibrium towards the synthesis of 2'-dNAD+ and improving yields. This approach has been shown to significantly increase the yield of NAD+ synthesis, in some cases up to 98%.[2][3]
Q5: How stable is the 2'-dNAD+ product?
A5: Like other NAD+ analogs, 2'-dNAD+ can be susceptible to degradation, particularly through hydrolysis. Proper storage in appropriate buffers at low temperatures (e.g., -80°C) is crucial to maintain its integrity. The stability of NAD+ and its analogs is pH and temperature-dependent, with neutral to slightly basic pH and low temperatures generally favoring stability.
Troubleshooting Guide
Low or No Yield of 2'-dNAD+
This is one of the most common challenges. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Sub-optimal Enzyme Activity | Enzyme Quality: Ensure the NMNAT enzyme is of high purity and has been stored correctly to prevent loss of activity. Avoid repeated freeze-thaw cycles. Enzyme Concentration: The concentration of NMNAT may be too low. Try increasing the enzyme concentration in the reaction. |
| Substrate Quality & Concentration | Substrate Integrity: Verify the purity and concentration of both NMN and dATP. Impurities in the substrate preparations can inhibit the enzyme. Sub-optimal Concentrations: Perform titration experiments to determine the optimal concentrations of NMN and dATP. The Michaelis-Menten constants (Km) for human NMNAT1 for ATP and NMN are approximately 43 µM and 16 µM, respectively, which can serve as a starting point for optimization.[4] |
| Product Inhibition | Pyrophosphate Accumulation: The reaction produces pyrophosphate (PPi), which can inhibit NMNAT. Solution: Add inorganic pyrophosphatase (PPase) to the reaction mixture to hydrolyze PPi. This is a highly effective method for driving the reaction forward and increasing the final yield.[2] |
| Inadequate Reaction Conditions | pH and Buffer: The pH of the reaction buffer can significantly impact enzyme activity. Screen a range of pH values (typically between 7.0 and 8.5) to find the optimum for your specific NMNAT. Temperature: Incubate the reaction at the optimal temperature for NMNAT activity and stability, which is often around 37°C. Incubation Time: A time-course experiment will help determine the optimal reaction time. Very long incubation times may lead to product degradation. |
| Presence of Inhibitors | Contaminants: Ensure that buffers and reagents are free from contaminants that could inhibit NMNAT activity. Common inhibitors for some NMNAT isoforms include gallotannin.[5] |
Experimental Protocols & Data
General Protocol for Enzymatic Synthesis of 2'-dNAD+
This protocol is adapted from established methods for the synthesis of NAD+ analogs.[1]
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine the following components in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5):
-
Nicotinamide Mononucleotide (NMN)
-
2'-deoxyadenosine triphosphate (dATP)
-
NMNAT enzyme
-
Inorganic Pyrophosphatase (PPase)
-
MgCl₂ (as a cofactor for NMNAT)
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C. The optimal incubation time should be determined empirically but can range from 2 to 16 hours.[2]
-
-
Monitoring the Reaction:
-
Purification of 2'-dNAD+:
Quantitative Data: Reaction Component Concentrations
The following table provides a starting point for optimizing reaction component concentrations.
| Component | Typical Concentration Range | Reference |
| NMN | 1 - 5 mM | [6] |
| dATP | 1 - 10 mM | [6] |
| NMNAT | 1 - 10 µM | [6] |
| PPase | 1 - 5 U/mL | [2] |
| MgCl₂ | 5 - 20 mM |
Visualizations
Enzymatic Synthesis Pathway of 2'-Deoxy-NAD+
Caption: The enzymatic synthesis of 2'-Deoxy-NAD+ from NMN and dATP, catalyzed by NMNAT.
General Experimental Workflow
Caption: A typical experimental workflow for the enzymatic synthesis and purification of 2'-dNAD+.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in 2'-dNAD+ enzymatic synthesis.
References
- 1. Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 2'-Deoxy-NAD+ Based Assays
Welcome to the technical support center for 2'-Deoxy-NAD+ based assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments involving this NAD+ analog.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 2'-Deoxy-NAD+ in enzymatic assays?
A1: 2'-Deoxy-NAD+ is a synthetic analog of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). It is primarily used as a substrate for enzymes that utilize NAD+, such as Poly(ADP-ribose) polymerases (PARPs).[1][2] Its structural similarity allows it to bind to the catalytic sites of these enzymes.[3][4] However, the modification at the 2' position of the ribose connected to adenine can alter its interaction and processing by the enzyme, making it a valuable tool for studying enzyme mechanisms, developing specific inhibitors, and creating specialized assays.[2] For instance, some analogs are designed to be non-hydrolyzable, which can help in structural studies by trapping the enzyme-substrate complex.[5]
Q2: My signal-to-background ratio is very low. What are the most common initial checks I should perform?
A2: A low signal-to-background ratio is a frequent issue. Start by verifying the following:
-
Reagent Integrity: Confirm that the 2'-Deoxy-NAD+ and the enzyme have not degraded. NAD+ analogs can be sensitive to temperature, pH, light, and multiple freeze-thaw cycles.[6][7][8] Prepare fresh reagents from powder stock if degradation is suspected.
-
Concentrations: Double-check the final concentrations of the enzyme, 2'-Deoxy-NAD+, and any other substrates in the reaction. Sub-optimal concentrations are a primary cause of low signal.
-
Instrument Settings: Ensure the plate reader's excitation and emission wavelengths, as well as gain settings, are correctly configured for the specific fluorophore or chromophore generated in your assay.
-
Blank Subtraction: Make sure you are correctly subtracting the background from a "no-enzyme" or "no-substrate" control well.[9]
Q3: How stable is 2'-Deoxy-NAD+ in solution and how should it be stored?
A3: While specific stability data for 2'-Deoxy-NAD+ is not as prevalent as for NAD+, general principles for NAD+ analogs apply. NAD+ itself is unstable in aqueous solutions, especially at alkaline pH and elevated temperatures.[8][10] It is highly recommended to prepare single-use aliquots of 2'-Deoxy-NAD+ solutions and store them at -80°C to minimize degradation from freeze-thaw cycles.[6][7] Aqueous solutions are generally stable for shorter periods when refrigerated (2°C to 8°C) and protected from light.[7][8]
Q4: Can components of my assay buffer interfere with the signal?
A4: Yes, buffer composition is critical. Certain buffer components, like phosphate, can accelerate the degradation of NAD(P)H.[11] It is often recommended to use buffers like Tris or HEPES for greater stability. Additionally, ensure the pH of the buffer is optimal for your specific enzyme's activity, as enzyme function is highly pH-dependent.[12]
Troubleshooting Guide: Low Signal
This guide provides a systematic approach to diagnosing and resolving issues related to low or absent signals in your 2'-Deoxy-NAD+ assay.
Problem 1: Signal is Indistinguishable from Background
This is the most critical issue, suggesting a fundamental problem with the reaction or detection.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low assay signals.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Degraded 2'-Deoxy-NAD+ | Prepare fresh solution from powder. NAD+ and its analogs are sensitive to heat, light, and pH.[7][8] Store stock solutions as single-use aliquots at -80°C.[6] |
| Inactive Enzyme | Use a fresh aliquot of enzyme. Avoid repeated freeze-thaw cycles. Confirm the enzyme's activity with its natural substrate (NAD+) if possible. For some enzymes, lower activity with NAD+ analogs is expected.[13] |
| Sub-optimal Concentrations | Perform a titration experiment for both the enzyme and 2'-Deoxy-NAD+ to find the optimal concentrations that produce a robust and linear reaction rate.[12] |
| Incorrect Assay Conditions | Verify that the assay buffer pH, incubation temperature, and incubation time are optimal for the enzyme. Deviations can significantly reduce or eliminate enzymatic activity.[12] |
| Incorrect Plate Reader Settings | Confirm the excitation/emission wavelengths match the fluorophore in your assay. Run a positive control with the purified fluorescent product to check instrument sensitivity and settings. |
Problem 2: Signal is Present but Weaker than Expected
This scenario suggests the assay is working but is not optimized.
Experimental Workflow for Optimization
Caption: A generalized workflow for optimizing assay conditions.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Substrate Inhibition | High concentrations of substrate can sometimes inhibit enzyme activity. Test a range of 2'-Deoxy-NAD+ concentrations to identify any inhibitory effects. |
| Product Inhibition | The enzymatic product (e.g., nicotinamide) can inhibit the enzyme's activity through feedback inhibition.[14] If possible, use a coupled-enzyme system to continuously remove the product. |
| Presence of Inhibitors | Test compounds or contaminants in reagents (e.g., from other experiments) can act as inhibitors.[15][16] Ensure high-purity water and reagents are used.[17] If screening compounds, run a control to test for autofluorescence or quenching.[15][18] |
| Competition with NADP+ | If working with cell lysates, endogenous NADP+ can act as a competitive inhibitor for some enzymes like PARPs, reducing their activity with 2'-Deoxy-NAD+.[3] |
| Assay Readout Limitations | The generated signal may be outside the linear range of your instrument. Check the standard curve to ensure your signal falls within the linear, quantifiable range. |
Key Experimental Protocols & Data
Generic Protocol for a PARP1 Fluorescence-Based Assay
This protocol outlines a generalized procedure for measuring PARP1 activity using a 2'-Deoxy-NAD+ analog that results in a fluorescent product.
-
Reagent Preparation :
-
Prepare a 10X Assay Buffer (e.g., 500 mM Tris-HCl, 40 mM MgCl₂, pH 8.0).
-
Prepare activated DNA (e.g., sheared salmon sperm DNA) at a working concentration.
-
Prepare a stock solution of 2'-Deoxy-NAD+ in nuclease-free water.
-
Prepare a stock solution of recombinant PARP1 enzyme in a suitable storage buffer.
-
-
Assay Procedure (96-well plate format) :
-
Add 10 µL of 10X Assay Buffer to each well.
-
Add 10 µL of activated DNA.
-
Add test compounds (inhibitors) or vehicle control.
-
Add nuclease-free water to bring the volume to 50 µL.
-
To initiate the reaction, add a 50 µL mix of PARP1 enzyme and 2'-Deoxy-NAD+ (pre-diluted in 1X Assay Buffer) to each well.
-
Final volume should be 100 µL.
-
-
Incubation and Detection :
-
Incubate the plate at room temperature (or 37°C), protected from light, for 30-60 minutes.
-
Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent product.
-
Example Titration Data for Optimization
The following tables represent hypothetical data to guide optimization experiments.
Table 1: Enzyme Titration (Constant 2'-Deoxy-NAD+ at 100 µM)
| Final PARP1 Conc. (nM) | Raw Fluorescence Units (RFU) | Signal-to-Background |
| 0 (Background) | 150 | 1.0 |
| 0.2 | 450 | 3.0 |
| 0.4 | 850 | 5.7 |
| 0.8 | 1600 | 10.7 |
| 1.6 | 2100 | 14.0 |
| 3.2 | 2300 | 15.3 |
Table 2: 2'-Deoxy-NAD+ Titration (Constant PARP1 at 0.8 nM)
| Final 2'-Deoxy-NAD+ Conc. (µM) | Raw Fluorescence Units (RFU) |
| 0 (Background) | 155 |
| 10 | 600 |
| 50 | 1350 |
| 100 | 1620 |
| 200 | 1680 |
| 400 | 1590 |
Signaling Pathway Diagram
This diagram illustrates a simplified, generic enzymatic reaction where an enzyme (like PARP1) uses 2'-Deoxy-NAD+ to modify a substrate, leading to a detectable signal.
Caption: Generic pathway of an enzyme-catalyzed reaction using 2'-Deoxy-NAD+.
References
- 1. How To Choose the Right Assay for PARP | Technology Networks [technologynetworks.com]
- 2. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. NADP+ is an endogenous PARP inhibitor in DNA damage response and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. help.honehealth.com [help.honehealth.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.nrel.gov [docs.nrel.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. nadmed.com [nadmed.com]
- 18. semanticscholar.org [semanticscholar.org]
Technical Support Center: Minimizing Off-Target Effects of 2'-Deoxy-NAD+ in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the experimental use of 2'-Deoxy-NAD+ (2'-dNAD+). This resource is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 2'-dNAD+ in cell culture while minimizing potential off-target effects. Through a series of frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols, this document aims to address specific issues that may be encountered during your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges that may arise when working with 2'-dNAD+, providing direct answers and practical solutions.
Q1: What are the known off-target effects of 2'-Deoxy-NAD+?
A1: While 2'-Deoxy-NAD+ is often used for its interaction with specific NAD+-dependent enzymes, particularly as a substrate for Poly(ADP-ribose) polymerases (PARPs), it has the potential to interact with other NAD+-utilizing enzymes. The removal of the 2'-hydroxyl group on the adenosine (B11128) ribose can alter its binding affinity and reactivity with various enzymes. Potential off-target enzymes include:
-
Sirtuins (SIRTs): These NAD+-dependent deacetylases play crucial roles in metabolism, DNA repair, and inflammation. Modifications on the ribose moiety of NAD+ analogues have been shown to affect sirtuin activity. For instance, a 3'-azido substitution on the nicotinamide (B372718) ribose is not tolerated by SIRT2, suggesting that 2'-dNAD+ may also exhibit altered interactions with different sirtuin isoforms.
-
CD38 and other NAD+ glycohydrolases: These enzymes are major consumers of cellular NAD+. While specific data on 2'-dNAD+ is limited, other ribose-modified analogues like 2'-Fluororibo-NAD+ have been shown to be poor substrates but can still bind to NAD+ glycohydrolases, potentially acting as competitive inhibitors.
-
Other ADP-ribosyltransferases (ARTs): Besides PARPs, other ARTs may utilize 2'-dNAD+ as a substrate, albeit with potentially different efficiencies compared to NAD+.
Troubleshooting Unexpected Cellular Phenotypes:
If you observe cellular effects that cannot be attributed to the intended target of 2'-dNAD+, consider the following:
-
Perform target validation: Use complementary techniques like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the intended target enzyme to confirm that the observed phenotype is indeed dependent on that specific enzyme.
-
Use inactive analogues: Synthesize or obtain an inactive version of 2'-dNAD+ (e.g., by modifying the nicotinamide ring) to use as a negative control. This can help differentiate between effects caused by the specific chemical structure of 2'-dNAD+ and those related to its enzymatic activity.
-
Profile against a panel of enzymes: If possible, perform in vitro enzymatic assays to assess the activity of 2'-dNAD+ against a panel of purified NAD+-dependent enzymes (various PARP isoforms, SIRTs 1-7, CD38, etc.).
Q2: How can I determine the optimal concentration of 2'-Deoxy-NAD+ for my cell culture experiments to minimize off-target effects?
A2: The optimal concentration of 2'-dNAD+ is a balance between achieving the desired on-target effect and minimizing off-target activity.
Recommended Approach for Concentration Optimization:
-
Dose-response curve: Perform a dose-response experiment with a wide range of 2'-dNAD+ concentrations (e.g., from low nanomolar to high micromolar).
-
On-target activity marker: Measure a specific biomarker for the activity of your target enzyme. For example, if targeting PARP1, you could measure the level of poly(ADP-ribosyl)ation (PAR) on a known substrate.
-
Off-target activity markers: Simultaneously measure markers for the activity of potential off-target enzymes. For example, you could assess the acetylation status of a known sirtuin substrate.
-
Cell viability assay: Include a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of 2'-dNAD+.
-
Select the optimal concentration: Choose the lowest concentration of 2'-dNAD+ that gives a robust on-target effect with minimal impact on off-target markers and cell viability.
Troubleshooting High Background or Non-specific Effects:
-
High background signal in assays: This could be due to contamination of reagents with NAD+ or NADH. Prepare fresh solutions and use high-purity water. Some fluorescent probes are also light-sensitive, so protect plates from light during incubation.[1]
-
Inconsistent results: Ensure accurate pipetting, especially for serial dilutions. The stability of NAD+ analogues can also be a factor; prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
Q3: My cells are showing signs of metabolic stress after treatment with 2'-Deoxy-NAD+. What could be the cause and how can I mitigate it?
A3: 2'-dNAD+ can potentially interfere with cellular metabolism by affecting NAD+-dependent pathways.
Potential Metabolic Off-Target Effects:
-
Redox balance: NAD+/NADH ratio is critical for cellular redox homeostasis.[2] By competing with endogenous NAD+, 2'-dNAD+ might alter this ratio, impacting glycolysis and mitochondrial respiration.
-
Glycolysis and Mitochondrial Respiration: Many enzymes in these central metabolic pathways are NAD+-dependent. Inhibition of these enzymes could lead to a decrease in ATP production and an increase in oxidative stress.[3][4]
Troubleshooting Metabolic Stress:
-
Measure cellular NAD+/NADH ratio: Use commercially available kits to determine if 2'-dNAD+ treatment alters the cellular redox state.
-
Assess mitochondrial function: Use assays like the Seahorse XF Analyzer to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
-
Supplement with NAD+ precursors: Co-treatment with NAD+ precursors like nicotinamide riboside (NR) or nicotinamide mononucleotide (NMN) might help replenish the endogenous NAD+ pool and alleviate metabolic stress.
Data Presentation
The following table summarizes hypothetical kinetic data for 2'-Deoxy-NAD+ with various NAD+-dependent enzymes. This data is for illustrative purposes to guide experimental design and interpretation. Actual values must be determined experimentally.
| Enzyme Family | Specific Enzyme | Apparent Km (µM) for NAD+ | Apparent Km (µM) for 2'-dNAD+ | Relative Vmax (% of NAD+) | Potential Effect of 2'-dNAD+ |
| PARPs | PARP1 | 30 - 50 | 50 - 100 | 70 - 90% | Substrate |
| PARP2 | 20 - 40 | 60 - 120 | 50 - 70% | Substrate | |
| TNKS1 (PARP5a) | 40 - 60 | > 500 | < 10% | Weak Substrate / Potential Inhibitor | |
| Sirtuins | SIRT1 | 100 - 200 | > 1000 | < 5% | Competitive Inhibitor |
| SIRT2 | 80 - 150 | > 1000 | < 5% | Competitive Inhibitor | |
| SIRT3 | 200 - 400 | > 1000 | < 1% | Strong Competitive Inhibitor | |
| NAD+ Glycohydrolases | CD38 | 15 - 30 | 200 - 400 | < 2% | Competitive Inhibitor |
Experimental Protocols
Protocol 1: Determining the On-Target and Off-Target Effects of 2'-Deoxy-NAD+ in Cell Culture
This protocol outlines a general workflow to assess the specificity of 2'-dNAD+ in your cell line of interest.
Materials:
-
Cell line of interest
-
2'-Deoxy-NAD+
-
Antibodies for detecting on-target and off-target markers (e.g., anti-PAR, anti-acetylated tubulin for SIRT2 activity)
-
Cell lysis buffer
-
Reagents for Western blotting or other detection methods
-
Cell viability assay kit
Methodology:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates to allow for logarithmic growth during the experiment.
-
Treatment: The following day, treat the cells with a range of 2'-dNAD+ concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (the solvent used to dissolve 2'-dNAD+).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
On-Target Analysis (Example: PARP activity):
-
Perform Western blot analysis on the cell lysates using an anti-PAR antibody to detect changes in poly(ADP-ribosyl)ation.
-
-
Off-Target Analysis (Example: SIRT2 activity):
-
Perform Western blot analysis using an antibody against an acetylated substrate of SIRT2 (e.g., acetylated α-tubulin). An increase in acetylation would suggest inhibition of SIRT2.
-
-
Cell Viability: In a parallel plate, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Quantify the band intensities from the Western blots and normalize to a loading control. Plot the results against the 2'-dNAD+ concentration to determine the dose-response for on- and off-target effects.
Mandatory Visualizations
Diagram 1: General Workflow for Minimizing Off-Target Effects
Caption: Workflow for optimizing 2'-dNAD+ concentration.
Diagram 2: Signaling Pathways Potentially Affected by 2'-Deoxy-NAD+
Caption: Potential interactions of 2'-dNAD+ with NAD+-dependent pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2 deoxy-D-glucose augments the mitochondrial respiratory chain in heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased demand for NAD+ relative to ATP drives aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control and Purity Assessment of 2'-Deoxy-NAD+
Welcome to the technical support center for the quality control and purity assessment of 2'-Deoxy-NAD+. This resource is intended for researchers, scientists, and drug development professionals who are utilizing 2'-Deoxy-NAD+ in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues, detailed experimental protocols, and visual aids to support your analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider for the quality control of 2'-Deoxy-NAD+?
A1: The most critical quality control parameters for 2'-Deoxy-NAD+ include purity, identity, and stability. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) to determine the percentage of 2'-Deoxy-NAD+ and to identify and quantify any related impurities. Identity is confirmed using methods like Mass Spectrometry (MS) to verify the molecular weight and fragmentation pattern. Stability studies are crucial to understand how the material degrades under various conditions, such as temperature, pH, and light exposure.
Q2: What are the common impurities that might be present in a 2'-Deoxy-NAD+ sample?
A2: Common impurities can originate from the synthesis process. In enzymatic synthesis, unreacted starting materials such as 2'-deoxyadenosine (B1664071) triphosphate (dATP) and nicotinamide (B372718) mononucleotide (NMN+) can be significant impurities.[1] Chemical synthesis may introduce other process-related impurities and by-products. Degradation products are also a source of impurity, with the primary thermal degradation products of NAD+ being nicotinamide and ADP-ribose, which are also likely degradation products for 2'-Deoxy-NAD+.[2][3]
Q3: How can I assess the stability of my 2'-Deoxy-NAD+ sample?
A3: Stability is assessed using a stability-indicating HPLC method. This involves subjecting the 2'-Deoxy-NAD+ sample to stress conditions such as heat, acid, base, oxidation, and light. The sample is then analyzed by HPLC to observe any degradation of the main peak and the appearance of new peaks corresponding to degradation products. For example, a common approach for NAD+ involves dissolving the compound in acidic, basic, and oxidative (e.g., hydrogen peroxide) solutions and monitoring its degradation over time.[4]
Q4: Can I use the same analytical methods for 2'-Deoxy-NAD+ as I use for NAD+?
A4: In principle, yes, but with necessary modifications and validation. The absence of the 2'-hydroxyl group on the adenosine (B11128) ribose in 2'-Deoxy-NAD+ can alter its chromatographic behavior, mass spectrometric fragmentation, and interaction with enzymes. Therefore, while HPLC, LC-MS, and enzymatic assays for NAD+ are excellent starting points, it is crucial to re-validate these methods for 2'-Deoxy-NAD+ to ensure accuracy and precision. This includes confirming retention times, mass-to-charge ratios, and enzyme kinetics.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 2'-Deoxy-NAD+.
HPLC Analysis Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH.- Column degradation.- Sample overload. | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of 2'-Deoxy-NAD+.- Use a new column or a guard column.- Reduce the sample concentration or injection volume. |
| Inconsistent retention times | - Fluctuation in mobile phase composition or flow rate.- Temperature variations.- Column equilibration issues. | - Ensure proper mixing and degassing of the mobile phase. Check the HPLC pump for leaks or pressure fluctuations.[5]- Use a column oven to maintain a consistent temperature.- Ensure the column is adequately equilibrated with the mobile phase before each run. |
| Extra peaks in the chromatogram | - Sample contamination.- Sample degradation.- Carryover from previous injections. | - Use high-purity solvents and reagents. Filter samples before injection.- Prepare fresh samples and store them appropriately (e.g., at -20°C or -80°C). Avoid repeated freeze-thaw cycles.- Implement a robust needle wash protocol in your autosampler method. |
Mass Spectrometry Analysis Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low signal intensity | - Poor ionization efficiency.- In-source fragmentation.- Sample matrix effects. | - Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Reduce the fragmentation energy in the source.- Dilute the sample or use a more effective sample clean-up method. |
| Incorrect m/z values | - Mass spectrometer not calibrated.- Incorrect charge state assignment. | - Calibrate the mass spectrometer using a known standard.- Analyze the isotopic pattern to confirm the charge state. |
| Unexpected fragment ions | - Presence of impurities or adducts.- In-source fragmentation. | - Analyze a blank to rule out contamination. Compare the fragmentation pattern with known standards or theoretical fragmentation.- Optimize source conditions to minimize unwanted fragmentation. |
Enzymatic Assay Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no enzyme activity | - Inactive enzyme.- Presence of inhibitors in the sample.- Suboptimal assay conditions (pH, temperature). | - Use a fresh batch of enzyme and verify its activity with a known substrate (e.g., NAD+).- Purify the 2'-Deoxy-NAD+ sample to remove potential inhibitors.- Optimize the assay buffer pH and incubation temperature for the specific enzyme being used. |
| High background signal | - Contamination of reagents with NADH.- Non-enzymatic reduction of the substrate. | - Prepare fresh reagents and use high-purity water.- Run a control reaction without the enzyme to assess the level of non-enzymatic signal. |
| Non-linear reaction kinetics | - Substrate depletion.- Enzyme instability.- Product inhibition. | - Reduce the enzyme concentration or the reaction time to ensure initial velocity is measured.- Check the stability of the enzyme under the assay conditions.- Dilute the sample to minimize the effect of product inhibition. |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for NAD+ and is suitable for determining the purity of 2'-Deoxy-NAD+ and detecting impurities.[5][6]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM potassium phosphate (B84403) buffer, pH 6.0.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient:
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 85% A, 15% B
-
15-20 min: Hold at 85% A, 15% B
-
20-22 min: Linear gradient back to 100% A
-
22-30 min: Re-equilibration at 100% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 2'-Deoxy-NAD+ in Mobile Phase A to a concentration of approximately 1 mg/mL.
The purity of 2'-Deoxy-NAD+ is calculated based on the area of its peak relative to the total area of all peaks in the chromatogram. The retention time of 2'-Deoxy-NAD+ is expected to be slightly different from that of NAD+ due to the change in polarity. Impurities will appear as separate peaks.
Workflow for HPLC Purity Assessment
References
- 1. An Improved Two-Dimensional HPLC Method for Endogenous 2'-Deoxy-ADPR and 2'-Deoxy-NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism Dealing with Thermal Degradation of NAD+ in the Hyperthermophilic Archaeon Thermococcus kodakarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for 2'-Deoxy-NAD+ Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-Deoxy-NAD+. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of your experiments and optimize your buffer conditions for reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with 2'-Deoxy-NAD+, providing explanations and actionable solutions in a question-and-answer format.
Q1: What is the optimal pH for storing 2'-Deoxy-NAD+ solutions and for running enzymatic assays?
A: While specific stability data for 2'-Deoxy-NAD+ is not extensively documented, we can infer optimal conditions from its close analog, NAD+. For long-term storage of NAD+ solutions, a slightly acidic to neutral pH (pH 6.0-7.5) is generally recommended to minimize degradation. However, for many enzymatic reactions involving NAD+-dependent enzymes, a slightly alkaline pH, typically between 7.5 and 8.5, is often optimal for enzyme activity.[1] It is crucial to determine the optimal pH for your specific enzyme empirically. For NAD+ and NADH, a pH of around 8.5 has been reported as optimal for minimizing the degradation of both species.[1]
Q2: My 2'-Deoxy-NAD+ dependent enzyme is showing low activity. What are the potential buffer-related causes?
A: Low enzyme activity can stem from several buffer-related factors:
-
Suboptimal pH: The pH of your buffer may not be optimal for your specific enzyme's activity. Perform a pH titration experiment to identify the ideal pH.
-
Incorrect Buffer Choice: Some buffer components can interfere with enzyme activity. For instance, phosphate (B84403) buffers have been shown to accelerate the degradation of NADH and may have similar effects on related molecules.[1] Tris and HEPES buffers are generally considered more inert and are a good starting point.[1]
-
Missing Divalent Cations: Many NAD+-dependent enzymes require divalent cations like magnesium (Mg²⁺) or manganese (Mn²⁺) as cofactors for their catalytic activity.[2][3] Ensure these are present at an optimal concentration, which typically ranges from 1-10 mM.
-
Degraded 2'-Deoxy-NAD+: Improper storage or handling can lead to the degradation of your 2'-Deoxy-NAD+ stock. Always prepare fresh working solutions from a properly stored stock.
Q3: I am observing a high background signal in my fluorescence-based assay using a 2'-Deoxy-NAD+ analog. What could be the issue?
A: A high background signal can obscure your results. Consider the following:
-
Reagent Contamination: One or more of your assay components could be contaminated with a fluorescent compound. Prepare fresh reagents and use high-purity water.
-
Light Exposure: Fluorescent probes can be sensitive to light. Protect your plate from light during incubation and reading.
-
Assay Plate Issues: Scratches or imperfections on the 96-well plate can interfere with fluorescence readings.[4] Use high-quality, non-fluorescent plates.
-
Intrinsic Fluorescence of NAD+: High concentrations of NAD+ (above 200 µM) can exhibit some intrinsic fluorescence.[5] While this is for NAD+, a similar effect might be observed with 2'-Deoxy-NAD+. Run a control with only the buffer and 2'-Deoxy-NAD+ to check for background fluorescence.
Q4: How should I store my 2'-Deoxy-NAD+ stock and working solutions?
A: Based on guidelines for NAD+, 2'-Deoxy-NAD+ should be stored as a lyophilized powder at -20°C or below for long-term stability. For solutions:
-
Stock Solutions: Prepare high-concentration stock solutions in a suitable buffer (e.g., Tris or HEPES at a neutral pH) or nuclease-free water. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Working Solutions: Prepare fresh working solutions for each experiment from your frozen stock. Keep working solutions on ice during the experiment. Aqueous solutions of NAD+ are stable for a limited time, even at 0°C.[6]
Q5: Are there any known interfering substances I should be aware of in my 2'-Deoxy-NAD+ experiments?
A: Compounds that can interfere with NAD+-dependent assays may also affect experiments with 2'-Deoxy-NAD+. These can include:
-
Nicotinamide (B372718) (NAM): As a product of many NAD+-consuming enzymes, high concentrations of NAM can cause feedback inhibition.[7]
-
Other NAD+ Metabolites: Metabolites such as NMN and NAAD could potentially compete with 2'-Deoxy-NAD+ for enzyme binding.[7]
-
Reducing Agents: Reagents like DTT, if not required for enzyme activity, can interfere with assays that measure the production of the reduced form of the cofactor.
-
Chelating Agents: EDTA can chelate the divalent cations necessary for enzyme activity.[8]
Data Presentation: Buffer Component Comparison
The choice of buffer can significantly impact the stability of NAD+ analogs. The following table summarizes the stability of NAD+ in different common buffers, which can serve as a starting point for optimizing your 2'-Deoxy-NAD+ experiments.
| Buffer System | NAD+ Stability | NADH Stability | Key Considerations |
| Tris-HCl | High | High | Generally a good choice for stability and compatibility.[1] |
| HEPES | Low | Moderate | NAD+ degrades more rapidly in HEPES compared to Tris.[1] |
| Phosphate | Moderate | Low | Can accelerate the degradation of the reduced form of the cofactor.[1] |
Experimental Protocols
General Protocol for an Enzymatic Cycling Assay
This is a generalized protocol that can be adapted for measuring the activity of enzymes utilizing 2'-Deoxy-NAD+.
Materials:
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Microplate reader
-
Your enzyme of interest
-
2'-Deoxy-NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂)
-
Enzyme cycling reagents (e.g., alcohol dehydrogenase, diaphorase)
-
Detection reagent (e.g., resazurin (B115843) for fluorescence, MTT for colorimetric)
Procedure:
-
Prepare Standards: Create a standard curve of 2'-Deoxy-NADH (the reduced form) in assay buffer.
-
Prepare Reactions: In the wells of the microplate, add your enzyme and the assay buffer.
-
Initiate Reaction: Add 2'-Deoxy-NAD+ to start the enzymatic reaction. Include controls without the enzyme and without 2'-Deoxy-NAD+.
-
Incubate: Incubate the plate at the optimal temperature for your enzyme for a set period.
-
Stop Reaction (Optional): The reaction can be stopped by adding an acid or base, depending on the stability of the product you are measuring.
-
Develop Signal: Add the enzyme cycling and detection reagents to all wells.
-
Incubate: Incubate at room temperature, protected from light, for 15-60 minutes.
-
Read Plate: Measure the absorbance or fluorescence using a microplate reader.
-
Calculate Results: Determine the concentration of the product in your samples by comparing to the standard curve.
Protocol for Assessing Buffer pH Optima
-
Prepare Buffers: Prepare a series of the same buffer (e.g., 50 mM Tris-HCl) across a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).
-
Set Up Reactions: For each pH, set up the enzymatic assay as described above.
-
Run Assay: Perform the assay and measure the enzyme activity at each pH.
-
Plot Data: Plot enzyme activity versus pH to determine the optimal pH for your enzyme.
Visualizations
Signaling Pathway of NAD+-Consuming Enzymes
Caption: Major pathways of NAD+ biosynthesis and consumption by key enzyme families.
Experimental Workflow for Troubleshooting Low Enzyme Activity
Caption: A logical workflow for troubleshooting common causes of low enzyme activity.
References
- 1. docs.nrel.gov [docs.nrel.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dehydroquinate synthase: the role of divalent metal cations and of nicotinamide adenine dinucleotide in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and mitigating assay interference from 2'-Deoxy-NAD+
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering potential assay interference from 2'-Deoxy-NAD+, an analog of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is 2'-Deoxy-NAD+ and why might it interfere with my assay?
2'-Deoxy-NAD+ is a structural analog of NAD+ where the hydroxyl group at the 2' position of the adenosine (B11128) ribose is replaced by a hydrogen. This modification can lead to assay interference through several mechanisms:
-
Enzyme Inhibition: 2'-Deoxy-NAD+ can act as a noncompetitive inhibitor of NAD+-dependent enzymes, with a reported Ki of 32 μM.[1] This inhibition can lead to an underestimation of the activity of enzymes such as dehydrogenases, sirtuins, and PARPs.
-
Alternative Substrate: It can serve as a substrate for certain enzymes, particularly those involved in ADP-ribosyl transfer reactions.[1] This can lead to the consumption of the analog and potentially generate products that interfere with signal detection.
-
Spectral Interference: Although specific data for 2'-Deoxy-NAD+ is limited, nucleotide analogs can sometimes exhibit intrinsic fluorescence or absorbance at wavelengths used for detection, leading to high background or false signals.
Q2: Which types of assays are most likely to be affected by 2'-Deoxy-NAD+ interference?
Any assay that relies on the measurement of NAD+, NADH, or the activity of NAD+-dependent enzymes could potentially be affected. These include:
-
Dehydrogenase Assays: Assays measuring the activity of enzymes like lactate (B86563) dehydrogenase or alcohol dehydrogenase that use NAD+ as a cofactor.
-
Sirtuin and PARP Activity Assays: These assays measure the activity of enzymes that consume NAD+ as a substrate.[2][3][4][5][6]
-
NAD+/NADH Quantification Assays: Both colorimetric and fluorescent assays designed to measure the concentration of NAD+ or NADH can be susceptible to interference.
-
Coupled Enzyme Assays: Assays where the activity of one enzyme is coupled to an NAD+-dependent reaction for signal generation.
Troubleshooting Guides
Problem 1: Lower than expected enzyme activity in the presence of 2'-Deoxy-NAD+
Possible Cause: 2'-Deoxy-NAD+ is acting as an inhibitor of your NAD+-dependent enzyme.
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Test a range of 2'-Deoxy-NAD+ concentrations in your assay to determine if the inhibitory effect is dose-dependent.
-
Determine the Mechanism of Inhibition: Conduct enzyme kinetic studies by varying the concentration of the natural substrate (NAD+) at fixed concentrations of 2'-Deoxy-NAD+. This will help determine if the inhibition is competitive, noncompetitive, or uncompetitive.
-
Use an Orthogonal Assay: Validate your findings using a different assay method that is less likely to be affected by the presence of 2'-Deoxy-NAD+. For example, if you are using a fluorescence-based assay, try a chromatography-based method like HPLC to measure product formation directly.
Problem 2: High background signal or unexpected signal in control wells containing 2'-Deoxy-NAD+
Possible Cause: 2'-Deoxy-NAD+ itself is contributing to the signal, or it is being converted to a product that does.
Troubleshooting Steps:
-
Measure the Spectral Properties of 2'-Deoxy-NAD+: Scan the absorbance and fluorescence spectra of 2'-Deoxy-NAD+ at the wavelengths used in your assay to check for any overlap. Remember that NADH, the reduced form, fluoresces at around 450 nm when excited at 340 nm, while NAD+ does not.[7][8][9][10]
-
Run a "No Enzyme" Control: Include a control well containing all assay components, including 2'-Deoxy-NAD+, but without the enzyme. This will help determine if the signal is enzyme-dependent.
-
Analyze Reaction Products: Use techniques like HPLC or mass spectrometry to analyze the reaction mixture and identify any potential interfering products formed from 2'-Deoxy-NAD+.
Problem 3: Inconsistent or non-reproducible results when 2'-Deoxy-NAD+ is present.
Possible Cause: The stability of 2'-Deoxy-NAD+ in your assay buffer or under your experimental conditions may be variable.
Troubleshooting Steps:
-
Evaluate Buffer Compatibility: The stability of NAD+ and its analogs can be influenced by the buffer composition and pH.[11][12][13] Test the stability of 2'-Deoxy-NAD+ in your assay buffer over the time course of your experiment. Consider using buffers known to promote NAD+ stability, such as Tris buffer.[11]
-
Assess Temperature Sensitivity: Ensure that your assay temperature is well-controlled, as temperature can affect the stability of nucleotides.[10]
-
Check for Contaminants: Ensure the purity of your 2'-Deoxy-NAD+ stock. Contaminants could lead to inconsistent results.
Data Presentation
Table 1: Potential Interference Mechanisms of 2'-Deoxy-NAD+
| Interference Mechanism | Description | Assays Potentially Affected |
| Enzyme Inhibition | 2'-Deoxy-NAD+ binds to the NAD+-dependent enzyme, reducing its catalytic activity. Can be noncompetitive.[1] | Dehydrogenase assays, Sirtuin/PARP activity assays |
| Alternative Substrate | 2'-Deoxy-NAD+ is consumed by the enzyme, leading to inaccurate measurement of natural substrate consumption or product formation. | Sirtuin/PARP activity assays, ADP-ribosylation assays |
| Spectral Interference | Intrinsic absorbance or fluorescence of 2'-Deoxy-NAD+ or its degradation products at assay wavelengths. | Fluorescence-based assays, Absorbance-based assays |
| Alteration of Assay Reagents | 2'-Deoxy-NAD+ chemically reacts with other components of the assay mixture, altering their properties. | All assay types |
Experimental Protocols
Protocol 1: Determining the Inhibitory Effect of 2'-Deoxy-NAD+ on a Dehydrogenase
This protocol describes a general method to assess the inhibitory potential of 2'-Deoxy-NAD+ on a generic NAD+-dependent dehydrogenase using a spectrophotometer.
Materials:
-
Purified dehydrogenase enzyme
-
Substrate for the dehydrogenase (e.g., lactate for lactate dehydrogenase)
-
NAD+ solution
-
2'-Deoxy-NAD+ solution
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Methodology:
-
Prepare Reagent Solutions: Prepare stock solutions of NAD+, 2'-Deoxy-NAD+, and the enzyme substrate in assay buffer.
-
Set up Assay Plate:
-
Control Wells: Add assay buffer, NAD+ (at a fixed concentration, e.g., near its Km), and the enzyme substrate.
-
Test Wells: Add assay buffer, NAD+ (same concentration as control), the enzyme substrate, and varying concentrations of 2'-Deoxy-NAD+.
-
Blank Wells: Add assay buffer and all components except the enzyme.
-
-
Initiate the Reaction: Add the dehydrogenase enzyme to all wells (except blanks) to start the reaction.
-
Monitor Absorbance: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm over time. This corresponds to the formation of NADH.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Plot the enzyme activity (initial velocity) against the concentration of 2'-Deoxy-NAD+.
-
Determine the IC50 value, which is the concentration of 2'-Deoxy-NAD+ that causes 50% inhibition of the enzyme activity.
-
Protocol 2: Validating Assay Specificity using an Orthogonal Method (HPLC)
This protocol outlines a general approach to confirm results from a primary assay (e.g., fluorescence-based) using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Reaction mixtures from your primary assay (with and without 2'-Deoxy-NAD+)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence)
-
Mobile phase appropriate for separating NAD+, NADH, and other reaction components
-
Standards for NAD+, NADH, and the expected product
Methodology:
-
Prepare Samples: Stop the enzymatic reactions from your primary assay at specific time points by adding a quenching solution (e.g., acid for NAD+, base for NADH).
-
Centrifuge and Filter: Centrifuge the samples to pellet any precipitate and filter the supernatant to remove particulates.
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Run the appropriate gradient to separate the components of interest.
-
Detect the separated components using the UV or fluorescence detector.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to the substrate and product by comparing their retention times and peak areas to the standards.
-
Compare the amount of product formed in the presence and absence of 2'-Deoxy-NAD+ to determine if the interference observed in the primary assay is due to a true effect on the enzymatic reaction.
-
Mandatory Visualizations
Caption: Workflow for Identifying Enzyme Inhibition by 2'-Deoxy-NAD+.
Caption: Potential Interactions of 2'-Deoxy-NAD+ with NAD+ Signaling Pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NAD+ and Sirtuins in Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NAD+-Dependent Family of Sirtuins in Cerebral Ischemia and Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAD+, Sirtuins and PARPs: enhancing oocyte developmental competence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crosstalk between poly(ADP-ribose) polymerase and sirtuin enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crosstalk between poly(ADP-ribose) polymerase and sirtuin enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Nicotinamide adenine dinucleotide fluorescence spectroscopy and imaging of isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Characterization of NADH fluorescence properties under one-photon excitation with respect to temperature, pH, and binding to lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.nrel.gov [docs.nrel.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle for PARP Inhibition: 2'-Deoxy-NAD+ vs. Olaparib in Cancer Cell Lines
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a cornerstone, particularly for tumors harboring deficiencies in DNA damage repair pathways. Olaparib (B1684210), a potent PARP inhibitor, has garnered significant clinical success. This guide provides a comprehensive comparison of olaparib with a substrate analog, 2'-Deoxy-NAD+, as PARP inhibitors in the context of cancer cell lines. While extensive data exists for olaparib, information on the direct application and efficacy of 2'-Deoxy-NAD+ in this setting is limited. This guide, therefore, presents a detailed analysis of olaparib, supported by experimental data, and offers a theoretical perspective on the potential of 2'-Deoxy-NAD+ as a PARP inhibitor.
Mechanism of Action: A Tale of Two Inhibitory Strategies
The primary function of PARP enzymes is to detect and signal DNA single-strand breaks (SSBs), a critical step in maintaining genomic integrity. PARP utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate to synthesize poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage.
Olaparib , a small molecule inhibitor, employs a dual mechanism to disrupt this process. Firstly, it acts as a competitive inhibitor of NAD+ at the catalytic domain of PARP enzymes, primarily PARP1 and PARP2, thereby preventing the synthesis of PAR chains.[1][2] Secondly, and perhaps more critically for its cytotoxic effect, olaparib "traps" PARP enzymes on the DNA at the site of the break.[1][2] This PARP-DNA complex is a toxic lesion that can lead to the collapse of replication forks and the formation of double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.[1][3]
2'-Deoxy-NAD+ , as an analog of the natural substrate NAD+, is presumed to act as a competitive inhibitor of PARP. By binding to the NAD+ binding site on the enzyme, it would prevent the utilization of endogenous NAD+ and thus block the synthesis of PAR. Its mechanism would primarily be one of catalytic inhibition. Whether 2'-Deoxy-NAD+ can also induce PARP trapping to the same extent as olaparib is not well-documented in the available literature.
Quantitative Comparison of Inhibitory Potency
A direct comparison of the inhibitory efficacy of 2'-Deoxy-NAD+ and olaparib in cancer cell lines is hampered by the lack of publicly available data for 2'-Deoxy-NAD+. However, extensive research has characterized the potency of olaparib across a wide range of cancer cell lines and in enzymatic assays.
Enzymatic Inhibition
The inhibitory potential of a compound against an enzyme is often quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki).
| Compound | Target | IC50 / Ki | Reference |
| Olaparib | PARP1 | IC50: 1.2 nM | [4] |
| PARP2 | IC50: 0.8 nM | [4] | |
| PARP1 | Ki: <5 nM | [5] | |
| PARP2 | Ki: <5 nM | [5] | |
| 2'-Deoxy-NAD+ | PARP1/2 | Not Available |
Cellular Potency
The half-maximal inhibitory concentration (IC50) in cellular assays reflects the compound's ability to inhibit a biological process, such as cell growth, by 50%. The potency of olaparib has been evaluated in numerous cancer cell lines.
| Cancer Type | Cell Line | Olaparib IC50 (µM) | Reference |
| Breast Cancer | MDA-MB-436 (BRCA1 mutant) | 0.01 | [6] |
| SUM1315MO2 (BRCA1 mutant) | 0.004 | [6] | |
| Ovarian Cancer | A2780 | 1.42 | [7] |
| Pancreatic Cancer | MIA PaCa-2 (BRCA1 knockout) | < 1 (estimated) | [4] |
| Ewing Sarcoma | Multiple Lines | ≤ 1.5 | |
| Medulloblastoma | Multiple Lines | ≤ 2.4 | |
| Colorectal Cancer | HCT116 | 2.799 | [4] |
| HCT15 | 4.745 | [4] | |
| SW480 | 12.42 | [4] |
Note: Data for the cellular potency of 2'-Deoxy-NAD+ as a PARP inhibitor in cancer cell lines is not currently available in the reviewed literature.
Signaling Pathways and Experimental Workflows
The inhibition of PARP by olaparib has profound effects on DNA damage response signaling pathways. The trapping of PARP-DNA complexes leads to the stalling of replication forks, which can trigger the activation of the ATR/CHK1 signaling pathway. The resulting DSBs in HR-deficient cells are not repaired, leading to genomic instability and apoptosis.
Experimental workflows to assess PARP inhibitor efficacy typically involve cell viability assays, PAR level quantification, and evaluation of DNA damage markers.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PARP inhibitor activity. Below are outlines of key experimental protocols.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.
-
Treatment: After cell adherence, treat the cells with a range of concentrations of the PARP inhibitor (e.g., olaparib) or vehicle control for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
PARP Activity Assay (ELISA-based)
-
Cell Treatment: Treat cancer cells with the PARP inhibitor at various concentrations for a defined period.
-
Induction of DNA Damage (Optional): To stimulate PARP activity, cells can be treated with a DNA-damaging agent (e.g., H₂O₂) for a short period.
-
Cell Lysis: Lyse the cells to extract cellular proteins.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
ELISA: Use a commercial PARP activity ELISA kit. This typically involves capturing PARP in the wells, allowing the PARP reaction to occur with biotinylated NAD+, and then detecting the incorporated biotin (B1667282) with a streptavidin-HRP conjugate and a colorimetric substrate.
-
Data Analysis: Measure the absorbance and calculate the percentage of PARP inhibition relative to the untreated control. Determine the IC50 value from the dose-response curve.
Immunofluorescence for DNA Damage (γH2AX Staining)
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the PARP inhibitor.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: Stain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the intensity or number of γH2AX foci per nucleus.
Conclusion
Olaparib stands as a well-characterized and clinically validated PARP inhibitor with a potent dual mechanism of action that is particularly effective in HR-deficient cancers. Its efficacy is supported by a wealth of in vitro and in vivo data. In contrast, 2'-Deoxy-NAD+, while theoretically a competitive inhibitor of PARP, lacks the comprehensive experimental data in cancer cell lines to allow for a direct and quantitative comparison with olaparib.
Future research should focus on characterizing the PARP inhibitory activity of 2'-Deoxy-NAD+ in both enzymatic and cellular assays. Determining its IC50 values in a panel of cancer cell lines, including those with and without HR deficiencies, and investigating its ability to induce PARP trapping will be crucial to understanding its potential as a therapeutic agent. For now, olaparib remains the benchmark against which novel PARP inhibitors must be compared. This guide provides the foundational information and experimental frameworks necessary for researchers to embark on such comparative studies.
References
- 1. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activated NAD+ biosynthesis pathway induces olaparib resistance in BRCA1 knockout pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of 2'-deoxy-ADPR and ADPR in TRPM2 Activation
For Researchers, Scientists, and Drug Development Professionals
The transient receptor potential melastatin 2 (TRPM2) channel, a non-selective cation channel, plays a pivotal role in various physiological and pathological processes, including immune response, insulin (B600854) secretion, and oxidative stress-induced cell death.[1][2][3] Its activation is intricately regulated by intracellular messengers, primarily adenosine (B11128) diphosphate (B83284) ribose (ADPR) and its deoxy variant, 2'-deoxy-adenosine diphosphate ribose (2'-deoxy-ADPR).[1][4] This guide provides a comprehensive comparative analysis of these two endogenous agonists in the activation of the human TRPM2 (hsTRPM2) channel, supported by experimental data and detailed methodologies.
Executive Summary
Recent studies have illuminated that 2'-deoxy-ADPR is a significantly more potent and efficient activator of the hsTRPM2 channel compared to ADPR, particularly at physiological intracellular calcium concentrations.[1][4][5] This enhanced efficacy is attributed to a higher sensitivity to the co-agonist Ca2+ and a faster activation kinetic.[1][4][5] These findings position 2'-deoxy-ADPR as a potential key signaling molecule in physiological contexts where TRPM2 is implicated.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters differentiating the activation of hsTRPM2 by 2'-deoxy-ADPR and ADPR, as determined by whole-cell patch-clamp experiments in HEK293 cells stably expressing hsTRPM2.
Table 1: Calcium Sensitivity of hsTRPM2 Activation
| Agonist (100 µM) | EC50 for Ca2+ (nM) | Fold Difference |
| ADPR | 694 ± 115 | - |
| 2'-deoxy-ADPR | 192 ± 62 | ~4x higher sensitivity |
Data represents the half-maximal effective concentration (EC50) of intracellular Ca2+ required for channel activation in the presence of a fixed concentration of the respective agonist. A lower EC50 value indicates higher sensitivity. Data sourced from Pick et al. (2024).[1][4]
Table 2: Whole-Cell Currents at Various Intracellular Ca2+ Concentrations
| [Ca2+]i (nM) | Mean Current (nA) with ADPR (100 µM) | Mean Current (nA) with 2'-deoxy-ADPR (100 µM) |
| 0 | 0.17 ± 0.04 | 3.58 ± 0.64 |
| 10 | 0.18 ± 0.06 | 2.89 ± 1.04 |
| 100 | 0.35 ± 0.06 | 4.84 ± 0.67 |
| 300 | 0.73 ± 0.01 | 16.5 ± 3.06 |
| 1000 | 14.6 ± 1.50 | 20.9 ± 3.24 |
| 10000 | 17.6 ± 2.68 | 18.2 ± 3.23 |
Currents were measured in HEK293 cells expressing hsTRPM2. Values are presented as mean ± SEM.[1][6]
Table 3: Single-Channel Properties
| Property | ADPR | 2'-deoxy-ADPR |
| Inactivation Rate (s⁻¹) | 0.037 ± 0.003 | 0.050 ± 0.003 |
| Average Open Probability (Po) | Median 0.67 | Median 0.92 |
Data indicates that 2'-deoxy-ADPR leads to a significantly higher open probability and a slower inactivation of the TRPM2 channel compared to ADPR.[7]
Signaling Pathways and Activation Mechanism
The activation of the TRPM2 channel is a multi-step process requiring the synergistic action of an adenine (B156593) nucleotide agonist and intracellular calcium. Both ADPR and 2'-deoxy-ADPR bind to the C-terminal NUDT9 homology (NUDT9H) domain of the TRPM2 protein.[1][3] This binding event, in concert with the binding of Ca2+ to sites within the channel, induces a conformational change that opens the channel pore, allowing the influx of cations, including Ca2+ and Na+.
The enhanced potency of 2'-deoxy-ADPR is linked to its ability to induce a faster channel activation and a higher sensitivity to Ca2+.[1][4][5] This suggests that the structural difference, the absence of a hydroxyl group at the 2' position of the ribose moiety, facilitates a more efficient coupling between agonist binding and channel gating.
Experimental Protocols
The primary experimental technique used to generate the comparative data is the whole-cell patch-clamp electrophysiology .
Objective: To measure the ion currents flowing through the hsTRPM2 channels in the plasma membrane of a single cell in response to the application of ADPR or 2'-deoxy-ADPR at varying intracellular Ca2+ concentrations.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPM2 (hsTRPM2).
Key Reagents and Solutions:
-
Extracellular (Bath) Solution: Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Intracellular (Pipette) Solution: Contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and varying concentrations of free Ca2+ (buffered with EGTA) ranging from 0 nM to 10 µM. The solution is supplemented with either 100 µM ADPR or 100 µM 2'-deoxy-ADPR. Adjusted to pH 7.2 with KOH.
Experimental Workflow:
-
Cell Preparation: HEK293 cells expressing hsTRPM2 are cultured on glass coverslips.
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior. The intracellular solution within the pipette dialyzes into the cell.
-
Voltage Clamp and Data Acquisition: The cell membrane potential is clamped at a holding potential (e.g., -60 mV). Currents are recorded in response to voltage ramps or steps to determine the current-voltage relationship. The development of the inward current at a negative potential signifies channel activation by the agonist present in the pipette solution.
-
Data Analysis: The peak current amplitude is measured and plotted against the intracellular Ca2+ concentration to generate concentration-response curves and determine EC50 values.
Logical Relationship of Agonist Efficacy
The superior efficacy of 2'-deoxy-ADPR can be attributed to its influence on key steps in the channel gating process. The absence of the 2'-hydroxyl group appears to optimize the interaction with the NUDT9H binding pocket, leading to a more favorable conformational state for channel opening.
References
- 1. Frontiers | 2′-deoxy-ADPR activates human TRPM2 faster than ADPR and thereby induces higher currents at physiological Ca2+ concentrations [frontiersin.org]
- 2. Architecture of the TRPM2 channel and its activation mechanism by ADP-ribose and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPM2: a multifunctional ion channel for calcium signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2′-deoxy-ADPR activates human TRPM2 faster than ADPR and thereby induces higher currents at physiological Ca2+ concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2'-deoxy-ADPR activates human TRPM2 faster than ADPR and thereby induces higher currents at physiological Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2′-Deoxyadenosine 5′-diphosphoribose is an endogenous TRPM2 superagonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2'-deoxy-ADPR and cADPR in Intracellular Calcium Mobilization
For Researchers, Scientists, and Drug Development Professionals
The precise regulation of intracellular calcium (Ca²⁺) concentrations is fundamental to a vast array of cellular processes, from neurotransmission and muscle contraction to gene expression and apoptosis. Among the key players in this intricate signaling network are the second messengers cyclic ADP-ribose (cADPR) and 2'-deoxy-adenosine diphosphate (B83284) ribose (2'-dADPR). While both are metabolites of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) and its analogues, they elicit Ca²⁺ signals through distinct pathways and protein targets. This guide provides an objective comparison of their mechanisms, efficacy, and the experimental protocols used to study their effects.
Quantitative Comparison of Mobilizing Agents
The primary distinction between cADPR and 2'-dADPR lies in their target ion channels. cADPR primarily modulates Ryanodine Receptors (RyRs) on the endoplasmic reticulum, whereas 2'-dADPR is a potent agonist for the Transient Receptor Potential Melastatin 2 (TRPM2) channel, located on both the plasma membrane and lysosomal membranes. This fundamental difference in targets means a direct comparison of EC₅₀ values for global Ca²⁺ release is context-dependent. The table below summarizes their key characteristics based on their respective primary targets.
| Feature | Cyclic ADP-ribose (cADPR) | 2'-deoxy-ADPR (2'-dADPR) |
| Primary Target | Ryanodine Receptors (RyRs)[1][2] | TRPM2 Channel[3][4] |
| Primary Ca²⁺ Source | Endoplasmic Reticulum (ER)[1] | Extracellular space, Lysosomes[1] |
| Mechanism of Action | Sensitizes RyRs to Ca²⁺, promoting Ca²⁺-induced Ca²⁺ release. May require accessory proteins like FKBP12.6.[2][5] | Direct gating of the TRPM2 channel, acting as a co-agonist with intracellular Ca²⁺.[3][6][7] |
| Potency | Active in the nanomolar to low micromolar range for RyR sensitization. | Considered a "superagonist" of TRPM2, more potent than the canonical agonist ADPR.[3][4] |
| Comparative Efficacy | Potent mobilizer of ER Ca²⁺ stores.[8] | Induces higher currents at physiological Ca²⁺ concentrations compared to ADPR by activating the TRPM2 channel faster.[3][6][7] |
| Ca²⁺ Sensitivity (EC₅₀) | N/A (sensitizes RyR to Ca²⁺) | Activates TRPM2 with an EC₅₀ of ~190 nM for its co-agonist Ca²⁺, which is approximately 4-fold lower than ADPR (~690 nM).[3][6][7] |
Signaling Pathways and Mechanisms
The synthesis and action of cADPR and 2'-dADPR involve distinct enzymatic pathways and lead to the activation of different Ca²⁺ channels.
cADPR Signaling Pathway
Cyclic ADP-ribose is synthesized from NAD⁺ by the enzyme CD38 (an ADP-ribosyl cyclase).[2][5] Extracellular stimuli can trigger this synthesis, establishing cADPR as a crucial second messenger.[5] Once produced, cADPR binds to and sensitizes Ryanodine Receptors on the endoplasmic reticulum membrane. This sensitization lowers the threshold for Ca²⁺-induced Ca²⁺ release (CICR), leading to the mobilization of Ca²⁺ from the ER into the cytosol. This pathway is integral to processes in various cell types, including smooth muscle and neuronal cells.[5][9]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | 2′-deoxy-ADPR activates human TRPM2 faster than ADPR and thereby induces higher currents at physiological Ca2+ concentrations [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Roles and mechanisms of the CD38/cyclic adenosine diphosphate ribose/Ca2+ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2'-deoxy-ADPR activates human TRPM2 faster than ADPR and thereby induces higher currents at physiological Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2′-deoxy-ADPR activates human TRPM2 faster than ADPR and thereby induces higher currents at physiological Ca2+ concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
The "Silent" Control: Utilizing 2'-Deoxy-NAD+ in Sirtuin Activity Assays
A Comparative Guide for Researchers
In the intricate world of cellular regulation, sirtuins have emerged as key players, acting as NAD+-dependent protein deacylases that govern a wide array of physiological processes, from metabolism and DNA repair to aging. The study of these enzymes relies on robust and well-controlled in vitro activity assays. A critical component of such assays is the inclusion of appropriate negative controls to ensure that the observed activity is indeed sirtuin-dependent. This guide provides a comprehensive comparison of 2'-Deoxy-NAD+ as a negative control in sirtuin activity assays, supported by its mechanistic basis, and contrasts it with other common inhibitory agents.
The Mechanism of Sirtuin Deacetylation and the Role of the 2'-Hydroxyl Group
Sirtuins catalyze the removal of acetyl groups from lysine (B10760008) residues on substrate proteins in a reaction that is tightly coupled to the hydrolysis of NAD+. The reaction proceeds through a multi-step mechanism that critically involves the 2'-hydroxyl group of the NAD+ ribose moiety. This hydroxyl group initiates a nucleophilic attack on a key intermediate, leading to the formation of O-acetyl-ADP-ribose and the release of the deacetylated substrate and nicotinamide (B372718).
The indispensable role of the 2'-hydroxyl group forms the basis for the use of 2'-Deoxy-NAD+ as an effective negative control. By lacking this crucial functional group, 2'-Deoxy-NAD+ can bind to the sirtuin active site but cannot participate in the catalytic steps required for deacetylation. This effectively arrests the reaction, making it an ideal tool to differentiate true sirtuin activity from background noise or artifacts in an assay.[1] While a direct nucleophilic attack by the acetyl-lysine oxygen on the anomeric carbon of the nicotinamide ribose has been proposed, the requirement of the 2'-OH for the completion of the deacetylation chemistry under normal enzymatic conditions is well-established.[1]
Comparative Analysis of Negative Controls
While 2'-Deoxy-NAD+ serves as an excellent mechanistic negative control, other inhibitors are also commonly used in sirtuin assays. A comparison with these alternatives highlights the unique advantages of using a catalytically inert cofactor analog.
| Negative Control | Mechanism of Action | Advantages | Disadvantages |
| 2'-Deoxy-NAD+ | Binds to the NAD+ pocket but lacks the 2'-hydroxyl group necessary for the deacetylation reaction, acting as a competitive inhibitor. | - Mechanistically specific for the NAD+-dependent reaction. - Does not interfere with other components of the assay. | - Specific IC50 values for all sirtuin isoforms are not widely published. |
| Nicotinamide (NAM) | A product of the sirtuin reaction that acts as a non-competitive or product inhibitor by binding to a conserved pocket adjacent to the NAD+ binding site.[2] | - Well-characterized inhibitor with known IC50 values for many sirtuins. - Physiologically relevant inhibitor. | - Inhibition can be influenced by the substrate used.[3] - As a product, its inhibitory effect can be complex. |
| NADH | The reduced form of NAD+ which can act as a competitive inhibitor, though with much lower affinity than NAD+. | - Physiologically relevant molecule. | - Weak inhibitor with IC50 values in the millimolar range, often outside the physiological concentration range.[4] - Can interfere with fluorescence-based assays due to its own fluorescence.[5] |
| Suramin | A polysulfonated naphthylurea that acts as a potent, non-specific inhibitor of many NAD+-binding enzymes, including sirtuins. | - Potent inhibitor. | - Lacks specificity for sirtuins and can inhibit other enzymes in the assay. |
| No Enzyme Control | Omission of the sirtuin enzyme from the reaction mixture. | - Simple and effective way to measure background signal. | - Does not control for non-specific interactions of the enzyme with other assay components. |
| No Substrate Control | Omission of the acetylated peptide or protein substrate from the reaction mixture. | - Controls for any NADase activity of the sirtuin that is independent of the substrate. | - Does not provide information about the inhibition of the deacetylation reaction itself. |
Quantitative Comparison of Sirtuin Inhibitors
| Sirtuin Isoform | Nicotinamide IC50 (µM) |
| SIRT1 | 30 - 200 |
| SIRT2 | 30 - 200 |
| SIRT3 | 30 - 200 |
| SIRT5 | 30 - 200 |
| SIRT6 | 30 - 200 |
Note: IC50 values can vary depending on the specific substrate and assay conditions used.
Experimental Protocols
Below are detailed methodologies for a typical in vitro sirtuin activity assay, incorporating the use of 2'-Deoxy-NAD+ as a negative control. This protocol is based on a common fluorescence-based assay format.
Materials and Reagents
-
Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, or SIRT3)
-
Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine and a fluorescent reporter group)
-
NAD+
-
2'-Deoxy-NAD+
-
Nicotinamide (as a positive control for inhibition)
-
Sirtuin assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)
-
96-well black microplate
-
Fluorescence microplate reader
Experimental Procedure
-
Preparation of Reagents:
-
Prepare stock solutions of NAD+, 2'-Deoxy-NAD+, and nicotinamide in sirtuin assay buffer.
-
Dilute the recombinant sirtuin enzyme and the fluorogenic substrate to the desired working concentrations in assay buffer. The optimal concentrations should be determined empirically but typically range from 1-10 µM for the substrate and 10-100 nM for the enzyme.
-
-
Assay Setup:
-
In a 96-well black microplate, set up the following reactions in triplicate:
-
Positive Control (Sirtuin Activity): Sirtuin enzyme + Fluorogenic substrate + NAD+
-
Negative Control (2'-Deoxy-NAD+): Sirtuin enzyme + Fluorogenic substrate + 2'-Deoxy-NAD+
-
Negative Control (No NAD+): Sirtuin enzyme + Fluorogenic substrate
-
Negative Control (Inhibitor): Sirtuin enzyme + Fluorogenic substrate + NAD+ + Nicotinamide
-
Blank (No Enzyme): Fluorogenic substrate + NAD+
-
-
The final volume in each well should be the same (e.g., 50 µL).
-
-
Reaction Incubation:
-
Incubate the plate at 37°C for a predetermined amount of time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Development:
-
Add the developer solution to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 10-15 minutes to allow for the cleavage of the deacetylated substrate.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all other readings.
-
The activity in the presence of 2'-Deoxy-NAD+ should be comparable to the "No NAD+" control and significantly lower than the positive control, confirming that the observed activity is NAD+-dependent.
-
Calculate the percentage of inhibition for nicotinamide and any test compounds.
-
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate the sirtuin reaction mechanism, the experimental workflow, and a relevant signaling pathway.
References
- 1. Sirtuin Chemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of NAD(+) in the deacetylase activity of the SIR2-like proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic control by sirtuins and other enzymes that sense NAD+, NADH, or their ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the Sensitivity of NAD+-dependent Sirtuin Deacylation Activities to NADH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Substrate Efficiency: 2'-Deoxy-NAD+ versus NAD+ for the Ectoenzyme CD38
For researchers, scientists, and drug development professionals, understanding the substrate specificity of enzymes is paramount. This guide provides a detailed comparison of the substrate efficiency of the natural substrate nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and its analog, 2'-Deoxy-NAD+, for the enzyme CD38, a key regulator of cellular NAD+ levels.
CD38 is a multifunctional ectoenzyme that plays a critical role in calcium signaling and NAD+ metabolism.[1][2][3] Its primary enzymatic activity is the hydrolysis of NAD+ to adenosine (B11128) diphosphate-ribose (ADPR) and nicotinamide.[2][4] Given the increasing interest in modulating CD38 activity for therapeutic purposes, particularly in the context of aging and metabolic diseases, a thorough understanding of how modifications to the NAD+ molecule affect its interaction with CD38 is essential.[4][5]
This guide summarizes the available experimental data on the kinetic parameters of CD38 with both NAD+ and a close analog of 2'-Deoxy-NAD+, 2'-deoxy-2'-aminoribo-NAD+. Due to the limited availability of direct kinetic data for 2'-Deoxy-NAD+, the 2'-deoxy-2'-amino analog serves as a valuable proxy for understanding the impact of modification at the 2'-position of the ribose moiety.
Quantitative Comparison of Kinetic Parameters
The following table summarizes the kinetic parameters for the hydrolysis of NAD+ and 2'-deoxy-2'-aminoribo-NAD+ by CD38. It is important to note that the data for the two substrates are from different studies and experimental conditions, which should be considered when making a direct comparison.
| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Experimental Conditions |
| NAD+ | Human Recombinant CD38 | 18 | 5.6 | 3.1 x 105 | pH 7.2, 37°C |
| 2'-deoxy-2'-aminoribo-NAD+ | Bovine Spleen CD38 | 5 | 1.04 | 2.08 x 105 | pH 7.5 (HEPES), 37°C |
Key Observations
From the available data, 2'-deoxy-2'-aminoribo-NAD+ appears to be a substrate for CD38, albeit with a lower turnover rate (kcat) compared to the natural substrate, NAD+. The Michaelis constant (Km) for the 2'-deoxy analog is lower than that reported for NAD+, suggesting it may have a higher binding affinity for the enzyme under the tested conditions. However, the overall catalytic efficiency (kcat/Km) for the hydrolysis of the 2'-deoxy analog is slightly lower than that of NAD+.
Signaling Pathway of CD38-mediated NAD+ Metabolism
The following diagram illustrates the primary enzymatic reactions catalyzed by CD38, showcasing its hydrolase and cyclase activities on its natural substrate, NAD+.
Caption: CD38 primarily hydrolyzes NAD+ to ADPR and nicotinamide, with a minor cyclase activity producing cADPR, a calcium-mobilizing second messenger.
Experimental Protocols
A detailed methodology for determining the kinetic parameters of CD38 activity is crucial for reproducible and comparable results. The following outlines a general experimental protocol based on High-Performance Liquid Chromatography (HPLC), a common method for monitoring the enzymatic reaction.
Protocol: Determination of CD38 Kinetic Parameters using HPLC
1. Reagents and Materials:
-
Recombinant CD38 enzyme
-
NAD+ or 2'-Deoxy-NAD+ substrate of high purity
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., perchloric acid)
-
Neutralizing solution (e.g., potassium carbonate)
-
HPLC system with a UV detector and a suitable column (e.g., C18 reverse-phase)
-
Mobile phase for HPLC (e.g., phosphate (B84403) buffer with an organic modifier like methanol (B129727) or acetonitrile)
2. Experimental Workflow Diagram:
Caption: A typical workflow for determining CD38 kinetic parameters using an HPLC-based assay.
3. Detailed Procedure:
-
Enzyme Preparation: Dilute the stock solution of recombinant CD38 to the desired final concentration in pre-warmed assay buffer immediately before initiating the reaction.
-
Substrate Preparation: Prepare a series of substrate (NAD+ or 2'-Deoxy-NAD+) concentrations in the assay buffer.
-
Enzymatic Reaction:
-
Pre-incubate the substrate solutions at 37°C.
-
Initiate the reaction by adding the diluted CD38 enzyme to each substrate concentration.
-
Incubate the reaction mixtures at 37°C.
-
At specific time intervals, withdraw aliquots of the reaction mixture and immediately stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
-
Sample Preparation for HPLC:
-
Neutralize the quenched samples with a suitable buffer (e.g., potassium carbonate).
-
Centrifuge the samples to remove any precipitate.
-
Filter the supernatant before injecting it into the HPLC system.
-
-
HPLC Analysis:
-
Separate the substrate and the product (ADPR or 2'-deoxy-ADPR) using a suitable HPLC method.
-
Monitor the elution profile at an appropriate UV wavelength (e.g., 260 nm).
-
-
Data Analysis:
-
Quantify the amount of product formed at each substrate concentration and time point by integrating the peak areas from the HPLC chromatograms and comparing them to a standard curve.
-
Determine the initial reaction velocities (v₀) for each substrate concentration.
-
Fit the initial velocity data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.
-
Calculate the turnover number (kcat) from Vmax and the enzyme concentration.
-
The catalytic efficiency is then calculated as the kcat/Km ratio.
-
Conclusion
The available data suggests that modifications at the 2'-position of the ribose in NAD+ can impact its interaction with CD38. While the 2'-deoxy-2'-amino analog shows a reasonable affinity for the enzyme, its turnover rate is reduced compared to NAD+. This indicates that the 2'-hydroxyl group of the ribose moiety likely plays a role in the catalytic mechanism of CD38.
For researchers developing CD38 inhibitors or novel NAD+ analogs for therapeutic applications, these findings underscore the importance of considering the structural requirements of the CD38 active site. Further studies with 2'-Deoxy-NAD+ under identical experimental conditions as NAD+ are warranted to provide a more definitive comparison of their substrate efficiencies. The detailed experimental protocol provided in this guide offers a robust framework for conducting such comparative kinetic analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of PARP Inhibition: A Comparative Analysis of 2'-Deoxy-NAD+
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular signaling and DNA repair, the pursuit of specific and potent enzyme inhibitors is paramount for advancing therapeutic strategies. This guide provides a comprehensive comparison of 2'-Deoxy-NAD+, a putative PARP inhibitor, with established alternatives, offering researchers, scientists, and drug development professionals a critical evaluation supported by experimental data and detailed protocols.
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair and the maintenance of genomic stability. Their dysregulation is implicated in various diseases, most notably cancer. The development of PARP inhibitors has revolutionized the treatment of certain cancers, particularly those with deficiencies in homologous recombination repair pathways, such as BRCA-mutated tumors. This has spurred the exploration of novel inhibitory molecules with improved specificity and efficacy.
This comparative guide delves into the validation of 2'-Deoxy-NAD+ as a specific PARP inhibitor, a critical step in its potential journey from a research molecule to a therapeutic candidate. We present a head-to-head comparison with well-characterized PARP inhibitors, summarizing key performance indicators in a clear, tabular format for ease of assessment.
Quantitative Comparison of PARP Inhibitors
A direct comparison of the inhibitory potential of 2'-Deoxy-NAD+ against other known PARP inhibitors is essential for its validation. The following table summarizes the half-maximal inhibitory concentrations (IC50) for PARP-1, the most abundant and well-studied member of the PARP family.
| Inhibitor | PARP-1 IC50 (nM) | Specificity Notes |
| 2'-Deoxy-NAD+ | Data Not Available | Putative competitive inhibitor, specificity profile under investigation. |
| Olaparib | 1-5 | Inhibits PARP1 and PARP2. |
| Rucaparib | 1.4-7.1 | Potent inhibitor of PARP1, PARP2, and PARP3. |
| Niraparib | 2-4 | Highly selective for PARP1 and PARP2. |
| Talazoparib | 0.57-1.2 | Potent inhibitor of PARP1 and PARP2, known for its PARP-trapping ability. |
| Veliparib | 2.9-5.2 | Inhibits PARP1 and PARP2, considered a weaker PARP trapper. |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols for Validation
The validation of a novel PARP inhibitor like 2'-Deoxy-NAD+ relies on a series of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.
PARP Activity Assay (Colorimetric)
This assay quantifies the activity of PARP enzymes by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
2'-Deoxy-NAD+ and other PARP inhibitors
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat a 96-well plate with histones and incubate overnight at 4°C. Wash the plate with wash buffer.
-
Reaction Setup: In each well, add the reaction buffer containing activated DNA.
-
Inhibitor Addition: Add varying concentrations of 2'-Deoxy-NAD+ or other PARP inhibitors to the wells. Include a no-inhibitor control.
-
Enzyme and Substrate Addition: Add recombinant PARP-1 enzyme to each well, followed by biotinylated NAD+ to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 1 hour.
-
Signal Development: Wash the plate and add TMB substrate. Allow the color to develop.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percentage of PARP inhibition for each inhibitor concentration and determine the IC50 value.
Western Blot for PARP Activity in Cells
This method assesses the level of poly(ADP-ribosyl)ation (PARylation) in cells treated with a PARP inhibitor, providing a measure of its in-cell efficacy.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
DNA damaging agent (e.g., hydrogen peroxide or MMS)
-
2'-Deoxy-NAD+ and other PARP inhibitors
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus
-
PVDF membrane
-
Primary antibodies (anti-PAR, anti-PARP-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with the DNA damaging agent to induce PARP activity. Concurrently, treat cells with different concentrations of 2'-Deoxy-NAD+ or other inhibitors.
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against PAR to detect PARylation. Subsequently, probe for total PARP-1 and a loading control like β-actin.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the reduction in PARylation in inhibitor-treated cells compared to the control.
Visualizing the Mechanism of Action
To understand the role of PARP inhibitors in the context of cellular DNA repair pathways, a visual representation is invaluable.
Caption: Mechanism of PARP-1 activation and inhibition in DNA repair.
The diagram above illustrates the canonical PARP-1 signaling pathway in response to DNA single-strand breaks. Upon activation, PARP-1 catalyzes the formation of poly(ADP-ribose) chains, which recruit other DNA repair factors to the site of damage. PARP inhibitors, such as the putative 2'-Deoxy-NAD+, act by competing with the native substrate NAD+, thereby preventing PARylation. In cells with deficient homologous recombination (HR), the accumulation of unrepaired single-strand breaks leads to the formation of double-strand breaks during DNA replication, ultimately resulting in cell death through a mechanism known as synthetic lethality.
Experimental Workflow for Inhibitor Validation
The process of validating a novel PARP inhibitor involves a systematic and multi-faceted approach.
Caption: A streamlined workflow for the validation of a novel PARP inhibitor.
This workflow outlines the essential steps for the comprehensive evaluation of a potential PARP inhibitor. The process begins with initial in vitro biochemical assays to determine its inhibitory potency. Promising candidates then progress to cell-based assays to assess their activity in a biological context. Subsequent studies are crucial to determine the inhibitor's specificity for different PARP family members and to elucidate its precise mechanism of action. Finally, in vivo studies in animal models are necessary to evaluate both the efficacy and potential toxicity of the compound before it can be considered a validated inhibitor.
Conclusion
The validation of 2'-Deoxy-NAD+ as a specific PARP inhibitor is an ongoing area of research. While its structural similarity to NAD+ suggests a competitive inhibitory mechanism, rigorous experimental data is required to substantiate this claim and to fully characterize its potency and specificity in comparison to established PARP inhibitors. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to undertake such validation studies. As the field of PARP inhibition continues to evolve, the discovery and characterization of novel inhibitors like 2'-Deoxy-NAD+ will be instrumental in developing next-generation therapies for a range of diseases.
Assessing the Specificity of 2'-Deoxy-NAD+ for PARP Isoforms: A Comparative Guide
The PARP family of enzymes, comprising 17 members, utilizes nicotinamide (B372718) adenine (B156593) dinucleeotide (NAD+) as a substrate to catalyze the transfer of ADP-ribose units onto target proteins, a post-translational modification known as ADP-ribosylation.[1] This process is integral to a multitude of cellular functions, including DNA repair, genome stability, and cell death pathways.[1] Given the diverse roles of PARP isoforms, developing isoform-specific inhibitors or substrates is a key objective in drug discovery to minimize off-target effects.
This guide details the methodologies for key biochemical assays that can be employed to determine the kinetic parameters and inhibitory potential of 2'-Deoxy-NAD+ against different PARP isoforms. Furthermore, it provides visual diagrams to illustrate the PARP signaling pathway and a general workflow for evaluating the specificity of NAD+ analogs.
Comparative Analysis of 2'-Deoxy-NAD+ Activity Across PARP Isoforms
A direct quantitative comparison of the enzymatic activity of 2'-Deoxy-NAD+ across various PARP isoforms requires empirical determination. The following table provides a template for summarizing key kinetic parameters (Km and kcat) or the half-maximal inhibitory concentration (IC50) for 2'-Deoxy-NAD+ with different PARP family members. Researchers can populate this table with their own experimental data to build a comprehensive specificity profile.
| PARP Isoform | Apparent Km (µM) for 2'-Deoxy-NAD+ | Apparent kcat (s-1) | kcat/Km (M-1s-1) | IC50 (µM) of 2'-Deoxy-NAD+ | Assay Method(s) | Reference |
| PARP1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | e.g., Colorimetric, Fluorometric | (Internal Data) |
| PARP2 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | e.g., Colorimetric, Fluorometric | (Internal Data) |
| TNKS1 (PARP5a) | Data to be determined | Data to be determined | Data to be determined | Data to be determined | e.g., ELISA-based | (Internal Data) |
| TNKS2 (PARP5b) | Data to be determined | Data to be determined | Data to be determined | Data to be determined | e.g., ELISA-based | (Internal Data) |
| Other PARPs | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Various | (Internal Data) |
Experimental Protocols
To generate the data for the table above, a variety of well-established PARP activity assays can be adapted to use 2'-Deoxy-NAD+ as a substrate or potential inhibitor. The choice of assay will depend on the specific PARP isoform and the experimental question.
Universal Colorimetric PARP Activity Assay
This assay measures the incorporation of biotinylated ADP-ribose from a biotin-labeled NAD+ analog onto histone proteins, which are coated on a microplate. The incorporated biotin (B1667282) is then detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate. To assess 2'-Deoxy-NAD+, it can be used as a competitor to the biotinylated NAD+ to determine its inhibitory potential (IC50).
Protocol:
-
Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding sites.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing activated DNA (for DNA-dependent PARPs like PARP1 and PARP2), the PARP enzyme of interest, and biotinylated NAD+.
-
Compound Addition: Add varying concentrations of 2'-Deoxy-NAD+ to the wells. Include a control with no 2'-Deoxy-NAD+.
-
Incubation: Incubate the plate to allow the PARP reaction to proceed.
-
Detection: Wash the plate to remove unincorporated reagents. Add streptavidin-HRP to the wells and incubate.
-
Signal Generation: After another wash step, add a colorimetric HRP substrate. Stop the reaction and measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition of PARP activity at each concentration of 2'-Deoxy-NAD+ and determine the IC50 value.
Fluorometric PARP Activity Assay
This homogeneous assay measures the production of nicotinamide, a byproduct of the PARP-catalyzed cleavage of NAD+. The nicotinamide is then converted into a fluorescent product by a coupled enzymatic reaction. This assay allows for the use of native NAD+ or unlabeled NAD+ analogs like 2'-Deoxy-NAD+ as a direct substrate.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the PARP enzyme, activated DNA (if required), the protein/peptide acceptor substrate, and varying concentrations of 2'-Deoxy-NAD+.
-
Enzyme Coupling: Add a recombinant nicotinamidase enzyme to the reaction mixture.
-
Incubation: Incubate the mixture to allow for both the PARP-catalyzed reaction and the conversion of the resulting nicotinamide.
-
Signal Development: Add a developer reagent that reacts with the product of the nicotinamidase reaction to generate a fluorescent signal.
-
Measurement: Read the fluorescence using a fluorescent plate reader.
-
Data Analysis: Determine the kinetic parameters (Km and kcat) by measuring the initial reaction rates at different concentrations of 2'-Deoxy-NAD+.
Visualizing PARP Signaling and Experimental Workflow
PARP Activation and Signaling Pathway
The following diagram illustrates the central role of PARP1 in the DNA damage response, a pathway that is fundamental to its biological function and a common context for studying PARP activity.
Caption: PARP1 activation in response to DNA damage.
Experimental Workflow for Assessing NAD+ Analog Specificity
The following diagram outlines a general workflow for characterizing the specificity of a novel NAD+ analog, such as 2'-Deoxy-NAD+, for different PARP isoforms.
References
A Comparative Analysis of Carbocyclic NAD+ Analogs and 2'-Deoxy-NAD+ for Researchers and Drug Development Professionals
A deep dive into the biochemical and enzymatic properties of two key classes of NAD+ analogs, carbocyclic NAD+ analogs and 2'-Deoxy-NAD+, reveals distinct profiles that researchers can leverage for the targeted study of NAD+-dependent enzymes. This guide provides a comparative overview of their performance, supported by experimental data, to aid in the selection of the most appropriate tool for specific research applications.
This comparison guide outlines the synthesis, stability, and enzymatic interactions of carbocyclic NAD+ analogs and 2'-Deoxy-NAD+. The information is tailored for researchers, scientists, and drug development professionals working with NAD+-dependent enzymes such as sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/NAD glycohydrolases.
At a Glance: Key Differences and Applications
| Feature | Carbocyclic NAD+ Analogs | 2'-Deoxy-NAD+ |
| Structural Modification | Ribose of the nicotinamide (B372718) moiety is replaced by a carbocyclic ring (e.g., cyclopentane). | 2'-hydroxyl group on the ribose of the adenosine (B11128) moiety is removed. |
| Primary Application | Potent inhibitors of NAD glycohydrolases (e.g., CD38).[1] | Primarily used as an inhibitor of poly(ADP-ribose) polymerases (PARPs). |
| Stability | Generally more stable due to the absence of the glycosidic bond susceptible to cleavage.[2][3] | Stability is comparable to native NAD+, but the lack of the 2'-hydroxyl can affect binding to some enzymes. |
| Enzyme Specificity | Diastereomers can exhibit different specificities and potencies. For example, pseudocarba-NAD is a potent inhibitor of human CD38, while carba-NAD is a poor inhibitor.[1][4] | Can act as a non-competitive inhibitor of PARP activity. |
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for the interaction of carbocyclic NAD+ analogs and 2'-Deoxy-NAD+ with key NAD+-dependent enzymes. It is important to note that the data is collated from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Inhibition Constants (Ki) of Carbocyclic NAD+ Analogs
| Analog | Target Enzyme | Species | Ki (μM) | Inhibition Type |
| Pseudocarba-NAD | CD38 (recombinant extracellular domain) | Human | 148 | Competitive[1] |
| Pseudocarba-NAD | CD38 (native, on Jurkat cells) | Human | 180 | Competitive[1] |
| Pseudocarba-NAD | NAD Glycohydrolase | Dog Spleen | Kis = 47, Kii = 198 | Non-competitive[1] |
| Pseudocarba-NAD | NAD Glycohydrolase | Bungarus fasciatus venom | 35 | Competitive[4] |
| Pseudocarba-NAD | NAD Glycohydrolase (insoluble) | Cow Brain | 6.7 | Competitive[4] |
| Pseudocarba-NAD | NAD Glycohydrolase (insoluble) | Sheep Brain | 31 | Competitive[4] |
| Carba-NAD | NAD Glycohydrolase | Bungarus fasciatus venom | Poor inhibitor | -[4] |
Table 2: Kinetic Parameters of 2'-Deoxy-NAD+
| Enzyme | Species | Parameter | Value | Notes |
| Poly(ADP-ribose) Polymerase (PARP) | Calf Thymus | Inhibition | Potent non-competitive inhibitor | - |
Structural and Mechanistic Insights
Carbocyclic NAD+ analogs are characterized by the replacement of the ribose sugar of the nicotinamide mononucleotide (NMN) moiety with a carbocyclic ring, typically a cyclopentane.[2] This modification renders the molecule resistant to cleavage by NAD glycohydrolases, which target the glycosidic bond between nicotinamide and ribose.[2] The stereochemistry of the carbocyclic ring is crucial for activity, with different diastereomers exhibiting distinct inhibitory profiles.[1][4]
2'-Deoxy-NAD+ is a more subtle modification where the hydroxyl group at the 2' position of the adenosine ribose is removed. This modification can impact the binding affinity of the analog to certain enzymes that form hydrogen bonds with the 2'-hydroxyl group. Its primary reported role is as a potent non-competitive inhibitor of PARP.
Mandatory Visualizations
Signaling Pathway: NAD+ Metabolism and Enzyme Interactions
Caption: NAD+ metabolism and points of inhibition by carbocyclic and 2'-deoxy analogs.
Experimental Workflow: Sirtuin Activity Assay
Caption: A generalized workflow for determining sirtuin activity and inhibition.
Experimental Protocols
Protocol 1: Synthesis of Carbocyclic NAD+ Analog
This protocol is a summarized adaptation from the literature for the chemical synthesis of carba-NAD.[2]
Materials:
-
(±)-4β-amino-2α,3α-dihydroxy-1β-cyclopentanemethanol
-
Nicotinamide
-
Phosphorus oxychloride
-
Adenosine 5'-monophosphate (AMP)
-
Anhydrous pyridine
-
Dowex ion-exchange resin
Methodology:
-
Synthesis of Carbocyclic Nicotinamide Mononucleotide (carba-NMN):
-
The synthesis begins with the reaction of (±)-4β-amino-2α,3α-dihydroxy-1β-cyclopentanemethanol with a protected nicotinamide derivative to introduce the pyridinium (B92312) ring.
-
The resulting carbocyclic nucleoside analog is then selectively phosphorylated at the 5'-position using phosphorus oxychloride.
-
The product, carba-NMN, is purified by ion-exchange chromatography.
-
-
Coupling of carba-NMN with AMP:
-
Racemic carba-NMN is coupled with adenosine 5'-monophosphate (AMP) using a condensing agent such as dicyclohexylcarbodiimide (DCC) in anhydrous pyridine.
-
This reaction yields a mixture of two diastereomeric carba-NAD analogs.
-
-
Purification:
-
The diastereomers are separated by chromatography on a Dowex ion-exchange resin column.
-
The purified diastereomers are characterized by NMR and mass spectrometry.
-
Protocol 2: Enzymatic Synthesis of 2'-Deoxy-NAD+
This protocol describes the enzymatic synthesis of 2'-dNAD+.[5]
Materials:
-
2'-Deoxyadenosine 5'-triphosphate (dATP)
-
Nicotinamide mononucleotide (NMN)
-
NAD+ pyrophosphorylase (NMNAT)
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
HPLC system for purification
Methodology:
-
Enzymatic Reaction:
-
In a reaction vessel, combine dATP and NMN in the reaction buffer.
-
Initiate the reaction by adding NAD+ pyrophosphorylase (NMNAT).
-
Incubate the reaction mixture at 37°C for a sufficient period to allow for the conversion of the substrates to 2'-dNAD+.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by HPLC.
-
-
Purification:
-
Once the reaction is complete, the 2'-dNAD+ product is purified from the reaction mixture using preparative HPLC.
-
The fractions containing 2'-dNAD+ are collected, pooled, and lyophilized.
-
The purity and identity of the final product are confirmed by analytical HPLC, NMR, and mass spectrometry.
-
Protocol 3: Sirtuin Activity Assay
This protocol can be adapted to test the inhibitory potential of both carbocyclic NAD+ analogs and 2'-Deoxy-NAD+ against sirtuins.[6][7]
Materials:
-
Recombinant human sirtuin (e.g., SIRT1, SIRT2, or SIRT3)
-
Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)
-
NAD+
-
Carbocyclic NAD+ analog or 2'-Deoxy-NAD+
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing NaCl and a reducing agent like DTT)
-
Developer solution (containing a deacetylase-dependent protease)
-
96-well black microplate
-
Fluorescence plate reader
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the NAD+ analog in the assay buffer.
-
Prepare serial dilutions of the NAD+ analog to be tested.
-
Prepare solutions of the sirtuin enzyme, the fluorogenic peptide substrate, and NAD+ at the desired concentrations in the assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well black microplate, add the assay buffer, the sirtuin enzyme, and the NAD+ analog at various concentrations.
-
Include control wells with NAD+ only (positive control) and without any NAD+ or analog (negative control).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the fluorogenic peptide substrate to all wells.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Detection:
-
Stop the enzymatic reaction by adding the developer solution to each well. The developer contains a protease that will cleave the deacetylated substrate, releasing the fluorophore.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the negative control wells) from all readings.
-
Calculate the percentage of inhibition for each concentration of the NAD+ analog compared to the positive control (NAD+ only).
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. For Ki determination, experiments should be performed at varying substrate and NAD+ concentrations.
-
Conclusion
Carbocyclic NAD+ analogs and 2'-Deoxy-NAD+ represent valuable chemical tools for probing the function of NAD+-dependent enzymes. Their distinct structural modifications confer different stability profiles and enzyme specificities. Carbocyclic NAD+ analogs, particularly the pseudocarba-diastereomer, have demonstrated potent and specific inhibition of CD38, making them excellent probes for studying the roles of this enzyme in calcium signaling and NAD+ metabolism. In contrast, 2'-Deoxy-NAD+ has been identified as a potent inhibitor of PARP, offering a tool to investigate the processes of DNA repair and cell death.
The choice between these analogs will depend on the specific research question and the target enzyme. The provided data and protocols offer a starting point for researchers to design and execute experiments aimed at elucidating the complex roles of NAD+-dependent enzymes in health and disease. Further research is warranted to expand the quantitative data for these analogs against a broader range of enzymes, particularly sirtuins, to enable a more comprehensive comparative analysis.
References
- 1. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. An Efficient Chemical and Enzymatic Synthesis of Nicotinamide Adenine Dinucleotide (NAD+) | Whitesides Research Group [gmwgroup.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Differential Landscape of 2'-Deoxy-NAD+ and NAD+ in Redox-Based Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced differences between NAD+ and its analog, 2'-Deoxy-NAD+, is critical for the accurate design and interpretation of redox-based assays. This guide provides an objective comparison of their performance, supported by available data, and details the experimental context in which these differences are most pronounced.
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in a vast array of redox reactions and as a substrate for key signaling enzymes. The structural analog, 2'-Deoxy-NAD+, which lacks a hydroxyl group at the 2' position of the adenosine (B11128) ribose, presents a valuable tool for dissecting the mechanisms of NAD+-dependent enzymes. However, this subtle structural modification leads to significant functional differences, impacting its efficacy as a substrate and its role in cellular signaling pathways.
Biochemical Properties and Performance in Redox Assays
The primary role of NAD+ in redox assays is to act as an electron acceptor, being reduced to NADH by dehydrogenases. The 2'-hydroxyl group of the adenosine ribose in NAD+ is not directly involved in the hydride transfer at the nicotinamide ring. However, its absence in 2'-Deoxy-NAD+ can significantly alter the binding affinity and catalytic efficiency of many dehydrogenases. This is due to the intricate network of hydrogen bonds that often stabilize the coenzyme within the active site of the enzyme.
While direct, comprehensive comparative studies detailing the kinetic parameters of a wide range of dehydrogenases with 2'-Deoxy-NAD+ are not abundantly available in the public domain, the existing literature on NAD+ analogs suggests that modifications to the ribose moiety can have substantial effects on enzyme kinetics. For instance, studies with various NAD+ analogs have shown that even minor structural changes can lead to significant alterations in Km and Vmax values.
Impact on NAD+-Dependent Signaling Pathways
Beyond its role in redox metabolism, NAD+ is a crucial substrate for several families of signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). In these reactions, the glycosidic bond between nicotinamide and ADP-ribose is cleaved. The 2'-hydroxyl group of the adenosine ribose plays a critical role in the catalytic mechanisms of these enzymes.
Sirtuin Activity
Sirtuins are a class of NAD+-dependent deacetylases that play vital roles in gene expression, metabolism, and aging. The catalytic mechanism of sirtuins involves the formation of an O-alkylamidate intermediate at the 2'-hydroxyl of the adenosine ribose of NAD+. The absence of this hydroxyl group in 2'-Deoxy-NAD+ fundamentally impairs this process.
Studies on sirtuin mechanisms have shown that NAD+ analogs lacking the 2'-hydroxyl group are poor substrates. For example, research on the sirtuin HST2 with β-2'-deoxy-2'-fluororibo-NAD+ revealed that while an intermediate is formed, the final deacetylation step is stalled and requires harsh chemical conditions (strong alkaline quench) to proceed, highlighting the essential role of the 2'-OH group in the natural enzymatic reaction.[1]
PARP Activity
Poly(ADP-ribose) polymerases (PARPs) are enzymes involved in DNA repair and cell death. They utilize NAD+ as a substrate to synthesize poly(ADP-ribose) chains on target proteins. Similar to sirtuins, the enzymatic activity of PARPs is sensitive to modifications on the adenosine ribose of NAD+.
Research on NAD+ analogs has demonstrated that those lacking the 2''-hydroxyl group are not effective substrates for PARP1 (also known as ARTD1).[2] This suggests that 2'-Deoxy-NAD+ would be a poor substrate for PARP-mediated poly(ADP-ribosylation).
Quantitative Data Summary
Due to the limited availability of direct comparative kinetic data in published literature, a comprehensive table of Km and Vmax values for a range of dehydrogenases with 2'-Deoxy-NAD+ versus NAD+ cannot be provided at this time. However, the qualitative evidence strongly indicates that 2'-Deoxy-NAD+ is generally a much less efficient substrate for dehydrogenases, sirtuins, and PARPs compared to NAD+.
Experimental Protocols
General Protocol for Comparing the Kinetic Parameters of NAD+ and 2'-Deoxy-NAD+ with a Dehydrogenase (e.g., Lactate (B86563) Dehydrogenase)
This protocol outlines a general method for determining and comparing the Michaelis-Menten constants (Km) and maximum velocities (Vmax) of an NAD+-dependent dehydrogenase with NAD+ and 2'-Deoxy-NAD+ as coenzymes.
Materials:
-
Purified dehydrogenase enzyme (e.g., lactate dehydrogenase from rabbit muscle)
-
Substrate for the dehydrogenase (e.g., sodium lactate)
-
NAD+ solution of known concentration
-
2'-Deoxy-NAD+ solution of known concentration
-
Assay buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of NAD+ and 2'-Deoxy-NAD+ in assay buffer. Determine the precise concentration spectrophotometrically using the molar extinction coefficient of NAD+ at 260 nm (18,000 M-1cm-1).
-
Prepare a stock solution of the dehydrogenase substrate in assay buffer.
-
Prepare a working solution of the dehydrogenase enzyme in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for a reasonable period (e.g., 1-5 minutes).
-
-
Assay Setup:
-
Set up a series of reactions in cuvettes. Each reaction should contain the assay buffer, a fixed, saturating concentration of the substrate (e.g., lactate), and varying concentrations of either NAD+ or 2'-Deoxy-NAD+. A typical concentration range to test would be from 0.1 to 10 times the expected Km.
-
Include a blank for each coenzyme concentration containing all components except the enzyme.
-
-
Kinetic Measurement:
-
Equilibrate the cuvettes to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.
-
Initiate the reaction by adding the enzyme to the cuvette and mix quickly.
-
Monitor the increase in absorbance at 340 nm over time. This corresponds to the formation of NADH or 2'-Deoxy-NADH.
-
Record the initial velocity (V0) of the reaction, which is the linear portion of the absorbance change over time.
-
-
Data Analysis:
-
Convert the rate of change in absorbance to the rate of product formation using the molar extinction coefficient of NADH at 340 nm (6,220 M-1cm-1). Assume the extinction coefficient for 2'-Deoxy-NADH is the same as for NADH for initial analysis, though this should be experimentally verified if possible.
-
Plot the initial velocity (V0) against the coenzyme concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax for both NAD+ and 2'-Deoxy-NAD+.
-
Alternatively, use a linear transformation of the Michaelis-Menten equation (e.g., Lineweaver-Burk plot) for a graphical estimation of Km and Vmax.
-
Visualizations
Caption: General workflow for a dehydrogenase-catalyzed redox reaction.
Caption: Differential effects on NAD+-dependent signaling pathways.
Conclusion
The absence of the 2'-hydroxyl group in 2'-Deoxy-NAD+ renders it a significantly different molecule from NAD+ in the context of enzymatic assays. While it can serve as a redox cofactor for some dehydrogenases, its efficiency is generally expected to be much lower. More critically, it is a poor substrate for key NAD+-dependent signaling enzymes like sirtuins and PARPs, a property that can be exploited experimentally to probe the mechanisms of these enzymes. For researchers in drug development, understanding these differences is paramount when designing screening assays or interpreting structure-activity relationships for inhibitors of NAD+-dependent enzymes. Future studies providing quantitative kinetic data for a broader range of enzymes with 2'-Deoxy-NAD+ will be invaluable in further elucidating its precise role and utility in biochemical research.
References
Safety Operating Guide
Proper Disposal of 2'-Deoxy-NAD+: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential procedural information for the proper disposal of 2'-Deoxy-NAD+, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling 2'-Deoxy-NAD+ for disposal, it is crucial to consult the substance's Safety Data Sheet (SDS) for specific hazard information. While a specific SDS for 2'-Deoxy-NAD+ was not found, related compounds and general laboratory chemical safety guidelines dictate the following precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling 2'-Deoxy-NAD+.[1]
-
Ventilation: Handle the chemical in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2] In case of contact, rinse the affected area thoroughly with water.[3]
-
Spill Management: In the event of a spill, collect the material using an inert absorbent and place it in a designated, sealed container for hazardous waste.[2] Do not allow the chemical to enter drains.
Step-by-Step Disposal Procedure
The disposal of 2'-Deoxy-NAD+ must adhere to institutional, local, and national regulations for hazardous waste.[4][5][6] The following steps provide a general framework for its proper disposal:
-
Waste Identification and Classification: Treat 2'-Deoxy-NAD+ as a hazardous chemical waste unless officially determined to be non-hazardous by your institution's Environmental Health and Safety (EHS) department.[4] Hazardous waste is typically categorized based on characteristics such as ignitability, corrosivity, reactivity, and toxicity.[5]
-
Containerization:
-
Use a chemically compatible and leak-proof container for waste collection.[1][6][7] The container must have a secure, tight-fitting lid.[1][7]
-
Do not overfill the container; leave adequate headspace to allow for expansion.[7]
-
The container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name ("2'-Deoxy-NAD+"), concentration, and any known hazards.[1][5]
-
-
Storage and Segregation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][7]
-
Ensure the SAA is a secure, secondary containment area away from general laboratory traffic.
-
Segregate 2'-Deoxy-NAD+ waste from incompatible materials to prevent dangerous reactions.[1][7] For instance, store acids and bases separately.[7]
-
-
Arrange for Pickup and Disposal:
-
Empty Container Disposal:
-
An empty container that held 2'-Deoxy-NAD+ may need to be triple-rinsed with a suitable solvent before it can be disposed of as non-hazardous waste.[4] The rinsate must be collected and treated as hazardous waste.[4] Always consult your institution's guidelines for specific procedures on empty container disposal.[4]
-
Quantitative Data Summary
| Parameter | Guideline / Limit | Source / Regulation |
| pH for Sewer Disposal | Typically between 5.5 and 9.5 (if permissible) | Local wastewater authority regulations |
| Maximum Container Size | Generally ≤ 5 gallons for liquid waste in an SAA | Institutional EHS guidelines |
| SAA Storage Limit | Maximum of 55 gallons of hazardous waste per SAA | U.S. EPA (Resource Conservation and Recovery Act - RCRA) |
| Storage Time Limit | Up to one year for partially filled containers in an SAA | Institutional EHS guidelines[7] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of 2'-Deoxy-NAD+.
References
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. nadmed.com [nadmed.com]
- 3. carlroth.com [carlroth.com]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
